molecular formula C31H35N5O7S2 B606972 DBCO-Sulfo-Link-Biotin

DBCO-Sulfo-Link-Biotin

Cat. No.: B606972
M. Wt: 653.8 g/mol
InChI Key: XDEWKDCHVSWNBX-MXGHRJRVSA-N
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Description

DBCO-Sulfo-Link-biotin is a biotinylated reagent useful for introducing a biotin moiety to proteins and cell surfaces containing azide moiety using copper-free Click Chemistry. This biotin compound is membrane-impermeable due to its negatively charged, water soluble sulfonate group. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWKDCHVSWNBX-MXGHRJRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

DBCO-Sulfo-Link-Biotin is a trifunctional reagent meticulously designed for the specific and efficient labeling and subsequent purification of biomolecules in aqueous environments.[1] Its utility in bioconjugation, diagnostics, and drug development stems from the synergistic action of its three key components: a Dibenzocyclooctyne (DBCO) group, a sulfonate (Sulfo) group, and a biotin (B1667282) moiety.[1] This guide provides an in-depth exploration of the reagent's mechanism of action, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Molecular Architecture and Functionality

The power of this compound lies in its modular design, where each component serves a distinct purpose:

  • Dibenzocyclooctyne (DBCO) Moiety : This is the reactive engine of the molecule. DBCO is a strained alkyne that serves as a key player in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] The inherent ring strain of the cyclooctyne (B158145) allows it to react spontaneously and specifically with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2][3]

  • Sulfonate (Sulfo) Group : The negatively charged sulfonate group confers high water solubility to the entire molecule.[1][4][5] This is a critical feature for biological applications, ensuring the reagent remains dissolved in aqueous buffers and preventing aggregation. Furthermore, this charge makes the reagent membrane-impermeable, allowing for the specific labeling of cell surface proteins.[1][4]

  • Biotin Moiety : Biotin (Vitamin H) acts as a high-affinity capture tag. It forms an exceptionally strong and specific non-covalent bond with the proteins avidin (B1170675) and streptavidin.[1] This interaction is widely exploited for the detection, purification, and immobilization of biotin-labeled biomolecules.[1]

The Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for this compound is the SPAAC reaction. This process involves the covalent ligation of the DBCO group to a molecule that has been pre-functionalized with an azide (B81097) (-N3) group.

The reaction proceeds as a [3+2] cycloaddition, where the strained alkyne of the DBCO ring reacts with the azide to form a stable, five-membered triazole ring.[1] This reaction is highly bioorthogonal, meaning neither the DBCO nor the azide group interacts with or interferes with native biological functional groups, ensuring highly specific labeling.[1][3]

Caption: The SPAAC reaction between an azide and this compound.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for experimental design. The reaction kinetics are typically described by a second-order rate constant (k₂), with higher values indicating a faster reaction.

Reactant TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
DBCO (DIBAC) with Benzyl Azide~0.1 - 1.0Organic (co)solvents or aqueous media[6]
Simple Cyclooctyne (OCT) with Benzyl Azide~2.4 x 10⁻³Not specified[7]
BCN with Benzyl AzideVariesNot specified[6]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature. DBCO is among the most reactive cyclooctynes suitable for biological applications.[2][6]

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the general procedure for labeling a protein that has been metabolically or enzymatically functionalized with an azide group.

Objective: To covalently attach a biotin tag to an azide-modified protein for subsequent detection or purification.

Materials:

  • Azide-modified protein (e.g., containing Azidohomoalanine, AHA)

  • This compound

  • Amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the azide-modified protein into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[8]

    • Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide (NaN3), as these will compete with the reaction.[8][9]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Labeling Reaction:

    • Add a 1.5- to 10-fold molar excess of the this compound solution to the protein solution.[10][11] The optimal ratio should be determined empirically.

    • Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid protein denaturation.[8][9]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[10] Reaction times can vary depending on reactant concentrations.[3]

  • Purification:

    • Remove excess, unreacted this compound using a spin desalting column or dialysis according to the manufacturer's protocol.[9]

  • Confirmation (Optional):

    • The degree of labeling (DOL) can be determined by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[8][12]

Protocol 2: Pull-Down of Biotinylated Proteins

This protocol describes the capture of a biotinylated "bait" protein and its interacting partners using streptavidin-coated magnetic beads.

Objective: To isolate a biotinylated protein and its binding partners from a complex mixture like a cell lysate.

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Cell lysate containing potential interacting "prey" proteins

  • Streptavidin-coated magnetic beads

  • Magnetic rack

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 1 mM Biotin in PBS, or low pH buffer)

  • Neutralization Buffer (if using low pH elution)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads by vortexing.[13]

    • Transfer the desired volume of beads to a fresh tube.

    • Place the tube on a magnetic rack to pellet the beads, then remove the storage buffer.[13]

    • Equilibrate the beads by washing them three times with Binding/Wash Buffer.[13]

  • Binding of Bait Protein:

    • Resuspend the equilibrated beads with your biotinylated protein sample.

    • Incubate for at least 30 minutes at room temperature with gentle end-over-end mixing to allow the biotin-streptavidin interaction to occur.[13]

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound proteins.

  • Incubation with Prey Protein:

    • Add the cell lysate (containing prey proteins) to the beads now coated with the biotinylated bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-interacting proteins.

  • Elution:

    • Add Elution Buffer to the beads to release the bait-prey protein complexes. This can be a competitive elution using free biotin or a denaturing elution using a low pH buffer or SDS-PAGE sample buffer.[14][15]

    • Incubate for 5-10 minutes.

    • Pellet the beads on the magnetic rack and carefully collect the supernatant (eluate), which now contains your protein complexes of interest.

  • Analysis:

    • The eluted proteins can be analyzed by methods such as Western blotting or mass spectrometry to identify the interacting partners.[14]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow from metabolic labeling of cellular proteins to their eventual isolation via a pull-down assay.

Workflow cluster_cell Step 1: In-Vivo Labeling cluster_lysis Step 2: Lysis & Biotinylation cluster_pulldown Step 3: Affinity Purification cluster_analysis Step 4: Analysis A Cells cultured with Azide-modified amino acid (e.g., AHA) B Azide group incorporated into newly synthesized proteins A->B Metabolism C Cell Lysis to release Azide-proteins B->C D Incubate lysate with This compound C->D E Biotin is covalently attached to Azide-proteins via SPAAC D->E Click Reaction F Incubate lysate with Streptavidin beads E->F G Biotinylated proteins bind to beads F->G High Affinity Binding H Wash to remove non-specific binders G->H I Elute captured proteins H->I J Analyze eluate by SDS-PAGE, Western Blot, or Mass Spectrometry I->J

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for the specific and efficient biotinylation of biomolecules. SPAAC is a powerful bioorthogonal chemistry technique that has revolutionized the study of biological processes in their native environments. Its key advantage lies in its ability to proceed efficiently within living systems without the need for toxic metal catalysts, making it an invaluable tool for live-cell imaging, metabolic labeling, and the development of targeted therapeutics.[1][2][][4][5]

Core Principles of SPAAC-Biotinylation

SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[1] The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed at physiological temperatures and pH.[1][6] The azide and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[1]

In the context of biotinylation, one molecule is functionalized with an azide, and the other (biotin) is conjugated to a strained cyclooctyne. The two are then simply mixed to form a stable, covalently biotinylated product. This method offers high specificity and efficiency for attaching biotin (B1667282) to proteins, glycans, nucleic acids, and other biomolecules.[4][7]

Quantitative Data Presentation

The efficiency of SPAAC is largely dependent on the choice of the cyclooctyne. Several generations of cyclooctynes have been developed, each with different reaction kinetics and stability. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReferences
DIBO (Dibenzocyclooctynol)8.6 ± 1.3One of the earlier developed cyclooctynes with good reactivity.[8]
DBCO (Dibenzocyclooctyne)Generally faster than BCNHigh ring strain leads to faster reaction kinetics but can have lower stability. Widely used for its high reactivity.[7][9][10]
BCN (Bicyclo[6.1.0]nonyne)~0.1 - 0.2Offers a good balance of reactivity and stability. It is smaller and less lipophilic than DBCO.[7][9]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.[9] The choice of buffer can also influence reaction kinetics, with HEPES buffer generally showing higher rate constants compared to PBS.[11] The inclusion of a PEG linker on the DBCO moiety can also enhance reaction rates by minimizing steric hindrance.[11]

Experimental Protocols

Here we provide detailed methodologies for common SPAAC-biotinylation experiments.

Metabolic Labeling and Biotinylation of Cellular Glycoproteins

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by biotinylation via SPAAC for subsequent detection or enrichment.[1][12]

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-Biotin or BCN-Biotin

  • Streptavidin-conjugated probe (e.g., streptavidin-HRP for western blot, or streptavidin-fluorophore for imaging)

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing Ac₄ManNAz. The final concentration of Ac₄ManNAz may need to be optimized but is typically in the range of 25-50 µM.

    • Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide-modified sugar into cellular glycans.[1]

  • Cell Lysis (for downstream pull-down or western blot):

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • SPAAC Reaction:

    • Prepare a stock solution of DBCO-Biotin or BCN-Biotin in DMSO.

    • Add the cyclooctyne-biotin conjugate to the cell lysate to a final concentration of 10-100 µM.[1]

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation.[13]

  • Removal of Excess Reagents (Optional but recommended for sensitive downstream applications):

    • Excess, unreacted biotin-alkyne can be removed by dialysis, buffer exchange, or size-exclusion chromatography.[13]

  • Downstream Analysis:

    • Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged proteins. Wash the beads to remove non-specifically bound proteins and then elute the captured proteins.[1]

    • Western Blot: Run the lysate on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins.[13][14]

Biotinylation of a Purified Azide-Modified Protein

This protocol outlines the biotinylation of a purified protein that has been modified to contain an azide group, for example, through the incorporation of an unnatural amino acid.

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS). Note: Avoid buffers containing azides.[15]

  • DBCO-Biotin or BCN-Biotin

  • Method for removal of excess reagents (e.g., dialysis, desalting column).

Protocol:

  • Prepare the Reaction Mixture:

    • Dissolve the azide-modified protein in an appropriate buffer at a known concentration.

    • Prepare a stock solution of DBCO-Biotin or BCN-Biotin in an organic solvent like DMSO.

  • SPAAC Reaction:

    • Add the DBCO-Biotin or BCN-Biotin solution to the protein solution. A molar excess of the biotin reagent (e.g., 10- to 50-fold) is typically used to ensure complete labeling.[15]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16] The reaction progress can be monitored by techniques like mass spectrometry.

  • Purification:

    • Remove the unreacted DBCO-Biotin and any byproducts using a desalting column, dialysis, or size-exclusion chromatography. This step is crucial to prevent interference from free biotin in downstream applications.[13]

  • Verification of Biotinylation:

    • Confirm successful biotinylation using methods such as mass spectrometry to detect the mass shift corresponding to the addition of the biotin-alkyne moiety.[13]

    • A western blot using streptavidin-HRP can also be performed to confirm the presence of biotin on the protein.[13]

Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism SPAAC Reaction Mechanism with Biotin cluster_reactants Reactants cluster_product Product Azide Azide-Modified Biomolecule Triazole Stable Triazole Linkage (Biotinylated Biomolecule) Azide->Triazole + Cyclooctyne Cyclooctyne-Biotin (e.g., DBCO-Biotin) Cyclooctyne->Triazole Strain-Promoted [3+2] Cycloaddition

Caption: SPAAC reaction of an azide-modified biomolecule with a cyclooctyne-biotin conjugate.

Experimental_Workflow Experimental Workflow for SPAAC Biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis/Application A Introduce Azide into Biomolecule (e.g., Metabolic Labeling) C Mix Azide-Biomolecule and Cyclooctyne-Biotin A->C B Prepare Cyclooctyne-Biotin (e.g., DBCO-Biotin) B->C D Incubate at Room Temp or 4°C C->D E Purification (Optional) D->E F Downstream Application (e.g., Imaging, Pull-down) E->F

Caption: A typical experimental workflow for biotinylating a biomolecule using SPAAC.

Applications in Drug Development

The specificity and biocompatibility of SPAAC-biotinylation have made it a valuable tool in drug development and related research fields.

  • Target Identification and Validation: Biotinylated small molecule probes can be used in chemical proteomics workflows to identify and validate drug targets. After the probe binds to its target protein in a cellular lysate or in living cells, the protein-probe complex can be enriched using streptavidin beads and identified by mass spectrometry.

  • Antibody-Drug Conjugates (ADCs): SPAAC can be used to conjugate cytotoxic drugs to antibodies in a site-specific manner.[17] By incorporating an azide-bearing unnatural amino acid into a specific site on an antibody, a biotinylated payload (or the drug itself linked to a cyclooctyne) can be attached with a precise drug-to-antibody ratio (DAR).

  • In Vivo Imaging: The high efficiency and bioorthogonality of SPAAC allow for pre-targeting strategies in molecular imaging. An azide-modified antibody can be administered first, allowed to accumulate at the target site, and then a smaller, rapidly clearing cyclooctyne-biotin imaging agent is administered for detection.[4][7]

  • PROTACs (Proteolysis-Targeting Chimeras): DBCO-Biotin can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[18]

Troubleshooting and Considerations

  • Low Biotinylation Efficiency:

    • Inactive Reagents: Ensure the cyclooctyne-biotin and azide-modified biomolecule are active and have not degraded.

    • Steric Hindrance: The azide or alkyne may be in a sterically inaccessible location on the biomolecule. Consider using a linker (e.g., PEG) to extend the reactive group.[11]

    • Suboptimal Reaction Conditions: Optimize reactant concentrations, incubation time, and temperature.[15][16]

  • High Background/Non-specific Binding:

    • Insufficient Quenching or Purification: Ensure unreacted biotin reagent is removed or quenched to prevent non-specific binding in downstream streptavidin-based assays.[13][19]

    • Blocking: In applications like western blotting or ELISA, ensure adequate blocking steps are included to minimize non-specific binding of streptavidin conjugates.[13][19]

  • Reagent Stability: Some highly reactive cyclooctynes like DBCO may have lower stability in certain biological media compared to more stable alternatives like BCN.[9] This should be a consideration for long-term experiments.

This guide provides a foundational understanding and practical protocols for the application of SPAAC in biotinylation. The versatility and robustness of this bioorthogonal reaction will undoubtedly continue to drive innovation in chemical biology, drug discovery, and diagnostics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, components, and applications of DBCO-Sulfo-Link-Biotin, a key reagent in modern bioconjugation and chemical biology. The document details the molecule's chemical properties, provides experimental protocols for its use, and illustrates relevant workflows.

Introduction to this compound

This compound is a trifunctional molecule meticulously designed for the specific and efficient labeling of biomolecules. It is a cornerstone reagent for researchers employing copper-free click chemistry to introduce a biotin (B1667282) tag for subsequent detection or purification. Its utility spans a wide range of applications, including cell surface protein labeling, antibody-drug conjugate (ADC) development, and the study of protein-protein interactions.[1][2] The unique architecture of this compound imparts it with desirable characteristics for biological applications, namely high reactivity, specificity, and aqueous solubility.

Core Structure and Functional Components

The power of this compound lies in the synergistic function of its three principal components: the Dibenzocyclooctyne (DBCO) group, the sulfonate (Sulfo) group, and the biotin moiety, all connected through a linker arm.

  • Dibenzocyclooctyne (DBCO) Group: This component is the reactive handle for copper-free click chemistry. The strained alkyne within the DBCO ring readily undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological environment without interfering with native biochemical processes. The absence of a cytotoxic copper catalyst makes it ideal for live-cell labeling.

  • Sulfonate (Sulfo) Group: The negatively charged sulfonate group confers high water solubility to the entire molecule.[1] This is a critical feature for a reagent intended for use in aqueous biological buffers. Furthermore, the charge renders the molecule membrane-impermeable, ensuring that when used with live cells, labeling is restricted to cell surface proteins.[2][3]

  • Biotin Moiety: Biotin, also known as vitamin H, serves as a high-affinity purification and detection tag. It forms an exceptionally strong and stable non-covalent interaction with streptavidin and avidin (B1170675) proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M). This robust interaction is exploited for the efficient capture, isolation, and detection of biotinylated biomolecules.

The "Link" portion of the name refers to the spacer that connects these functional groups. This linker is designed to minimize steric hindrance, allowing for efficient reaction of the DBCO group and optimal binding of the biotin moiety to streptavidin or avidin.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Chemical Formula C₃₁H₃₅N₅O₇S₂[2][4]
Molecular Weight 653.77 g/mol [2][4]
Exact Mass 653.1978[2]
Elemental Analysis C, 56.95; H, 5.40; N, 10.71; O, 17.13; S, 9.81[2]
Second-Order Reaction Rate Constant (with benzyl (B1604629) azide) ~0.1 - 2.0 M⁻¹s⁻¹ (for DBCO derivatives)[5][6]
Optimal Reaction pH 7.0 - 9.0[7][8]

Experimental Protocols

This section provides a detailed methodology for the labeling of cell surface proteins using this compound following metabolic incorporation of an azide-containing sugar.

Materials
  • Cells of interest cultured in appropriate medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 10 mM Tris-HCl in PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Detailed Methodology

Step 1: Metabolic Labeling of Cells with Azide (B81097) Sugars

  • Culture cells to the desired confluency.

  • Replace the normal culture medium with a medium containing an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM ManNAz).

  • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

Step 2: Labeling of Azide-Modified Cells with this compound

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Gently wash the cells three times with ice-cold, amine-free PBS (pH 7.4) to remove any residual media components.

  • Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 100 µM). A 1.5 to 3-fold molar excess of the DBCO reagent over the estimated azide-containing protein is recommended.[7][8]

  • Incubate the cells with the this compound labeling solution for 1-2 hours at 4°C or room temperature with gentle agitation.[7] Reaction times can be extended for lower concentrations.[7]

  • After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted this compound.

Step 3: Cell Lysis and Enrichment of Biotinylated Proteins

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Step 4: Downstream Analysis

The eluted proteins can be analyzed by various techniques, such as:

  • SDS-PAGE and Western Blotting: To identify specific biotinylated proteins.

  • Mass Spectrometry: For proteomic identification of the labeled cell surface proteins.

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships involved in the use of this compound.

G This compound: Core Components cluster_functions Functions DBCO Dibenzocyclooctyne (DBCO) DBCO_func Copper-Free Click Chemistry (SPAAC Reaction) DBCO->DBCO_func Sulfo Sulfonate (Sulfo) Group Sulfo_func Aqueous Solubility & Membrane Impermeability Sulfo->Sulfo_func Biotin Biotin Moiety Biotin_func High-Affinity Tagging (Streptavidin/Avidin Binding) Biotin->Biotin_func Linker Linker Arm Molecule This compound Molecule->DBCO for Molecule->Sulfo for Molecule->Biotin for Molecule->Linker connects

Core components and their functions.

G Experimental Workflow: Cell Surface Protein Labeling cluster_cell_culture Cell Preparation cluster_labeling Labeling cluster_analysis Analysis Metabolic_Labeling 1. Metabolic Labeling (Incorporate Azide Sugars) Wash1 2. Wash Cells (Remove Media) Metabolic_Labeling->Wash1 Click_Reaction 3. Add this compound (Click Reaction) Wash1->Click_Reaction Wash2 4. Wash Cells (Remove Excess Reagent) Click_Reaction->Wash2 Lysis 5. Cell Lysis Wash2->Lysis Enrichment 6. Streptavidin Enrichment Lysis->Enrichment Analysis 7. Downstream Analysis (Western Blot / Mass Spec) Enrichment->Analysis

Workflow for cell surface protein labeling.

G Signaling Pathway: DBCO-Azide Click Reaction Azide Azide-Modified Biomolecule Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide->Reaction DBCO_reagent This compound DBCO_reagent->Reaction Product Biotinylated Biomolecule Reaction->Product Forms Stable Triazole Linkage

The DBCO-azide click reaction pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of DBCO-Sulfo-Link-Biotin, a critical reagent in bioconjugation and drug development. Understanding its solubility characteristics is paramount for the successful design and execution of experiments involving copper-free click chemistry. This document outlines quantitative solubility data, detailed experimental protocols for its dissolution, and a typical experimental workflow.

Core Concepts

This compound is a bifunctional molecule designed for the efficient labeling of azide-modified biomolecules. Its structure incorporates three key moieties:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

  • Biotin: A high-affinity ligand for streptavidin, enabling robust detection, purification, and immobilization of labeled molecules.

  • Sulfo Group (Sulfonate): A negatively charged group that significantly enhances the water solubility of the molecule, making it ideal for reactions in aqueous biological buffers.[1][2] This group also renders the reagent membrane-impermeable, allowing for the specific labeling of cell surface proteins.[1][3]

The hydrophilic nature of the sulfo group is a key feature that distinguishes it from non-sulfonated analogs like DBCO-Biotin, which exhibit lower water solubility.[1]

Quantitative Solubility Data

The water solubility of this compound is a key parameter for its application in biological systems. The presence of the sulfonate group allows for its direct use in aqueous buffers without the need for significant amounts of organic co-solvents.

Solvent/Buffer Reported Solubility Molar Concentration Notes
Phosphate-Buffered Saline (PBS) > 5 mM> 3.27 mg/mLThis is the most relevant value for biological applications.
Water SolubleNot specifiedGenerally described as "aqueous soluble" or "water soluble".[3]
Dimethyl Sulfoxide (DMSO) 10 mM[] - 50 mg/mL6.54 mM - 76.48 mMSoluble at high concentrations. Often used to prepare concentrated stock solutions.
Dimethylformamide (DMF) SolubleNot specifiedAnother common organic solvent for creating stock solutions.
Mixed Solvent (for in vivo use) ≥ 1.25 mg/mL[1]1.91 mMIn a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Saturation was not reached.[1]

Molecular Weight of this compound is approximately 653.77 g/mol .

Experimental Protocols

Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Phosphate-Buffered Saline (PBS), pH 7.4.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh Reagent: Weigh out the desired amount of this compound in a suitable microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 6.54 mg.

  • Add Buffer: Add the calculated volume of PBS (pH 7.4) to the microcentrifuge tube.

  • Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming to 37°C can be applied.

  • Clarify: Briefly centrifuge the tube to pellet any undissolved particulates.

  • Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately. For short-term storage, keep on ice and protected from light. For longer-term storage, it is advisable to prepare stock solutions in anhydrous DMSO, which are stable for up to 3 months when stored at -20°C.

Note: Avoid using buffers that contain primary amines, such as Tris, as they can compete with the intended labeling reaction if the DBCO reagent also contains an amine-reactive group (which this compound does not, but is a good general practice).

Experimental Workflow and Visualizations

This compound is a cornerstone reagent for the biotinylation of azide-modified biomolecules via copper-free click chemistry. The general workflow is applicable to a wide range of targets, including proteins, glycoproteins, and nucleic acids.

General Workflow for Biotinylation using this compound

The following diagram illustrates the typical experimental steps for labeling and detecting an azide-modified protein.

G cluster_0 Step 1: Azide Introduction cluster_1 Step 2: Copper-Free Click Chemistry cluster_2 Step 3: Downstream Application A Target Protein B Metabolic Labeling with Azido Sugar or Azido Amino Acid A->B Incubate C Azide-Modified Protein B->C D Add this compound C->D React E Biotinylated Protein D->E F Streptavidin-Coated Beads E->F G Streptavidin-Fluorophore Conjugate E->G H Affinity Purification F->H I Fluorescent Detection G->I G A This compound DBCO Sulfo Group Linker Biotin B Copper-Free Click Chemistry (Reaction with Azide) A:f0->B C High Water Solubility (Aqueous Buffer Compatibility) A:f1->C D Spacer Arm (Reduces Steric Hindrance) A:f2->D E High-Affinity Tagging (Streptavidin Binding) A:f3->E

References

Membrane Permeability of Sulfo-DBCO Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane permeability of sulfo-DBCO (sulfonated dibenzocyclooctyne) reagents, a critical consideration for their application in bioconjugation, chemical biology, and drug development. The inclusion of a sulfo group significantly influences the physicochemical properties of DBCO reagents, primarily rendering them water-soluble and generally membrane-impermeable. This guide will delve into the underlying principles, comparative data, experimental protocols for assessment, and logical workflows for the application of these reagents.

Core Principles: The Role of the Sulfo Group

The defining feature of sulfo-DBCO reagents is the presence of a sulfonate group (-SO₃⁻). This functional group is highly polar and ionizable at physiological pH, imparting significant hydrophilicity to the molecule. The direct consequence of this increased water solubility is a dramatic reduction in the ability of the reagent to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. In contrast, non-sulfonated DBCO reagents are more hydrophobic and can often passively cross cell membranes, allowing for the labeling of intracellular targets.

The general principle is a trade-off between hydrophilicity and membrane permeability. The high water solubility of sulfo-DBCO reagents is advantageous for many biological applications as it prevents aggregation and improves handling in aqueous buffers. However, this property largely confines their reactivity to extracellular or cell-surface targets.

Comparative Analysis of DBCO Reagent Permeability

Reagent TypeKey FeatureGeneral Membrane PermeabilityTypical Applications
Sulfo-DBCO Reagents Presence of one or more sulfonate (-SO₃⁻) groupsGenerally membrane-impermeableLabeling of cell surface proteins, extracellular matrix components, and other cell-impermeant targets.
Non-Sulfo-DBCO Reagents Lack of a sulfonate group; generally more hydrophobicCan be membrane-permeable (permeability varies with the specific structure)Labeling of intracellular proteins, nucleic acids, and other cytoplasmic or nuclear targets.

One of the few examples with in vivo data is the radiotracer [18F]FB-sulfo-DBCO. A study on this molecule noted that its enhanced hydrophilicity due to the sulfonic acid group led to lower background signals and rapid clearance in vivo compared to a more aliphatic fluorine-18-labeled DBCO.[1] While this study was focused on labeling bacteria, it provides evidence of the significant impact of the sulfo group on the biodistribution and likely, the cellular interaction of the DBCO reagent.[1]

Experimental Protocols for Assessing Membrane Permeability

To quantitatively assess the membrane permeability of a sulfo-DBCO reagent, a cell-based permeability assay is recommended. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption and can be adapted for this purpose.[2]

Protocol: Caco-2 Permeability Assay for Sulfo-DBCO Reagents

Objective: To determine the apparent permeability coefficient (Papp) of a sulfo-DBCO reagent across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer[2]

  • Sulfo-DBCO reagent of interest (e.g., fluorescently labeled or radiolabeled)

  • Positive control (e.g., a known permeable DBCO reagent or propranolol)

  • Negative control (e.g., a known impermeable molecule like Lucifer yellow)

  • Detection instrument (e.g., fluorescence plate reader, scintillation counter, or LC-MS)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

    • Alternatively, the permeability of a fluorescent marker like Lucifer yellow can be measured.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the sulfo-DBCO reagent solution (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Quantification:

    • Analyze the concentration of the sulfo-DBCO reagent in the collected samples using the appropriate detection method (e.g., fluorescence intensity, radioactivity).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value (in cm/s) is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of permeation of the reagent across the monolayer (e.g., in µmol/s).

        • A is the surface area of the Transwell® membrane (in cm²).

        • C₀ is the initial concentration of the reagent in the apical chamber (e.g., in µmol/cm³).

Expected Outcome: Sulfo-DBCO reagents are expected to have very low Papp values, indicative of poor membrane permeability.

Visualizing Workflows and Logical Relationships

Application of Sulfo-DBCO vs. Non-Sulfo-DBCO Reagents

G Conceptual Workflow: Sulfo-DBCO vs. Non-Sulfo-DBCO Labeling cluster_sulfo Sulfo-DBCO Reagent cluster_nonsulfo Non-Sulfo-DBCO Reagent Sulfo-DBCO Sulfo-DBCO Reagent (Hydrophilic, Membrane-Impermeable) Extracellular Extracellular Environment Sulfo-DBCO->Extracellular Remains in aqueous media CellSurface Cell Surface Target (e.g., Azide-modified glycoprotein) Extracellular->CellSurface Reacts with target CellMembrane Cell Membrane NonSulfo-DBCO Non-Sulfo-DBCO Reagent (Hydrophobic, Membrane-Permeable) Intracellular Intracellular Environment (Cytoplasm, Nucleus) NonSulfo-DBCO->Intracellular Crosses cell membrane IntracellularTarget Intracellular Target (e.g., Azide-modified protein) Intracellular->IntracellularTarget Reacts with target

Caption: Sulfo-DBCO vs. Non-Sulfo-DBCO Labeling Workflow.

Experimental Workflow for Permeability Assay

G Experimental Workflow: Caco-2 Permeability Assay Start Start: Caco-2 Cell Culture Seed Seed cells on Transwell® inserts Start->Seed Differentiate Culture for 21-25 days to form a monolayer Seed->Differentiate Integrity Assess monolayer integrity (TEER) Differentiate->Integrity Prepare Prepare Sulfo-DBCO reagent solution Integrity->Prepare Incubate Add reagent to apical side and incubate Prepare->Incubate Sample Collect samples from basolateral side at time points Incubate->Sample Analyze Quantify reagent concentration Sample->Analyze Calculate Calculate Papp value Analyze->Calculate End End: Determine Permeability Calculate->End

Caption: Caco-2 Permeability Assay Workflow.

Conclusion

The presence of a sulfonate group is the primary determinant of the membrane permeability of sulfo-DBCO reagents. By conferring high water solubility, this modification generally renders the reagents impermeable to the cell membrane, making them ideal tools for the specific labeling of extracellular and cell-surface molecules. For applications requiring intracellular targeting, non-sulfonated DBCO reagents should be considered. The provided experimental protocol offers a robust framework for quantitatively assessing the permeability of novel sulfo-DBCO reagents, enabling researchers to make informed decisions for their specific experimental needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Dibenzocyclooctyne-Sulfo-Link-Biotin (DBCO-Sulfo-Link-Biotin) in the field of proteomics. This reagent has emerged as a powerful tool for the selective enrichment and analysis of specific protein populations, particularly cell surface glycoproteins, enabling deeper insights into cellular processes, disease mechanisms, and the discovery of novel therapeutic targets.

Core Principles of this compound in Proteomics

This compound is a trifunctional molecule that leverages the principles of bioorthogonal chemistry and affinity purification. Its utility in proteomics stems from three key features:

  • Dibenzocyclooctyne (DBCO) Group: This strained alkyne moiety reacts specifically and efficiently with azide-functionalized biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds readily in complex biological systems without interfering with native biochemical processes.

  • Biotin (B1667282) Moiety: Biotin exhibits an exceptionally high affinity for streptavidin, forming one of the strongest known non-covalent interactions in nature. This property is exploited for the highly selective enrichment of biotinylated proteins from complex mixtures using streptavidin-conjugated beads.

  • Sulfo Group: The negatively charged sulfonate group imparts high water solubility to the molecule and, crucially, renders it membrane-impermeable. This ensures that when used with live cells, the labeling is restricted to extracellularly accessible proteins, preventing the unwanted labeling of intracellular components.

The synergy of these three components allows for a powerful two-step workflow for proteomic analysis: metabolic labeling of a target proteome with an azide-containing precursor, followed by specific biotinylation with this compound and subsequent enrichment for mass spectrometry-based identification and quantification.

Key Applications in Proteomics

The primary application of this compound in proteomics is the characterization of the cell surface glycoproteome, a critical subset of the proteome involved in cell signaling, adhesion, and interaction with the extracellular environment.

Cell Surface Glycoproteome Analysis

The dynamic nature of the cell surface glycoproteome makes it a rich source of biomarkers and therapeutic targets. This compound, in conjunction with metabolic labeling, provides a robust method for its selective analysis. The general workflow involves:

  • Metabolic Labeling: Cells are cultured in the presence of an azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis. As cells synthesize glycoproteins, the azide-modified sialic acid is incorporated into the glycan chains of cell surface proteins.

  • Copper-Free Click Chemistry: The live cells, now displaying azide-functionalized glycoproteins on their surface, are treated with this compound. The DBCO group reacts specifically with the azide (B81097) groups, covalently attaching a biotin tag to the cell surface glycoproteins.

  • Enrichment and Proteomic Analysis: The cells are lysed, and the biotinylated glycoproteins are enriched from the total protein lysate using streptavidin-coated beads. The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

This methodology, often referred to as "surface-spanning protein enrichment with click sugars" (SUSPECS), has been successfully employed to identify hundreds of transmembrane glycoproteins.[1]

Investigating Disease-Related Changes in the Surface Proteome

Alterations in the cell surface proteome are associated with various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. The this compound workflow can be used to quantitatively compare the surface proteomes of healthy versus diseased cells, or cells under different treatment conditions, to identify potential biomarkers and therapeutic targets. For instance, this technique can be applied to study changes in the neuronal surface glycoproteome in Alzheimer's disease models.

Data Presentation: Quantitative Proteomic Analysis of Cell Surface Proteins

To illustrate the utility of biotinylation-based cell surface proteomics, the following table summarizes a representative dataset of differentially expressed cell surface proteins between nasopharyngeal carcinoma (NPC) cell lines with low (CNE-1) and high (S18) metastatic potential. This data is adapted from a study that utilized a similar cell surface biotinylation and quantitative proteomics approach.

Protein NameGene SymbolUniProt Acc.Log2 Fold Change (S18/CNE-1)p-valuePutative Function
MyoferlinMYOFO751512.85< 0.01Membrane repair, cell adhesion
Integrin beta-1ITGB1P055562.58< 0.01Cell-matrix adhesion, signaling
CD44 antigenCD44P160702.32< 0.01Cell adhesion, migration
Ephrin type-A receptor 2EPHA2P293172.15< 0.05Cell signaling, migration
Epithelial cell adhesion moleculeEPCAMP16422-2.21< 0.05Cell-cell adhesion
E-cadherinCDH1P12830-2.67< 0.01Cell-cell adhesion

This table is a representative example based on published data and is intended for illustrative purposes.

Experimental Protocols

The following provides a detailed methodology for the analysis of the cell surface glycoproteome using metabolic labeling and this compound.

Metabolic Labeling of Cell Surface Glycoproteins
  • Cell Culture: Culture cells of interest to approximately 80% confluency in their standard growth medium.

  • Azide-Sugar Incubation: Replace the standard growth medium with a medium containing 25-50 µM of an azide-functionalized sugar analog (e.g., Ac4ManNAz).

  • Metabolic Incorporation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azide sugar into newly synthesized glycoproteins.

Biotinylation of Azide-Modified Glycoproteins
  • Cell Harvesting and Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and unincorporated azide sugar.

  • This compound Labeling: Incubate the cells with 100 µM this compound in ice-cold PBS for 2 hours at 4°C with gentle agitation.

  • Quenching and Washing: Quench the reaction by washing the cells twice with ice-cold PBS to remove excess this compound.

Enrichment of Biotinylated Proteins
  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-conjugated agarose (B213101) or magnetic beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer and then with high-salt and low-salt wash buffers to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry
  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or a similar desalting column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer to identify the peptides and corresponding proteins.

  • Quantitative Analysis: For quantitative studies (e.g., using SILAC or label-free quantification), process the raw data to obtain protein abundance ratios and perform statistical analysis to identify significantly regulated proteins.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_biotinylation Biotinylation cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis cells Cells in Culture azide_sugar Add Azide-Sugar (e.g., Ac4ManNAz) cells->azide_sugar Incubate 48-72h labeled_cells Cells with Azide-Modified Glycoproteins azide_sugar->labeled_cells dbco_biotin Add this compound labeled_cells->dbco_biotin Incubate 2h at 4°C biotinylated_cells Cells with Biotinylated Glycoproteins dbco_biotin->biotinylated_cells lysis Cell Lysis biotinylated_cells->lysis streptavidin Streptavidin Bead Enrichment lysis->streptavidin digestion On-Bead Tryptic Digestion streptavidin->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for cell surface glycoproteome analysis.

Application in Signaling Pathway Analysis: EGFR Signaling

The this compound methodology can be applied to study the dynamics of cell surface receptors and their associated signaling pathways. For example, by stimulating cells with a ligand like Epidermal Growth Factor (EGF) and performing quantitative proteomics at different time points, one can monitor changes in the cell surface abundance of the EGF Receptor (EGFR) and other interacting proteins.

egfr_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound is a versatile and powerful reagent for modern proteomics research. Its ability to selectively label and enrich specific protein populations, particularly cell surface glycoproteins, provides researchers with a valuable tool to investigate fundamental cellular processes, uncover disease mechanisms, and identify novel biomarkers and therapeutic targets. The combination of metabolic labeling, bioorthogonal click chemistry, and high-resolution mass spectrometry will continue to drive new discoveries in the dynamic field of proteomics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing DBCO-Sulfo-Link-Biotin in the specific labeling of cell surface proteins. This powerful technique, at the intersection of metabolic engineering and bioorthogonal chemistry, offers a robust platform for elucidating the dynamic landscape of the cell surface proteome.

Introduction to Cell Surface Protein Labeling with this compound

The cell surface is a critical interface that mediates communication between a cell and its environment. The proteins residing on the plasma membrane, collectively known as the surface proteome or "surfaceome," play pivotal roles in a myriad of physiological and pathological processes, including signal transduction, cell adhesion, and immune responses. Consequently, methods to specifically label and identify these proteins are invaluable for fundamental research and drug development.

This compound is a key reagent in a two-step labeling strategy that combines metabolic glycoengineering with copper-free click chemistry.[1] This approach allows for the covalent attachment of a biotin (B1667282) tag to cell surface glycoproteins, enabling their subsequent detection, visualization, and enrichment.

The Two-Step Labeling Principle:

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar analog containing an azide (B81097) group (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[2][3] The cell's metabolic machinery incorporates this azido-sugar into the glycan chains of newly synthesized glycoproteins, which are then trafficked to the cell surface.[1]

  • Bioorthogonal Ligation: The azide-modified cell surface is then treated with this compound. The dibenzocyclooctyne (DBCO) group on the reagent reacts specifically and spontaneously with the azide group via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes. The "Sulfo" group, a negatively charged sulfonate, renders the reagent water-soluble and membrane-impermeable, ensuring that the labeling is restricted to the extracellular surface.[5][6] The biotin moiety serves as a versatile handle for downstream applications.

Advantages of the this compound System:

  • High Specificity: The bioorthogonal nature of the click chemistry reaction ensures that only azide-modified proteins are labeled.

  • Biocompatibility: The copper-free SPAAC reaction is non-toxic, making it ideal for labeling living cells.[5]

  • Surface Selectivity: The sulfonate group prevents the reagent from crossing the cell membrane, restricting biotinylation to cell surface proteins.[6]

  • Versatility: The biotin tag allows for a wide range of downstream applications, including western blotting, fluorescence microscopy, and affinity purification for proteomic analysis.

Core Components and Their Functions

The efficacy of this compound stems from its trifunctional design:

ComponentChemical GroupFunction
DBCO (Dibenzocyclooctyne) Strained AlkyneReacts specifically with azide groups via copper-free click chemistry (SPAAC) for covalent bond formation.[4]
Sulfo Group Sulfonate (SO3-)Confers high water solubility and renders the molecule membrane-impermeable, ensuring cell surface-specific labeling.[5][6]
Biotin Vitamin B7Acts as a high-affinity tag for streptavidin or avidin, enabling detection, enrichment, and purification of labeled proteins.
Linker Spacer ArmConnects the functional moieties and can help overcome steric hindrance, improving the accessibility of the biotin tag.[5]

Experimental Workflow and Protocols

The following sections provide detailed protocols for the key steps involved in cell surface protein labeling using this compound.

Experimental Workflow Overview

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Downstream Analysis A Culture cells with Ac4ManNAz B Azido-sugars incorporated into cell surface glycoproteins A->B Cellular Metabolism C Incubate cells with This compound B->C Wash cells D Biotinylation of azide-modified proteins C->D SPAAC Reaction E Cell Lysis D->E F Western Blot E->F G Fluorescence Microscopy E->G H Affinity Purification (Streptavidin Beads) E->H I Mass Spectrometry H->I

Caption: Workflow for cell surface protein labeling.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Ac4ManNAz

This protocol describes the metabolic incorporation of azido-sugars into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine, peracetylated)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a culture vessel and allow them to adhere and grow for 24 hours.

  • Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • For a final concentration of 50 µM Ac4ManNAz, add 1 µL of the 50 mM stock solution per 1 mL of culture medium.

    • Gently mix the medium and incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2).[2]

  • Cell Harvesting (for suspension cells) or Washing (for adherent cells):

    • Suspension cells: Gently pellet the cells by centrifugation and wash twice with ice-cold PBS.

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Protocol 2: Cell Surface Labeling with this compound

This protocol details the click chemistry reaction on live cells to biotinylate the azide-modified surface proteins.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO or PBS

  • Ice-cold PBS

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or PBS.

    • Immediately before use, dilute the stock solution in ice-cold PBS to a final working concentration of 100 µM.[2]

  • Click Reaction:

    • Resuspend the washed azide-labeled cells (or cover the adherent cells) in the 100 µM this compound solution.

    • Incubate for 1-2 hours at 4°C on a rocker or orbital shaker to ensure uniform labeling.[2] The low temperature minimizes membrane turnover and internalization of labeled proteins.

  • Washing:

    • Pellet the cells by centrifugation (or aspirate the labeling solution from adherent cells).

    • Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Proceed to Downstream Analysis: The biotin-labeled cells are now ready for lysis and subsequent analysis.

Protocol 3: Western Blot Analysis of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins from cell lysates.

Materials:

  • Biotin-labeled cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the biotin-labeled cells in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Probing:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing and Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the biotinylated proteins using an imaging system.

Application in Signaling Pathway Analysis

The ability to specifically label and enrich cell surface proteins makes this technique a powerful tool for studying signaling pathways that are initiated at the plasma membrane. By comparing the surface proteome of cells under different conditions (e.g., with and without ligand stimulation), researchers can identify changes in the abundance of receptors and other signaling-related proteins on the cell surface.

Example: Investigating GPCR Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in signal transduction. Their cell surface expression is tightly regulated. Metabolic labeling and biotinylation can be used to study the trafficking of GPCRs in response to agonist or antagonist treatment.

G cluster_0 GPCR Signaling and Trafficking Ligand Ligand GPCR GPCR (Azide-labeled) Ligand->GPCR Binding G_protein G Protein GPCR->G_protein Activation Internalization Internalization (Endocytosis) GPCR->Internalization Desensitization Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Recycling Recycling to Cell Surface Internalization->Recycling

Caption: A simplified GPCR signaling pathway.

By biotinylating the surface proteome at different time points after ligand stimulation, one can quantify the amount of a specific GPCR remaining on the cell surface versus the amount that has been internalized. This provides valuable insights into receptor desensitization and recycling dynamics.

Quantitative Data Presentation

FeatureThis compound (Click Chemistry)Sulfo-NHS-Biotin (Amine Reactive)Biocytin Hydrazide (Glycoprotein Oxidation)
Target Azide-modified glycoproteinsPrimary amines (e.g., Lysine)Sialic acid residues (after oxidation)
Specificity High (bioorthogonal)Moderate (targets all accessible primary amines)High (for glycoproteins)
Biocompatibility Excellent (copper-free)GoodGood (oxidation step can be harsh)
Reaction Time 1-2 hours30 minutes1-2 hours
Efficiency HighHighVariable, dependent on oxidation efficiency
Downstream Compatibility ExcellentExcellentGood

Conclusion

This compound, in conjunction with metabolic glycoengineering, provides a highly specific and biocompatible method for labeling cell surface proteins. This technique is a valuable asset for researchers in various fields, offering a powerful approach to unravel the complexities of the cell surface proteome and its role in cellular signaling and disease. The detailed protocols and conceptual framework presented in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-Sulfo-Link-Biotin, a key reagent in the advancement of antibody-drug conjugate (ADC) technology. We will delve into its core attributes, applications in ADC development, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a bifunctional molecule that plays a crucial role in bioconjugation, particularly in the field of ADC development.[1][2][][4][5][6][7] Its structure is meticulously designed with three key components: a dibenzocyclooctyne (DBCO) group, a sulfonate (Sulfo) group, and a biotin (B1667282) moiety.[1]

The DBCO group is the reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[8][][10][11][12] This allows for a highly specific and bioorthogonal conjugation to molecules containing an azide (B81097) group.[10][13] The sulfonate group imparts high water solubility to the molecule, making it ideal for use in aqueous biological buffers and rendering it membrane-impermeable.[1][2][5] This property is particularly advantageous for labeling cell surface proteins.[1] The biotin moiety provides a high-affinity handle for detection, purification, and immobilization through its strong and specific interaction with avidin (B1170675) or streptavidin.[1]

Core Advantages in ADC Development

The use of DBCO-based linkers, such as this compound, in ADC development offers several distinct advantages over traditional conjugation chemistries:

  • Biocompatibility and Bioorthogonality : The SPAAC reaction is a copper-free process, eliminating the need for cytotoxic copper catalysts that can be detrimental to the antibody's integrity and are unsuitable for in vivo applications.[10][13][14] The DBCO and azide groups are highly selective for each other and do not interfere with native biochemical processes.[10][13]

  • High Reaction Efficiency and Kinetics : The inherent ring strain of the DBCO group drives the cycloaddition reaction with azides, leading to rapid and efficient conjugation under mild conditions.[10][15] This often results in high yields of the desired ADC.[10]

  • Stability : The resulting triazole linkage formed through the SPAAC reaction is highly stable, ensuring the integrity of the ADC in circulation and minimizing premature drug release.[][16] Both the DBCO and azide functional groups also exhibit long-term stability on biomolecules prior to conjugation.[10]

  • Homogeneity : Site-specific introduction of an azide group onto the antibody allows for a more controlled conjugation process, leading to a more homogeneous ADC product with a well-defined drug-to-antibody ratio (DAR).[14][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of DBCO linkers in ADC synthesis. These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Reaction Parameters for DBCO-Based ADC Conjugation

ParameterTypical RangeReference(s)
Molar Excess of DBCO-Linker to Antibody5 - 30 fold[10]
Molar Excess of Azide-Payload to DBCO-Antibody1.5 - 5 fold[10][18]
Reaction Time (Antibody-DBCO)30 - 60 minutes[10]
Reaction Time (SPAAC)< 5 minutes to 24 hours[10][13]
Optimal pH7.0 - 9.0[10]
Reaction Temperature4°C to 37°C[10][13]

Table 2: Physicochemical and Stability Comparison of ADCs

PropertyADC with DBCO-LinkerADC with Maleimide-LinkerReference(s)
Homogeneity (DAR Distribution) More HomogeneousMore Heterogeneous[14]
Stability in Plasma HighVariable (potential for retro-Michael reaction)[14][19]
Aggregation Reduced with hydrophilic linkers (e.g., PEG)Can be a concern[20][21]

Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the development of an ADC using this compound.

Antibody Modification with an Azide Handle

To utilize this compound, the antibody must first be functionalized with an azide group. This can be achieved through various methods, including:

  • Metabolic Labeling : Incorporating an azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures of the antibody during cell culture.[1]

  • Enzymatic Modification : Using enzymes like galactosyltransferase to introduce an azide-modified galactose derivative onto the antibody's glycans.

  • Chemical Modification : Reacting specific amino acid residues (e.g., lysines) with an azide-containing NHS ester.

Conjugation of this compound to a Payload

The payload (cytotoxic drug) needs to be functionalized to react with the this compound. This typically involves activating the carboxylic acid of the payload and reacting it with an amine-containing DBCO linker.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

This protocol describes the conjugation of the azide-modified antibody with the DBCO-functionalized payload.

  • Preparation of Reactants :

    • Dissolve the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[22]

    • Dissolve the DBCO-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[13]

  • Reaction Setup :

    • Add the DBCO-functionalized payload to the solution of the azide-modified antibody. A molar excess of 1.5 to 5-fold of the DBCO-payload over the antibody is typically used.[18]

  • Incubation :

    • Incubate the reaction mixture at room temperature or 37°C.[13] Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[13] The reaction can be monitored by UV-Vis spectrophotometry by observing the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.[22]

Purification of the Antibody-Drug Conjugate

After the conjugation reaction, it is crucial to purify the resulting ADC to remove unreacted payload, linker, and any aggregates.[18][23] Common purification methods include:

  • Size-Exclusion Chromatography (SEC) : Effective for separating the larger ADC from smaller, unreacted molecules.[18][20]

  • Hydrophobic Interaction Chromatography (HIC) : Can be used to separate ADC species with different drug-to-antibody ratios (DAR).[17][18][]

  • Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UFDF) : A scalable method for buffer exchange and removal of small molecule impurities.[20][]

  • Ion-Exchange Chromatography (IEC) : Can be used for purification under native conditions and to remove non-antibody-related impurities.[]

Characterization of the Antibody-Drug Conjugate

The final ADC product must be thoroughly characterized to determine its critical quality attributes.[19]

  • Drug-to-Antibody Ratio (DAR) : This is a critical parameter that impacts the ADC's efficacy and safety.[17] It can be determined by:

    • UV/Vis Spectroscopy : A relatively simple and rapid method based on the absorbance of the antibody and the drug.[17][25]

    • Hydrophobic Interaction Chromatography (HIC) : Provides information on the distribution of different DAR species.[17]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers the most detailed and accurate characterization of the different ADC species and their corresponding masses.[17]

  • Purity and Aggregation : Assessed using techniques like Size-Exclusion Chromatography (SEC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[18][26]

  • In Vitro Cytotoxicity : Cell-based assays are performed to confirm the target-specific cell-killing activity of the ADC.[14]

Visualizations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide_Antibody Azide-Functionalized Antibody ADC Antibody-Drug Conjugate (Stable Triazole Linkage) Azide_Antibody->ADC SPAAC (Copper-Free) DBCO_Payload DBCO-Functionalized Payload DBCO_Payload->ADC

Caption: The SPAAC reaction between an azide-functionalized antibody and a DBCO-functionalized payload.

General Experimental Workflow for ADC Development

ADC_Workflow A 1. Antibody Modification (Azide Introduction) C 3. SPAAC Conjugation (ADC Formation) A->C B 2. Payload Functionalization (DBCO Attachment) B->C D 4. Purification (SEC, HIC, etc.) C->D E 5. Characterization (DAR, Purity, Potency) D->E F 6. In Vitro / In Vivo Testing E->F

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate using DBCO chemistry.

General Mechanism of ADC Action

ADC_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: The general mechanism of action for an Antibody-Drug Conjugate leading to targeted cell death.

Conclusion

This compound and related DBCO linkers represent a significant advancement in the field of ADC development. The principles of copper-free click chemistry provide a robust, efficient, and biocompatible method for creating stable and homogeneous ADCs. The enhanced water solubility and biotin handle of this compound offer additional advantages for specific applications in ADC research and development. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this powerful technology for the creation of next-generation targeted therapeutics.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the specific labeling of cell surface proteins using DBCO-Sulfo-Link-Biotin. The method relies on a two-step bioorthogonal chemistry approach: metabolic incorporation of an azide (B81097) group into cell surface biomolecules, followed by a highly specific and biocompatible copper-free click chemistry reaction with this compound. The inclusion of a sulfonate group renders the reagent water-soluble and membrane-impermeable, ensuring exclusive labeling of extracellularly accessible proteins.[1][2] This technique is invaluable for applications such as identifying and quantifying cell surface proteins, studying membrane protein dynamics, and developing antibody-drug conjugates (ADCs).[3][4]

Principle of the Method

The labeling strategy involves two key stages:

  • Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For glycoproteins, this is typically an azido-sugar like N-azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell and incorporated into the glycan structures of newly synthesized proteins.[3][5] For general protein labeling, non-canonical amino acids containing azide groups, such as azidohomoalanine (AHA), can be used as methionine analogs.[3]

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group on the biotin (B1667282) reagent undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with the azide groups on the cell surface proteins.[3][6] This reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and importantly, does not require a cytotoxic copper catalyst, making it ideal for live-cell labeling.[3][7] The result is a stable, covalent triazole linkage, attaching a biotin molecule to the protein of interest.

G cluster_reactants Reactants cluster_product Product Protein Cell Surface Protein with Azide Group (-N3) LabeledProtein Biotinylated Cell Surface Protein (Stable Triazole Linkage) Protein->LabeledProtein Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Copper-Free) DBCO This compound DBCO->LabeledProtein

Caption: SPAAC reaction between an azide-modified protein and DBCO-biotin.

Experimental Workflow

The overall process, from cell preparation to analysis, follows a clear sequence of steps. The workflow ensures specific labeling of the cell surface and allows for robust downstream enrichment and detection.

workflow cluster_analysis arrow arrow start Start: Cell Culture metabolic_labeling 1. Metabolic Labeling (e.g., with Ac4ManNAz for 48h) start->metabolic_labeling wash1 2. Wash Cells (Ice-cold PBS) metabolic_labeling->wash1 dbco_labeling 3. Biotinylation (this compound, 2h at 4°C) wash1->dbco_labeling quench 4. Quench & Wash (Remove excess reagent) dbco_labeling->quench lysis 5. Cell Lysis quench->lysis enrichment 6. Enrichment (Streptavidin Agarose) lysis->enrichment analysis 7. Downstream Analysis enrichment->analysis wb Western Blot ms Mass Spectrometry end End wb->end ms->end

Caption: Workflow for cell surface protein labeling and analysis.

Detailed Experimental Protocols

Required Materials
  • Reagents:

    • This compound (e.g., BroadPharm, MedchemExpress)[1][4]

    • Azido-sugar (e.g., Ac4ManNAz) or Azido amino acid (e.g., AHA)

    • Cell culture medium and supplements

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Cell lysis buffer (e.g., STET-lysis buffer: 150 mM NaCl, 50 mM Tris pH 7.5, 2 mM EDTA, 1% Triton X-100)[5]

    • Protease Inhibitor Cocktail

    • Streptavidin-agarose beads

    • Quenching solution (e.g., 100 mM Glycine (B1666218) in PBS)[8]

  • Equipment:

    • Standard cell culture incubator and biosafety cabinet

    • Centrifuge

    • Rocking platform or orbital shaker

    • End-over-end rotator

    • Spectrophotometer or other protein quantification system

Protocol 1: Metabolic Labeling with Azido-Sugars

This protocol is for labeling cell surface glycoproteins.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the azido-sugar (e.g., Ac4ManNAz). A final concentration in the range of 25-50 µM is a common starting point.

  • Incubation: Culture the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycoproteins.[5]

Protocol 2: Biotinylation of Azide-Modified Cells
  • Cell Preparation: After metabolic labeling, gently wash the cells three times with ice-cold PBS to remove any residual media components.[8] For adherent cells, perform washes in the plate. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) between washes.

  • Biotinylation Reaction: Prepare a solution of this compound in ice-cold PBS. A typical starting concentration is 100 µM.[5]

  • Incubation: Add the this compound solution to the cells and incubate for 2 hours at 4°C on a rocking platform.[5] The low temperature minimizes endocytosis of the labeled proteins.[8] The reaction can also be performed at temperatures up to 37°C, which may increase reaction speed but could also increase protein internalization.[7]

  • Quenching and Washing: To stop the reaction and remove excess reagent, wash the cells three times with ice-cold PBS.[5] A quenching step with a buffer containing an amine, such as 100 mM glycine in PBS, can also be performed for 10-15 minutes to ensure all reactive reagent is removed.[8]

Protocol 3: Enrichment and Analysis
  • Cell Lysis: Lyse the washed cells on ice using a suitable lysis buffer supplemented with a protease inhibitor cocktail.[5]

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate.

  • Enrichment: Add streptavidin-agarose beads to the clarified lysate. Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation to capture the biotinylated proteins.[5]

  • Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For downstream mass spectrometry, this can be done via in-gel tryptic digestion.[5] For Western blotting, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.

Data Presentation

Quantitative data, typically obtained from label-free quantitative mass spectrometry, can be summarized to compare protein abundance between different experimental conditions.[5][9]

Protein ID (UniProt)Gene NameFold Change (Treatment vs. Control)p-valueFunction
P02768ALB1.10.45Serum Albumin (Control)
P06733EGFR3.20.002Receptor Tyrosine Kinase
Q02763MYOF2.80.005Membrane-associated protein
P35221ITGB1-2.50.011Integrin Subunit Beta 1
P08575CD441.90.048Cell-surface glycoprotein

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Biotin Signal Insufficient metabolic labeling.Increase concentration of azido-sugar/amino acid or extend incubation time.
Inefficient DBCO reaction.Optimize this compound concentration (try 1.5-3 molar equivalents to estimated azide sites).[7] Increase incubation time or temperature (e.g., to room temperature).[7]
Reagent degradation.Allow this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare solutions immediately before use.[10]
High Background / Non-specific Binding Inadequate washing.Increase the number and volume of wash steps after biotinylation and during the enrichment phase.
Cell lysis leading to intracellular labeling.Ensure all steps prior to cell lysis are performed at 4°C to maintain membrane integrity. Use the membrane-impermeable sulfo- version of the reagent.[5]
Protein Precipitation after Labeling Excessive labeling modifies protein properties.Reduce the molar ratio of the DBCO reagent to the target protein to limit the number of attached biotin molecules.[11]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell surface biotinylation is a powerful technique for studying the dynamics of cell surface proteins, including their trafficking, internalization, and interaction with other molecules. The use of bioorthogonal chemistry, specifically the copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has revolutionized this field by allowing for the specific and covalent labeling of biomolecules on live cells with minimal perturbation.[1][2][3][4] This application note provides a detailed protocol for the biotinylation of live cells using DBCO-Sulfo-Link-Biotin, a water-soluble and membrane-impermeable biotinylating reagent.[5]

This compound contains a dibenzocyclooctyne (DBCO) group that reacts specifically and efficiently with azide (B81097) groups introduced onto the cell surface. The sulfonate group ensures high water solubility and prevents the reagent from crossing the cell membrane, thereby restricting biotinylation to extracellularly exposed molecules.[5] The biotin (B1667282) moiety allows for subsequent detection or purification using streptavidin-based methods. This copper-free approach is highly biocompatible, avoiding the cytotoxicity associated with copper catalysts used in traditional click chemistry.[4]

Principle of the Method

The biotinylation process involves two key steps:

  • Metabolic Labeling (Azide Installation): Live cells are first incubated with a metabolic precursor containing an azide group. For labeling cell surface glycans, an azide-modified sugar such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz) is added to the cell culture medium. These sugars are metabolized by the cells and incorporated into glycoproteins on the cell surface, presenting azide moieties.

  • Copper-Free Click Chemistry Reaction: The azide-labeled cells are then treated with this compound. The DBCO group on the biotin reagent reacts with the azide groups on the cell surface via a SPAAC reaction, forming a stable triazole linkage and effectively biotinylating the target molecules.

Materials and Methods

Materials Required
  • This compound

  • Azide-modified metabolic precursor (e.g., Ac4ManNAz or Ac4GalNAz)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bovine Serum Albumin (BSA)

  • Streptavidin-conjugated fluorescent probe (for detection)

  • Flow cytometer or fluorescence microscope

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to make a 10 mM stock solution. Store at -20°C, protected from light and moisture.

  • Azide-Modified Sugar Stock Solution (10 mM): Dissolve the azide-modified sugar (e.g., Ac4ManNAz) in sterile PBS or cell culture medium to make a 10 mM stock solution. Filter-sterilize and store at -20°C.

  • Wash Buffer: PBS containing 1% (w/v) BSA.

  • Staining Buffer: PBS containing 1% (w/v) BSA and 0.1% (w/v) sodium azide.

Experimental Protocols

Part 1: Metabolic Labeling of Live Cells with Azide Sugars
  • Seed the cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Remove the culture medium and replace it with fresh medium containing the azide-modified sugar at a final concentration of 25-100 µM.

  • Incubate the cells for 1-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time and concentration of the azide sugar should be determined empirically for each cell type.

Part 2: Biotinylation of Azide-Labeled Live Cells
  • Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted azide sugar.

  • Prepare the this compound working solution by diluting the 10 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined to maximize labeling while minimizing any potential effects on cell viability.

  • Incubate the cells with the this compound working solution for 30-60 minutes at 37°C.

  • After incubation, gently wash the cells three times with Wash Buffer to remove any unreacted this compound.

  • The biotinylated cells are now ready for downstream applications such as detection, isolation, or imaging.

Part 3: Detection of Biotinylated Cells by Flow Cytometry
  • Harvest the biotinylated cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add a streptavidin-conjugated fluorescent probe (e.g., Streptavidin-FITC) to the cell suspension at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Staining Buffer.

  • Resuspend the cells in PBS and analyze by flow cytometry.

Optimization and Data Presentation

To achieve optimal biotinylation, it is recommended to titrate the concentrations of both the azide-modified sugar and this compound, as well as the incubation times. The following tables provide representative data for the optimization of these parameters.

Table 1: Optimization of this compound Concentration

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)15>95
101500>95
253200>95
504500>90
1004800~85

Data are representative and may vary depending on the cell type and experimental conditions. Cell viability can be assessed using methods like the MTT assay.[1]

Table 2: Optimization of Incubation Time with this compound

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
152500>95
304500>95
604800>90
1204900~88

Data are representative and based on a fixed concentration of 50 µM this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Biotinylation cluster_2 Step 3: Detection/Analysis start Live Cells in Culture azide_sugar Add Azide-Modified Sugar (e.g., Ac4ManNAz) start->azide_sugar incubation1 Incubate for 1-3 days azide_sugar->incubation1 azide_labeled_cells Azide-Labeled Cells incubation1->azide_labeled_cells dbco_biotin Add this compound azide_labeled_cells->dbco_biotin incubation2 Incubate for 30-60 min dbco_biotin->incubation2 biotinylated_cells Biotinylated Cells incubation2->biotinylated_cells detection Stain with Fluorescent Streptavidin biotinylated_cells->detection analysis Analysis by Flow Cytometry or Microscopy detection->analysis

Caption: Workflow for live cell biotinylation.

Signaling Pathway (Chemical Reaction)

Caption: SPAAC reaction on the cell surface.

Troubleshooting

IssuePossible CauseSolution
Low or no biotinylation signal Inefficient metabolic labeling with azide sugar.Increase the concentration of the azide sugar and/or the incubation time. Ensure the cell line is capable of metabolizing the sugar analog.
Insufficient concentration of this compound.Increase the concentration of this compound.
Short incubation time for the click reaction.Increase the incubation time with this compound.
High background signal Non-specific binding of streptavidin.Increase the number of washing steps. Include a blocking step with free biotin before adding the streptavidin conjugate.
DBCO reagent reacting with non-azide moieties.Optimize the this compound concentration and incubation time; shorter incubation times can reduce side reactions.
Decreased cell viability Cytotoxicity of the azide sugar or DBCO reagent.Decrease the concentration and/or incubation time of the reagents. Perform a cell viability assay (e.g., MTT) to determine the optimal non-toxic concentrations.

Conclusion

The use of this compound in conjunction with metabolic azide labeling provides a robust and specific method for biotinylating live cells. This copper-free click chemistry approach is highly biocompatible and efficient, making it an invaluable tool for researchers in cell biology and drug development. By following the detailed protocols and optimization guidelines presented in this application note, scientists can confidently label and study cell surface proteins to gain deeper insights into their biological functions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the cell surface labeling of azide-modified biomolecules using DBCO-Sulfo-Link-Biotin, followed by analysis with flow cytometry. This method leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

The protocol involves a two-step process. First, cells are metabolically labeled with an azide-containing sugar, which is incorporated into the cell surface glycans. In the second step, the azide-modified cells are treated with this compound. The dibenzocyclooctyne (DBCO) group on the biotin (B1667282) linker reacts specifically and covalently with the azide (B81097) groups on the cell surface. The biotin tag can then be detected using a fluorescently-labeled streptavidin conjugate, allowing for the quantification of labeled cells by flow cytometry.

This compound is a water-soluble and membrane-impermeable reagent, ensuring that the labeling is specific to the cell surface.[1] This specificity is crucial for applications such as identifying specific cell populations, tracking cell-cell interactions, and evaluating the surface expression of glycoproteins in various research and drug development contexts.

Data Presentation

The efficiency of cell surface labeling can be influenced by several factors, including the concentration of the azide sugar, the concentration of this compound, and the incubation times. The following tables provide a summary of recommended starting concentrations and expected outcomes based on available literature for similar reagents. Optimization for specific cell types and experimental conditions is highly recommended.

Table 1: Recommended Concentrations for Metabolic Azide Labeling

Azide Sugar PrecursorCell TypeConcentration (µM)Incubation Time (hours)Reference Example
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)Various Cancer Cell Lines (e.g., MCF7, HCT116, A549)10 - 15024 - 72[2]
Ac4GlcNAz (N-azidoacetylglucosamine-tetraacylated)Mesenchymal Stem Cells5048 - 72N/A
Ac4GalNAz (N-azidoacetylgalactosamine-tetraacylated)Jurkat cells2548N/A

Table 2: Recommended Conditions for this compound Labeling and Detection

ParameterRecommended RangeNotes
This compound Concentration 20 - 100 µMHigher concentrations may increase signal but also background. Titration is recommended.
Incubation Time 30 - 60 minutesLonger incubation times (e.g., overnight at 4°C) may be possible but should be tested for effects on cell viability.
Incubation Temperature Room Temperature or 4°C4°C is often preferred to minimize cellular processes like internalization.
Fluorescent Streptavidin Conjugate Concentration 1 - 5 µg/mL (Typical)Titrate for optimal signal-to-noise ratio.

Experimental Protocols

This section provides a detailed methodology for cell surface biotinylation using this compound and subsequent analysis by flow cytometry.

Part 1: Metabolic Labeling of Cells with Azide Sugars
  • Cell Culture: Culture cells of interest to the desired density in appropriate media. For adherent cells, seed them in a tissue culture plate. For suspension cells, maintain them in a suitable flask.

  • Prepare Azide Sugar Stock Solution: Dissolve the chosen peracetylated azide sugar (e.g., Ac4ManNAz, Ac4GlcNAz, or Ac4GalNAz) in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Metabolic Labeling: Add the azide sugar stock solution to the cell culture medium to achieve the desired final concentration (refer to Table 1). Culture the cells for 24-72 hours to allow for the incorporation of the azide groups into the cell surface glycans.

  • Harvesting Cells:

    • Adherent Cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • Suspension Cells: Collect the cells by centrifugation.

  • Cell Counting and Viability: Wash the cells with PBS and resuspend in a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA). Perform a cell count and assess viability using a method such as trypan blue exclusion.

Part 2: Cell Surface Labeling with this compound
  • Prepare this compound Solution: Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS) at the desired concentration (refer to Table 2).

  • Cell Pellet Preparation: Centrifuge the required number of azide-labeled cells (typically 0.5-1 x 10^6 cells per sample) and discard the supernatant.

  • Incubation: Resuspend the cell pellet in the this compound solution. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing: After incubation, wash the cells twice with FACS buffer to remove any unreacted this compound.

Part 3: Staining with Fluorescent Streptavidin and Flow Cytometry Analysis
  • Prepare Fluorescent Streptavidin Solution: Dilute a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC, -PE, or -APC) in FACS buffer to the recommended concentration.

  • Staining: Resuspend the biotinylated cell pellet in the fluorescent streptavidin solution.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with FACS buffer to remove unbound streptavidin.

  • Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Controls: It is essential to include the following controls:

    • Unlabeled cells (no azide sugar, no this compound).

    • Cells treated with azide sugar but not this compound.

    • Cells not treated with azide sugar but incubated with this compound.

    • Single-color controls for setting up compensation if performing multicolor flow cytometry.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cell Surface Labeling and Flow Cytometry Analysis cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Copper-Free Click Chemistry cluster_detection Detection cluster_analysis Analysis cell_culture 1. Cell Culture azide_sugar 2. Add Azide Sugar cell_culture->azide_sugar incubation_24_72h 3. Incubate 24-72h azide_sugar->incubation_24_72h harvest 4. Harvest Cells incubation_24_72h->harvest dbco_biotin 5. Incubate with this compound harvest->dbco_biotin wash1 6. Wash Cells dbco_biotin->wash1 streptavidin 7. Stain with Fluorescent Streptavidin wash1->streptavidin wash2 8. Wash Cells streptavidin->wash2 flow_cytometry 9. Analyze by Flow Cytometry wash2->flow_cytometry

Caption: A diagram illustrating the experimental workflow.

signaling_pathway Chemical Principle of Cell Surface Labeling cluster_cell Cell Surface glycan Glycan azide_glycan Azide-Modified Glycan glycan->azide_glycan Displays Azide azide_sugar Azide Sugar (e.g., Ac4ManNAz) metabolism Cellular Metabolism azide_sugar->metabolism Uptake & Incorporation metabolism->glycan Glycosylation dbco_biotin This compound azide_glycan->dbco_biotin SPAAC Click Reaction biotinylated_glycan Biotinylated Glycan dbco_biotin->biotinylated_glycan streptavidin Fluorescent Streptavidin biotinylated_glycan->streptavidin Biotin-Streptavidin Binding detection Fluorescent Signal (Flow Cytometry) streptavidin->detection

Caption: A diagram of the chemical labeling pathway.

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Fluorescent Signal Inefficient metabolic labeling.Optimize the concentration and incubation time of the azide sugar for your specific cell line.[3] Ensure the azide sugar reagent is not degraded.
Insufficient this compound concentration or incubation time.Increase the concentration of this compound or extend the incubation time.[3]
Low expression of target glycans.Confirm that the chosen azide sugar is appropriate for the glycans expressed on your cell type.
Inefficient streptavidin staining.Titrate the fluorescent streptavidin conjugate to determine the optimal concentration. Ensure the conjugate has been stored correctly and is not expired.
Incorrect flow cytometer settings.Verify that the correct laser and emission filters are being used for the specific fluorophore.
High Background Fluorescence Non-specific binding of streptavidin.Increase the number of wash steps after biotinylation and streptavidin incubation.[4] Include a blocking step with unlabeled streptavidin before adding the fluorescent conjugate. Consider using a different fluorophore-streptavidin conjugate.
High concentration of this compound or streptavidin.Titrate down the concentrations of both reagents to find the optimal signal-to-noise ratio.[5]
Cell death leading to non-specific uptake.Use a viability dye to exclude dead cells from the analysis.[6] Handle cells gently throughout the protocol.
Autofluorescence of cells.Include an unstained cell control to assess the level of autofluorescence. If high, consider using a fluorophore in a different channel with lower autofluorescence.
High Variability Between Samples Inconsistent cell numbers.Ensure accurate cell counting and use a consistent number of cells for each sample.
Incomplete washing.Standardize the washing procedure, ensuring complete removal of unbound reagents.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent reagent addition.
Poor Cell Viability Toxicity of azide sugar or this compound.Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent. Reduce incubation times if necessary.
Harsh cell handling.Handle cells gently, especially during detachment and centrifugation steps. Avoid vigorous vortexing.[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise isolation and analysis of specific proteins from complex biological mixtures are fundamental to advancing our understanding of cellular processes and developing novel therapeutics. Immunoprecipitation (IP) is a cornerstone technique for this purpose, traditionally relying on the high affinity of antibodies for their target antigens. However, the advent of bioorthogonal chemistry has introduced powerful new strategies for protein labeling and capture. This application note details the use of DBCO-Sulfo-Link-Biotin, a key reagent in copper-free click chemistry, for the efficient immunoprecipitation of azide-modified proteins.

This compound is a water-soluble, membrane-impermeable molecule composed of a dibenzocyclooctyne (DBCO) group, a sulfonated linker, and a biotin (B1667282) moiety.[1][2][3] The DBCO group reacts specifically and spontaneously with azide (B81097) groups via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[2][4] This allows for the highly selective biotinylation of proteins that have been metabolically or enzymatically labeled with an azide-containing precursor. The negatively charged sulfo group enhances the water solubility of the reagent, making it ideal for use in aqueous biological buffers, and its membrane impermeability ensures that labeling is restricted to cell surface proteins when applied to intact cells.[1][2][3]

Following biotinylation, the exceptional affinity of the biotin tag for streptavidin is exploited for the efficient capture and enrichment of the target protein using streptavidin-conjugated beads. This method offers several advantages over traditional immunoprecipitation, including high specificity, covalent labeling for stable capture, and versatility in targeting various classes of proteins, including glycoproteins and newly synthesized proteins.[2]

Core Principles & Workflow

The overall workflow for immunoprecipitation using this compound involves three main stages:

  • Metabolic or Enzymatic Labeling with Azide: Target proteins are first tagged with an azide group. This can be achieved by introducing azide-modified metabolic precursors (e.g., azido (B1232118) sugars like Ac4ManNAz for glycoproteins, or the methionine analog azidohomoalanine (AHA) for newly synthesized proteins) to cell cultures.[2]

  • Copper-Free Click Chemistry Biotinylation: The azide-labeled proteins are then covalently tagged with biotin using this compound.

  • Streptavidin-Based Immunoprecipitation: The biotinylated proteins of interest are subsequently captured and enriched using streptavidin-conjugated magnetic or agarose (B213101) beads.

This application note provides detailed protocols for each of these key steps, along with data presentation examples and troubleshooting guidance.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with Azido Sugars and this compound

This protocol describes the labeling of cell surface glycoproteins with an azide-modified sugar (peracetylated N-azidoacetylmannosamine, Ac4ManNAz) and subsequent biotinylation with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS containing 100 mM glycine (B1666218) (Quenching Buffer)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours under normal culture conditions to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Harvesting and Washing:

    • Gently wash the cells three times with ice-cold PBS to remove any residual culture medium.

    • For adherent cells, detach them using a non-enzymatic cell dissociation solution.

    • Count the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^7 cells/mL.

  • Biotinylation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the cell suspension to a final concentration of 100 µM.

    • Incubate the reaction for 1 hour at 4°C with gentle rotation.

  • Quenching and Final Washes:

    • Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Quenching Buffer and incubate for 15 minutes at 4°C to quench any unreacted DBCO reagent.

    • Wash the cells three times with ice-cold PBS to remove excess quenching buffer and unreacted reagents. The biotinylated cell pellet is now ready for lysis and immunoprecipitation.

Protocol 2: Immunoprecipitation of Biotinylated Proteins using Streptavidin Magnetic Beads

This protocol outlines the steps for lysing biotinylated cells and capturing the target proteins using streptavidin magnetic beads.

Materials:

  • Biotinylated cell pellet (from Protocol 1)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • Streptavidin Magnetic Beads

  • Magnetic separation rack

  • Wash Buffer I (RIPA Lysis Buffer)

  • Wash Buffer II (1 M KCl)

  • Wash Buffer III (0.1 M Na2CO3)

  • Wash Buffer IV (2 M Urea in 10 mM Tris-HCl, pH 8.0)

  • Elution Buffer (2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT, and 5 mM free biotin)

Procedure:

  • Cell Lysis:

    • Resuspend the biotinylated cell pellet in ice-cold RIPA Lysis Buffer (e.g., 1 mL for 1 x 10^7 cells).

    • Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate containing the biotinylated proteins.

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer 50 µL of the bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

    • Wash the beads twice with 1 mL of RIPA Lysis Buffer.

  • Immunoprecipitation:

    • Add the clarified protein lysate to the washed streptavidin magnetic beads.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow for the binding of biotinylated proteins to the beads.

  • Washing:

    • Place the tube on the magnetic rack to capture the beads and discard the supernatant (unbound fraction).

    • Perform the following sequential washes, each with 1 mL of the respective buffer, incubating for 5 minutes with rotation for each wash:

      • Two washes with Wash Buffer I.

      • One wash with Wash Buffer II.

      • One wash with Wash Buffer III.

      • One wash with Wash Buffer IV.

      • Two final washes with Wash Buffer I.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add 50 µL of Elution Buffer to the beads.

    • Boil the sample at 95-100°C for 10 minutes to elute the captured proteins.[1]

    • Briefly vortex the sample and place it on the magnetic rack.

    • Carefully collect the supernatant, which contains the enriched biotinylated proteins, for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).

Data Presentation

Quantitative data from immunoprecipitation experiments using this compound can be summarized to assess the efficiency of each step.

Table 1: Representative Quantitative Data for this compound IP

ParameterValueMethod of Determination
Labeling Efficiency
% of Azide-labeled Protein Biotinylated> 90%Flow Cytometry with Streptavidin-FITC
Immunoprecipitation
Protein Concentration in Lysate2.5 mg/mLBCA Protein Assay
Protein Bound to Beads (Pre-elution)150 µgDepletion measurement from lysate
Protein Recovery
Eluted Protein Concentration1.2 µg/µLQubit Protein Assay
Total Eluted Protein60 µgEluted concentration x volume
Recovery Efficiency 40%(Total Eluted Protein / Protein Bound) x 100

Visualizing the Workflow and Principles

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and underlying principles.

G cluster_0 Metabolic Labeling cluster_1 Biotinylation cluster_2 Immunoprecipitation culture Cell Culture azido_sugar Add Azido Sugar (e.g., Ac4ManNAz) culture->azido_sugar incubation Incubate 24-48h azido_sugar->incubation harvest Harvest & Wash Cells incubation->harvest dbco_biotin Add this compound harvest->dbco_biotin click_reaction Incubate 1h at 4°C (Copper-Free Click Reaction) dbco_biotin->click_reaction quench Quench & Wash click_reaction->quench lysis Cell Lysis quench->lysis streptavidin_beads Add Streptavidin Beads lysis->streptavidin_beads binding Incubate 1-2h at 4°C streptavidin_beads->binding washes Sequential Washes binding->washes elution Elution washes->elution

Caption: Experimental workflow for immunoprecipitation using this compound.

G protein Glycoprotein with Azide Group (-N3) dbco This compound protein->dbco Copper-Free Click Reaction streptavidin Streptavidin Bead dbco->streptavidin High-Affinity Biotin-Streptavidin Interaction

Caption: Principle of capture for this compound mediated immunoprecipitation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoproteins, particularly those on the cell surface, is critical for understanding cell signaling, immune responses, and disease pathogenesis, including cancer. A powerful method for investigating these complex biomolecules is metabolic glycan labeling coupled with bioorthogonal chemistry. This technique involves introducing a sugar analog with a chemical handle (an azide (B81097) group) into the cellular glycosylation machinery. These azide-modified glycans are then specifically labeled with a probe, such as biotin (B1667282), for detection and enrichment.

DBCO-Sulfo-Link-Biotin is a state-of-the-art reagent designed for this purpose. It facilitates the highly efficient and specific biotinylation of azide-modified glycoproteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "copper-free click chemistry" reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with native biological processes.[1][2] The key features of this compound make it an exceptional tool for glycoprotein (B1211001) research:

  • DBCO Group: The dibenzocyclooctyne (DBCO) group reacts specifically and spontaneously with azide groups, eliminating the need for cytotoxic copper catalysts.[1]

  • Sulfo Group: A negatively charged sulfonate group renders the molecule water-soluble and membrane-impermeable.[1][3][4] This critical feature ensures that labeling is restricted to glycoproteins on the outer cell surface when working with live cells.[1]

  • Biotin Tag: The biotin moiety provides a high-affinity handle for subsequent detection with streptavidin conjugates or for the enrichment of labeled glycoproteins using streptavidin-coated beads.[1][5][6]

These application notes provide detailed protocols for the metabolic labeling of cell surface glycoproteins with an azido-sugar, followed by biotinylation using this compound, and subsequent analysis.

Principle of the Method

The labeling process is a two-step procedure that combines metabolic engineering and copper-free click chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into the glycan chains of newly synthesized glycoproteins.[2]

  • Copper-Free Click Chemistry: The azide-modified glycoproteins, now present on the cell surface, are then treated with this compound. The DBCO group on the biotin reagent reacts specifically with the azide group on the modified glycans, forming a stable covalent triazole linkage.[7] This results in the selective biotinylation of the target glycoproteins, which can then be detected or isolated for downstream analysis.

Data and Experimental Parameters

The following tables provide a summary of typical concentrations and conditions for successful glycoprotein labeling experiments. Optimization may be required depending on the cell line and experimental goals.

Table 1: Metabolic Labeling Parameters with Ac4ManNAz

ParameterRecommended RangeNotes
Cell Type Various adherent or suspension cell lines (e.g., A549, HEK293, Jurkat)Optimization is recommended for each cell line.
Ac4ManNAz Concentration 10 - 50 µMHigher concentrations (e.g., 50 µM) may affect cell proliferation and physiology in some cell lines.[8]
Incubation Time 1 - 3 daysLonger incubation times generally lead to higher incorporation of the azido-sugar.[2][9]
Vehicle DMSOPrepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).[2]
Culture Conditions Standard (e.g., 37°C, 5% CO₂)Use normal growth conditions for the specific cell line.[2]

Table 2: this compound Labeling Parameters

ParameterRecommended Value/RangeNotes
This compound Conc. 20 - 100 µMHigher concentrations can improve labeling efficiency.
Incubation Time 1 - 4 hoursLonger incubation can be used for low abundance targets.
Incubation Temperature 4°C or 37°C4°C is often used for live cells to minimize endocytosis and label only surface proteins.[10]
Reaction Buffer PBS (pH 7.4)Ensure the buffer is free of primary amines (e.g., Tris) and azides.[11]
Solvent for Stock Solution DMSO or water-miscible organic solventStock solutions in DMSO are stable for up to 3 months when stored at -20°C.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Ac4ManNAz

This protocol describes the incorporation of azide groups into cell surface glycoproteins.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Ac4ManNAz

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store this solution at -20°C.[2]

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (approximately 70-80% confluency) at the end of the labeling period.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[2]

  • Cell Harvesting (for suspension cells): Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cells 2-3 times with ice-cold PBS to remove any unincorporated Ac4ManNAz. For adherent cells, aspirate the medium and gently wash the cell monolayer in the plate/dish. For suspension cells, resuspend the cell pellet in PBS and centrifuge. Proceed immediately to Protocol 2.

Protocol 2: Biotinylation of Azide-Labeled Glycoproteins with this compound

This protocol details the copper-free click chemistry reaction on live cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO or water

  • Ice-cold PBS, pH 7.4

  • Quenching Solution (e.g., 100 mM glycine (B1666218) in PBS)

Procedure:

  • Prepare this compound Solution: Shortly before use, prepare a solution of this compound in PBS at the desired final concentration (e.g., 100 µM). If the compound is dissolved in a stock solution (e.g., DMSO), add it to the PBS.

  • Labeling Reaction: Resuspend the washed cell pellet (suspension cells) or cover the cell monolayer (adherent cells) with the this compound solution.

  • Incubation: Incubate the cells for 1-2 hours at 4°C on a rocking platform.[10] The low temperature minimizes the internalization of cell surface proteins.

  • Quenching: To stop the reaction, wash the cells three times for 5 minutes each with an ice-cold quenching solution to remove any unbound this compound.[10]

  • Final Washes: Wash the cells twice more with ice-cold PBS.

  • Downstream Processing: The biotin-labeled cells are now ready for downstream applications such as cell lysis for Western blot analysis (Protocol 3) or enrichment of biotinylated proteins (Protocol 4).

Protocol 3: Analysis of Biotinylated Glycoproteins by Western Blot

This protocol allows for the detection of biotinylated glycoproteins in total cell lysates.

Materials:

  • Biotin-labeled cells (from Protocol 2)

  • RIPA or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the biotin-labeled cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors for 30 minutes on ice.

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Quantify Protein: Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from the labeled and unlabeled (control) cell lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system. The resulting bands represent the biotinylated glycoproteins.

Protocol 4: Enrichment of Biotinylated Glycoproteins using Streptavidin Beads

This protocol describes the affinity purification of biotinylated glycoproteins for further analysis, such as mass spectrometry.

Materials:

  • Biotin-labeled cell lysate (from Protocol 3, steps 1-2)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Binding: Add the clarified cell lysate to the prepared streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.[12]

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[12][13]

  • Elution: Elute the bound glycoproteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 65-95°C for 10 minutes. The high affinity of the biotin-streptavidin interaction often requires denaturing conditions for elution.[13][14]

  • Analysis: The eluted proteins can be analyzed by Western blot (as in Protocol 3) or prepared for mass spectrometry-based proteomic analysis.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in labeling glycoproteins with this compound.

Glycoprotein_Labeling_Workflow cluster_cell Step 1: Metabolic Labeling cluster_reaction Step 2: Click Chemistry cluster_analysis Step 3: Downstream Analysis Ac4ManNAz Ac4ManNAz Cell Live Cell Ac4ManNAz->Cell Incubate (1-3 days) AzideGlycoprotein Cell Surface Glycoprotein with Azide Group Cell->AzideGlycoprotein Metabolic Incorporation DBCO_Biotin This compound BiotinylatedGlycoprotein Biotinylated Glycoprotein DBCO_Biotin->BiotinylatedGlycoprotein Incubate (1-2 hours) Enrichment Enrichment (Streptavidin Beads) BiotinylatedGlycoprotein->Enrichment Analysis Western Blot or Mass Spectrometry Enrichment->Analysis

Caption: Experimental workflow for glycoprotein labeling.

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide-Modified Glycoprotein (R1-N3) Triazole Stable Triazole Linkage (R1-Triazole-R2) Azide->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free) DBCO This compound (DBCO-R2) DBCO->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free)

Caption: SPAAC copper-free click chemistry mechanism.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for the non-invasive incorporation of bioorthogonal chemical reporters into biomolecules in living cells and organisms.[1] This approach utilizes the cell's own metabolic pathways to introduce functionalities, such as azides, into proteins.[1][2] These azide (B81097) groups can then be specifically and efficiently labeled with probes through bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry".[3][4]

This document provides detailed protocols for the metabolic labeling of glycoproteins with azide-modified sugars and the subsequent biotinylation using DBCO-Sulfo-Link-Biotin. This compound is a water-soluble, membrane-impermeable biotinylation reagent that contains a dibenzocyclooctyne (DBCO) group, which reacts specifically with azides without the need for a copper catalyst.[5][6][7] This makes it ideal for labeling cell surface proteins in aqueous environments.[6] The strong and specific interaction between biotin (B1667282) and streptavidin can then be exploited for the detection, visualization, and enrichment of the labeled proteins.[8]

Principle of the Method

The overall workflow involves two main steps:

  • Metabolic Incorporation of Azide Sugars: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz) or N-azidoacetylgalactosamine (Ac4GalNAz).[6][9] These sugars are taken up by the cells, deacetylated, and metabolized into their corresponding UDP-sugars. These activated azido-sugars are then incorporated into nascent glycoproteins by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus.[10]

  • Copper-Free Click Chemistry Reaction: The azide-labeled glycoproteins, now present on the cell surface or within the cell, are then reacted with this compound. The DBCO group of the biotin reagent undergoes a highly specific and efficient cycloaddition reaction with the azide group on the modified glycoproteins, resulting in the stable biotinylation of the target proteins.[11][12]

Diagrams

experimental_workflow Experimental Workflow for Metabolic Labeling and Biotinylation cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_biotinylation Step 2: Biotinylation with this compound cluster_analysis Step 3: Downstream Analysis cell_culture Culture cells to desired confluency add_azido_sugar Supplement medium with Ac4ManNAz (e.g., 25-50 µM) cell_culture->add_azido_sugar incubation Incubate for 1-3 days add_azido_sugar->incubation wash_cells Wash cells to remove unincorporated sugar incubation->wash_cells add_dbco_biotin Add this compound (e.g., 10-20 µM) wash_cells->add_dbco_biotin react Incubate for 1-2 hours at room temperature add_dbco_biotin->react wash_cells2 Wash cells to remove excess reagent react->wash_cells2 lysis Cell Lysis wash_cells2->lysis enrichment Streptavidin Affinity Purification lysis->enrichment western_blot Western Blot Analysis enrichment->western_blot mass_spec Mass Spectrometry enrichment->mass_spec

Caption: Overall experimental workflow.

signaling_pathway Metabolic Incorporation and Labeling Pathway cluster_cell Cell Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases SiaNAz Sialic Acid-N3 ManNAz->SiaNAz Sialic Acid Biosynthesis Glycoprotein Glycoprotein-N3 SiaNAz->Glycoprotein Glycosyltransferases Labeled_Glycoprotein Biotinylated Glycoprotein Glycoprotein->Labeled_Glycoprotein Copper-Free Click Chemistry DBCO_Biotin This compound DBCO_Biotin->Labeled_Glycoprotein

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-Sulfo-Link-Biotin is a water-soluble, membrane-impermeable biotinylating reagent designed for copper-free click chemistry applications.[1][2][3] It enables the specific labeling of azide-modified biomolecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that is highly efficient and biocompatible, making it suitable for in vivo studies.[4][5][6] The sulfonate group enhances aqueous solubility, while the dibenzocyclooctyne (DBCO) group reacts spontaneously with azides without the need for a cytotoxic copper catalyst.[1][7] This document provides detailed application notes and protocols for utilizing this compound in in vivo labeling experiments.

The core of this technique lies in a two-step process. First, an azide-bearing molecule is introduced into the biological system. This can be achieved through metabolic labeling, where cells or organisms are supplied with an azide-modified precursor (e.g., an amino acid or sugar) that is incorporated into newly synthesized proteins or glycans. The second step involves the systemic administration of this compound, which then reacts specifically with the azide-tagged molecules in the living organism.

Key Features of this compound:

  • Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for live cell and in vivo applications.[4][7][8]

  • High Reactivity and Specificity: The strained alkyne of the DBCO group reacts efficiently and selectively with azide (B81097) groups to form a stable triazole linkage, even at low concentrations.[5]

  • Water Solubility: The presence of a sulfonate group makes this reagent highly soluble in aqueous buffers, facilitating its use in physiological environments.[1][3]

  • Membrane Impermeability: The charged sulfonate group generally prevents the molecule from passively crossing cell membranes, making it particularly useful for labeling cell surface molecules or targets in the extracellular space.[1][3]

Applications in In Vivo Research

  • Targeted Labeling: In conjunction with azide-modified antibodies or other targeting moieties, this compound can be used for in vivo target labeling and subsequent detection or purification.

  • Metabolic Labeling Visualization: Following the in vivo incorporation of azide-containing metabolic precursors, this reagent can be used to biotinylate and subsequently visualize or isolate newly synthesized biomolecules in a whole organism context.

  • Pharmacokinetic and Biodistribution Studies: The biotin (B1667282) tag allows for the tracking and quantification of labeled molecules through well-established avidin/streptavidin-based detection methods.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Biotin and a Biotin Derivative

CompoundAnimal ModelAdministration RouteBlood ClearancePrimary Excretion RouteReference
67Ga DACB (Biotin Derivative)RabbitIntravenous<10% circulating at 30 min>80% excreted in urine at 6 hr[9]
[11C]BiotinRodentIntravenousRapid distribution to liver, kidneys, heart, and brain-[10]
BiotinHumanOral (5-20 mg daily)Effective half-life of 15 hours-[11]

Table 2: General Parameters for In Vivo SPAAC Labeling

ParameterRecommended RangeNotesReference
DBCO Reagent Concentration (in vitro) 20-50 µMOptimal concentrations for cell labeling, provides a starting point for estimating in vivo dosage.[5]
Reaction Time (in vitro) 15 minutes to several hoursDependent on the concentration of reactants and the specific DBCO derivative.[5][12]
Recommended Needle Gauge (Mouse IV) 27-30 GFor tail vein injections.[13]
Maximum IV Injection Volume (Mouse) 5 ml/kg (bolus), 10 ml/kg (slow)To avoid adverse cardiac and pulmonary effects.[13]

Experimental Protocols

Protocol 1: General Workflow for In Vivo Labeling

This protocol outlines the major steps for an in vivo labeling experiment using this compound following metabolic incorporation of an azide-modified precursor.

G cluster_0 Step 1: Introduction of Azide cluster_1 Step 2: Biotinylation cluster_2 Step 3: Analysis A Administer azide-modified metabolic precursor (e.g., Ac4ManNAz, AHA) B Allow for in vivo incorporation into biomolecules (e.g., glycoproteins, proteins) A->B C Prepare this compound in a sterile, biocompatible vehicle D Administer systemically (e.g., intravenous injection) C->D E Allow for in vivo SPAAC reaction D->E F Harvest tissues or collect blood samples G Homogenize tissues and prepare lysates F->G H Detect or isolate biotinylated molecules (e.g., Western Blot, Streptavidin pull-down, Imaging) G->H

General workflow for in vivo labeling.

Protocol 2: Detailed Methodology for In Vivo Biotinylation in a Mouse Model

This protocol provides a more detailed, though representative, procedure for systemic labeling. Note: The optimal dosage of this compound and the incubation time must be determined empirically for each specific application.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or PBS

  • Animal model with azide-labeled biomolecules

  • Appropriately sized syringes and needles (e.g., 27-30 G for mouse tail vein injection)

  • Animal restrainer and heating source for vasodilation

  • Anesthetic (if required)

Procedure:

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Reconstitute the reagent in sterile PBS or saline to a desired stock concentration (e.g., 1-10 mM). Ensure complete dissolution. The use of a small amount of a biocompatible co-solvent like DMSO (up to 10%) can aid dissolution before dilution in the final aqueous vehicle.

    • Further dilute the stock solution to the final injection concentration. The final volume should adhere to institutional guidelines for animal welfare (e.g., for a mouse, typically not exceeding 10 ml/kg for a slow intravenous injection).[13]

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • For intravenous tail vein injection, warm the mouse's tail using a safe heat source to induce vasodilation, which aids in visualizing the lateral tail veins.[13]

    • Place the animal in a suitable restrainer.

  • Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe, ensuring no air bubbles are present.

    • Perform the intravenous injection into a lateral tail vein. Inject the solution slowly and monitor the animal for any signs of distress.

  • In Vivo Incubation:

    • Return the animal to its cage and allow the SPAAC reaction to proceed. The optimal in vivo reaction time can range from 1 to 24 hours and should be determined experimentally. Based on the rapid clearance of other biotin derivatives, shorter incubation times (1-4 hours) may be a good starting point.[9]

  • Sample Collection and Analysis:

    • At the designated time point, euthanize the animal according to approved protocols.

    • Harvest the tissues of interest and either snap-freeze them in liquid nitrogen or proceed directly to homogenization.

    • Prepare tissue lysates using appropriate buffers containing protease inhibitors.

    • The biotinylated proteins can now be detected by Western blotting using streptavidin-HRP or fluorescently labeled streptavidin, or they can be enriched using streptavidin-coated beads for subsequent analysis (e.g., mass spectrometry).

Signaling Pathways and Chemical Reactions

The fundamental chemical transformation in this labeling technique is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_reactants cluster_product Azide Azide-modified Biomolecule (R-N3) Product Stable Triazole-linked Biotinylated Biomolecule Azide->Product Strain-Promoted [3+2] Cycloaddition (Copper-Free) DBCO This compound DBCO->Product

The SPAAC reaction mechanism.

This bioorthogonal reaction proceeds without interfering with native cellular processes, making it a powerful tool for chemical biology.

G cluster_bioorthogonal Bioorthogonal System cluster_biological Native Biological System Azide Azide Group DBCO DBCO Group Azide->DBCO Reacts Specifically Amines Amines (-NH2) Azide->Amines Inert Thiols Thiols (-SH) Azide->Thiols Inert Carboxyls Carboxyls (-COOH) Azide->Carboxyls Inert DBCO->Amines Inert DBCO->Thiols Inert DBCO->Carboxyls Inert

Bioorthogonality of the SPAAC reaction.

Disclaimer: These protocols provide a general framework. Researchers must optimize conditions, including reagent concentrations, administration volumes, and incubation times, for their specific experimental setup and animal model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of DBCO-Sulfo-Link-Biotin, a water-soluble biotinylating reagent used in copper-free click chemistry applications.

Introduction

This compound is a key reagent for labeling biomolecules with biotin (B1667282) in aqueous environments. Its dibenzocyclooctyne (DBCO) group reacts specifically with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst. The inclusion of a sulfonate group renders the molecule water-soluble and membrane-impermeable, making it ideal for labeling cell surface proteins.[1][2][3][4] This document outlines the necessary steps to prepare stable and effective stock solutions for various research applications, including antibody-drug conjugate (ADC) development.[4][5][]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

ParameterValueSolventsNotes
Molecular Weight 653.77 g/mol N/ABatch-specific variations may occur due to hydration.[1]
Solubility Up to 50 mg/mL (76.48 mM)DMSOUltrasonic assistance may be required. Use freshly opened, anhydrous DMSO.[5]
SolubleDMF, WaterSpecific concentrations may vary.[2]
Recommended Storage (Powder) -20°C for up to 3 yearsN/AStore in a dry, dark place.[1][5]
Recommended Storage (Stock Solution) -80°C for up to 6 monthsDMSOAliquot to avoid repeated freeze-thaw cycles.[5]
-20°C for up to 1 monthDMSOFor shorter-term storage.[5]

Experimental Protocols

3.1. Materials Required

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

3.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for many labeling experiments. Adjustments can be made as needed based on experimental requirements.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.[7][8]

  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 0.654 mg of the reagent (Mass = 10 mmol/L * 0.001 L * 653.77 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution, to 1 mg of powder, you would add approximately 0.1530 mL of DMSO.[5]

  • Dissolution: Vortex the tube thoroughly to dissolve the powder. If the powder does not dissolve completely, brief sonication in an ultrasonic water bath may be necessary to achieve a clear solution.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Important Considerations:

  • This compound is moisture-sensitive. Always use anhydrous solvents and handle the powder in a dry environment.[7][8]

  • Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[5]

  • For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5]

  • Avoid using buffers that contain primary amines, such as Tris or glycine, as they can compete with the intended labeling reaction.[7][8]

Visualized Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Stock Solution Preparation start Start: Obtain this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount of powder equilibrate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent dissolve Vortex to dissolve (sonicate if needed) add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end_node End: Ready for use store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst[1][2][3]. This reaction occurs between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage[1][2]. DBCO-Sulfo-Link-Biotin is a water-soluble reagent designed for this purpose, incorporating a DBCO moiety for reaction, a biotin (B1667282) handle for detection or purification, and a sulfo group to enhance aqueous solubility.

The efficiency and kinetics of the SPAAC reaction are highly dependent on the reaction environment. Optimizing buffer conditions is therefore critical to ensure high conjugation yields, maintain the integrity of sensitive biomolecules, and minimize reaction times. This document provides a detailed guide to selecting optimal buffer conditions and offers protocols for bioconjugation and reaction monitoring.

Core Principles of SPAAC with DBCO

The SPAAC reaction is a type of [3+2] cycloaddition where the ring strain of the DBCO alkyne significantly lowers the activation energy, allowing the reaction to proceed efficiently under mild, physiological conditions[2]. The reaction is highly specific and bioorthogonal, meaning the DBCO and azide (B81097) groups do not react with other functional groups present in biological systems[1].

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO This compound Triazole Stable Triazole-Linked Biotinylated Conjugate DBCO->Triazole k₂ Azide Azide-Modified Biomolecule (R-N3) Azide->Triazole caption Figure 1. The SPAAC reaction between DBCO and an azide.

Caption: Figure 1. The SPAAC reaction between DBCO and an azide.

Optimizing Reaction Conditions

Successful bioconjugation using this compound hinges on the careful selection of several key parameters.

1. Choice of Buffer System The buffer system can significantly influence reaction rates. While Phosphate Buffered Saline (PBS) is widely used, other buffers may offer superior performance.

  • HEPES: Studies have shown that HEPES buffer (pH 7) can yield higher reaction rate constants compared to PBS (pH 7)[4].

  • PBS: Remains a common and effective choice, though it may result in slower kinetics compared to HEPES[5][4].

  • Other Buffers: MES and borate (B1201080) buffers are also viable options for SPAAC reactions[5][4].

  • Cell Culture Media: Reactions performed in DMEM have been observed to be faster than those in RPMI[5][4].

2. Effect of pH Generally, higher pH values (from 5 to 10) tend to accelerate SPAAC reaction rates[4]. However, this effect is dependent on the buffer system; for instance, reactions in HEPES buffer show less pH-dependence[4]. The optimal pH must also be compatible with the stability of the biomolecule of interest. For most protein-based applications, a pH range of 7.0-8.5 is a good starting point.

3. Additives and Co-solvents

  • Organic Co-solvents: DBCO reagents are often dissolved in a water-miscible organic solvent like DMSO before being added to the aqueous reaction mixture[6]. It is crucial to keep the final concentration of the organic solvent low (typically below 10-20%) to prevent the precipitation of biomolecules like proteins[1][6].

  • Sodium Azide (NaN₃): Buffers must be rigorously free of sodium azide[6]. Sodium azide is a common preservative but will act as a competitive inhibitor by reacting with the DBCO reagent, drastically reducing the efficiency of the intended conjugation[6].

4. Other Key Parameters

  • Temperature: Increasing the reaction temperature from 25°C to 37°C can accelerate the reaction. However, the thermal stability of the target biomolecule is the primary consideration[6]. Reactions are often run at room temperature (25°C) for 4-12 hours or at 4°C overnight[6].

  • Reactant Concentration: As dictated by the law of mass action, increasing the concentration of the DBCO and azide reactants will lead to a faster reaction[6]. A 1.5 to 10-fold molar excess of the this compound is often used to drive the reaction towards completion[6].

  • Steric Hindrance & Linkers: The accessibility of the DBCO and azide groups can impact reaction speed. If these moieties are sterically hindered (e.g., buried within a large protein), the reaction can be slow[7]. Incorporating a PEG spacer into the DBCO reagent can extend the reactive group away from the biomolecule's surface, reducing steric hindrance and increasing reaction rates by an average of 31 ± 16%[6][4][7].

Quantitative Data Summary

The following tables summarize quantitative data on the effects of buffer conditions and steric hindrance on SPAAC reaction rates involving DBCO reagents.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) with Sulfo-DBCO

Buffer System pH Reactant Azide Rate Constant (k₂) M⁻¹s⁻¹
PBS 7 1-azido-1-deoxy-β-D-glucopyranoside 0.32–0.85[5][4]
HEPES 7 1-azido-1-deoxy-β-D-glucopyranoside 0.55–1.22[5][4]
DMEM Media N/A Model Azides 0.59–0.97[5][4]

| RPMI Media | N/A | Model Azides | 0.27–0.77[5][4] |

Table 2: Impact of Steric Hindrance & PEG Linkers on Reaction Rates

DBCO Construct Reactant Azide Buffer(s) Rate Constant (k₂) M⁻¹s⁻¹
Sulfo DBCO-amine (unconjugated) Model Azides HEPES & PBS 0.27 - 1.22[6]
DBCO-Trastuzumab (Antibody) Model Azides HEPES & PBS Slower than unconjugated DBCO[6]

| DBCO-PEG5-Trastuzumab (Antibody) | Model Azides | HEPES & PBS | 0.18 - 0.37 |

Data sourced from studies on Sulfo-DBCO-amine and DBCO-conjugated antibodies, which serve as excellent models for this compound.[5][4][7]

Experimental Protocols

Workflow prep 1. Reagent Preparation react 2. Conjugation Reaction prep->react monitor 3. Monitor Reaction (Optional) react->monitor purify 4. Purification of Conjugate react->purify If not monitoring monitor->purify analyze 5. Analysis & Storage purify->analyze caption Figure 2. General workflow for SPAAC bioconjugation.

Caption: Figure 2. General workflow for SPAAC bioconjugation.

Protocol 1: General Bioconjugation of an Azide-Modified Protein

This protocol provides a general method for labeling an azide-containing protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., azide-free PBS or HEPES, pH 7.4)

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)[6]

Methodology:

  • Reagent Preparation:

    • Prepare the Reaction Buffer. Ensure it is free from sodium azide. Degas if necessary.

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Mix well until fully dissolved. Store any unused stock solution at -20°C or -80°C[8].

    • Prepare a solution of your azide-modified protein in the Reaction Buffer. A starting concentration of 1-10 mg/mL is common[6][9].

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Add the DMSO stock dropwise while gently vortexing to prevent protein precipitation.

    • Ensure the final DMSO concentration remains below 10-20% of the total reaction volume[1][6].

    • Incubate the reaction. Typical conditions are 4-12 hours at room temperature (25°C) or overnight at 4°C[6]. The optimal time may need to be determined empirically.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and biotinylated byproducts.

    • Size-exclusion chromatography (e.g., desalting columns like PD-10) or dialysis are effective methods for purifying the labeled protein conjugate[6].

  • Analysis and Storage:

    • Confirm conjugation using methods such as SDS-PAGE (which should show a molecular weight shift), mass spectrometry, or a Western blot/ELISA using streptavidin-HRP to detect the incorporated biotin.

    • Store the purified conjugate under conditions appropriate for the protein of interest, typically at 4°C for short-term or in aliquots at -80°C for long-term storage.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

The progress of the SPAAC reaction can be monitored by tracking the disappearance of the characteristic DBCO absorbance peak at approximately 309 nm[6].

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • Reaction components as described in Protocol 1

Methodology:

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at ~309 nm[6].

    • Use a reference cuvette containing the Reaction Buffer and the azide-modified protein to zero the instrument.

  • Data Acquisition:

    • Prepare the reaction mixture as described in Protocol 1, ensuring the initial DBCO concentration provides an absorbance reading within the linear range of the instrument.

    • Initiate the reaction by adding the this compound stock solution to the cuvette containing the azide-modified protein. Mix quickly but gently.

    • Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating reaction completion[6].

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the absorbance at 309 nm versus time.

    • The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant[6]. This allows for quantitative comparison of reaction kinetics under different buffer conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification and characterization of protein-protein interactions are fundamental to understanding cellular processes and are critical in drug discovery and development. Pull-down assays are a powerful tool for isolating and identifying binding partners of a protein of interest. This application note describes the use of DBCO-Sulfo-Link-Biotin, a highly efficient and versatile reagent, for the biotinylation of azide-modified proteins and their subsequent capture in pull-down assays. The copper-free click chemistry approach offered by this compound provides a specific and biocompatible method for labeling proteins in complex biological samples, making it an ideal choice for sensitive and reliable pull-down experiments.

This compound is a water-soluble and membrane-impermeable biotinylation reagent.[1][2][3] The dibenzocyclooctyne (DBCO) group reacts specifically with azide (B81097) moieties through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[4] This bioorthogonal reaction proceeds with high efficiency under physiological conditions without the need for a toxic copper catalyst. The sulfonate group enhances the water solubility of the reagent, while the biotin (B1667282) tag allows for strong and specific binding to streptavidin-coated beads for affinity purification.[4]

This document provides detailed protocols for the metabolic incorporation of azide groups into cellular proteins, subsequent labeling with this compound, and the execution of a pull-down assay to isolate interacting proteins for downstream analysis, such as mass spectrometry.

Data Presentation

Quantitative data relevant to the application of this compound in pull-down assays are summarized below. These values are intended as a guide and may require optimization for specific experimental systems.

ParameterRecommended Value/RangeNotes
Metabolic Labeling with Azido (B1232118) Sugars (e.g., Ac4ManNAz) 25-50 µMIncubation time typically 24-48 hours.
This compound Concentration for Labeling 100 µMFor labeling of azide-modified proteins on live cells.
Molar Excess of this compound (for purified protein) 10- to 50-fold molar excessFor protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess is recommended. For 5 mg/mL, a 10-fold excess can be used.[5]
Reaction Time for SPAAC 1-2 hours at room temperature or 4-12 hours at 4°CLonger incubation times can improve efficiency.[5]
Streptavidin Bead Slurry per Pull-down 20-50 µLDependent on the binding capacity of the beads and the amount of biotinylated protein.
Binding Capacity of Streptavidin Beads >12 nmol/mg to >120 nmol/mL of resinVaries significantly between manufacturers and bead types (e.g., magnetic vs. agarose).[1][2]
Protein Loading for Pull-down 0.5-2 mg of total cell lysateOptimal amount should be determined empirically.
Elution of Biotinylated Proteins Competitive elution with 2-8 mM biotin or denaturing elution with SDS-PAGE sample buffer.Heat can be used to improve elution efficiency.[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycoproteins with Azido Sugars

This protocol describes the incorporation of an azide-functionalized monosaccharide, N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures of cellular glycoproteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

  • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. A vehicle-only control (DMSO) should be run in parallel.

  • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into glycoproteins.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • The cell pellet is now ready for the click chemistry labeling reaction.

Protocol 2: Labeling of Azide-Modified Cell Surface Proteins with this compound

This protocol details the specific labeling of azide-containing proteins on the cell surface using the membrane-impermeable this compound.

Materials:

  • Azide-labeled cell pellet from Protocol 1

  • This compound

  • Azide-free and amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO (for stock solution)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Resuspend the azide-labeled cell pellet in ice-cold PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Add the this compound stock solution to the cell suspension to a final concentration of 100 µM.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle rotation.

  • To quench any unreacted this compound, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold PBS to remove excess labeling reagent.

  • The resulting cell pellet contains biotinylated surface proteins and is ready for cell lysis and the pull-down assay.

Protocol 3: Pull-Down of Biotinylated Proteins and Interacting Partners

This protocol describes the lysis of labeled cells, capture of biotinylated proteins using streptavidin beads, and elution of the captured proteins.

Materials:

  • Biotinylated cell pellet from Protocol 2

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer or PBS with 2-8 mM biotin)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads)

Procedure:

  • Lyse the biotinylated cell pellet by resuspending in ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Equilibrate the required amount of streptavidin beads by washing them three times with lysis buffer.

  • Add 0.5-2 mg of the clarified cell lysate to the equilibrated streptavidin beads.

  • Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

  • Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant (unbound fraction).

  • Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

    • For Mass Spectrometry: Elute by adding elution buffer containing 2-8 mM biotin and incubating for 30-60 minutes at room temperature. Alternatively, use on-bead digestion with trypsin.

    • For Western Blotting: Elute by resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Collect the eluate for downstream analysis.

Visualizations

experimental_workflow cluster_labeling Cellular Labeling cluster_pulldown Pull-Down Assay cluster_analysis Downstream Analysis metabolic_labeling Metabolic Incorporation of Azido Sugars click_reaction Copper-Free Click Reaction with this compound metabolic_labeling->click_reaction Azide-modified proteins cell_lysis Cell Lysis click_reaction->cell_lysis Biotinylated proteins protein_capture Capture with Streptavidin Beads cell_lysis->protein_capture washing Washing Steps protein_capture->washing elution Elution washing->elution sds_page SDS-PAGE & Western Blot elution->sds_page mass_spec Mass Spectrometry elution->mass_spec signaling_pathway cluster_cell Cellular Environment cluster_purification Affinity Purification azido_sugar Azido Sugar (Ac4ManNAz) glycoprotein Nascent Glycoprotein azido_sugar->glycoprotein Metabolic Incorporation azide_glycoprotein Azide-Modified Glycoprotein glycoprotein->azide_glycoprotein dbco_biotin This compound azide_glycoprotein->dbco_biotin SPAAC (Click Chemistry) biotin_glycoprotein Biotinylated Glycoprotein dbco_biotin->biotin_glycoprotein streptavidin_bead Streptavidin Bead biotin_glycoprotein->streptavidin_bead High-Affinity Binding

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of biotin (B1667282) to antibodies is a cornerstone technique in life sciences, enabling sensitive detection and purification through the high-affinity interaction between biotin and streptavidin. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, offers a highly specific and bioorthogonal method for this conjugation. This approach involves a two-step process: first, the introduction of an azide (B81097) group onto the antibody, and second, the reaction of the azide-modified antibody with a dibenzocyclooctyne (DBCO) functionalized biotin molecule.

DBCO-Sulfo-Link-Biotin is an ideal reagent for this application. It possesses three key features:

  • DBCO group: Enables a highly efficient and specific copper-free click reaction with azide-modified biomolecules.[1]

  • Sulfo group: A negatively charged sulfonate group enhances water solubility, making the reagent compatible with aqueous biological buffers and rendering it membrane-impermeable.[2][3][4]

  • Biotin moiety: Provides a high-affinity tag for detection and purification via streptavidin or avidin.[2]

This method is particularly advantageous as the DBCO and azide functional groups are absent in biological systems, ensuring minimal background and high specificity in the labeling reaction.[5]

Quantitative Data Summary

Optimizing the molar ratio of the this compound to the azide-modified antibody is crucial for achieving a desired Degree of Labeling (DOL) without causing protein aggregation or precipitation.[6][7] The optimal DOL for most antibody applications falls between 2 and 10.[8] Below is a summary of typical reaction parameters.

ParameterRecommended RangeNotes
Molar Excess of DBCO-Biotin to Antibody 5:1 to 40:1Titration is recommended. Ratios of 5:1 to 10:1 often provide the highest yield without causing precipitation.[6][9] Higher ratios may be needed for dilute antibody solutions.[10]
Antibody Concentration 1 - 10 mg/mLHigher concentrations (≥ 1 mg/mL) are preferred for optimal labeling efficiency.[5][9][11]
Reaction Time 1 hour to overnightTypically, 1-4 hours at room temperature or overnight at 4°C is sufficient.[5][12][13]
Reaction Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster, while 4°C can be used to maintain protein stability over longer incubation times.[5][9]
Reaction Buffer Phosphate Buffered Saline (PBS), pH 7.2-8.0Buffer should be free of sodium azide, as it will interfere with the click chemistry reaction.[5][9]
Expected Degree of Labeling (DOL) 2 - 10 biotins/antibodyThe optimal DOL should be determined experimentally for each specific application to ensure functionality.[8]

Experimental Protocols

This section provides a detailed protocol for the biotinylation of an azide-modified antibody using this compound. This protocol assumes the antibody has been previously modified to contain azide groups.

Part 1: Preparation of Reagents
  • Antibody Preparation :

    • Ensure the azide-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) that is free of sodium azide.[5]

    • If necessary, remove interfering substances like BSA, gelatin, or azide using appropriate purification methods (e.g., Melon™ Gel, Amicon centrifugal filters).[5]

    • Adjust the antibody concentration to 1-10 mg/mL for optimal results.[9][11]

  • This compound Stock Solution :

    • Allow the this compound reagent to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous solvent like DMSO or DMF.[5]

    • Note: This solution should be prepared fresh immediately before use, as the DBCO group can lose reactivity over time.[5][7]

Part 2: Antibody Conjugation Reaction
  • Calculate Molar Ratio : Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., start with a 10:1 molar ratio of DBCO-Biotin to antibody).

  • Reaction Setup : Add the calculated volume of the this compound stock solution to the prepared antibody solution. The final concentration of DMSO or DMF in the reaction mixture should ideally be below 20%.[5]

  • Incubation : Mix the reaction gently by pipetting. Incubate for 1-4 hours at room temperature (20-25°C) or overnight at 4°C, protected from light.[5][13]

Part 3: Purification of the Biotinylated Antibody

It is critical to remove the unreacted this compound to prevent interference in downstream applications.

  • Select Purification Method : Choose a suitable method based on sample volume and desired purity.

    • Size-Exclusion Chromatography (SEC) / Desalting Columns : Highly effective for rapid removal of small, unreacted molecules from the larger antibody conjugate. This is the most common and recommended method.[7][14][]

    • Dialysis : A simple and effective method for removing small molecules, though it is generally slower than chromatography.[7][]

    • Tangential Flow Filtration (TFF) : A scalable method suitable for larger batches.[7]

  • Purification Procedure (using a Desalting Column) :

    • Equilibrate the desalting column with the desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the conjugation reaction mixture to the column.

    • Elute the biotinylated antibody according to the manufacturer's instructions. The larger antibody conjugate will elute in the void volume, while the smaller, unreacted biotin reagent is retained.[7][]

    • Collect the fractions containing the purified antibody, which can be identified by monitoring absorbance at 280 nm.[7]

Part 4: Characterization of the Conjugate
  • Determine Protein Concentration : Measure the absorbance of the purified conjugate at 280 nm (A280) using a spectrophotometer.

  • Calculate Degree of Labeling (DOL) : The DOL, or the average number of biotin molecules per antibody, must be determined to ensure consistency.[16] The HABA assay is a common colorimetric method for this purpose.[17][18]

    • The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay relies on the displacement of HABA from an avidin-HABA complex by the biotinylated antibody, which causes a measurable decrease in absorbance at 500 nm.[17]

    • The change in absorbance is proportional to the amount of biotin in the sample.[17]

  • Storage : Store the purified biotinylated antibody at 2-8°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Visualizations

Chemical Reaction Pathway

The core of the conjugation process is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. An azide-modified antibody reacts with the DBCO group on the biotin reagent to form a stable triazole linkage.

G cluster_reactants Reactants cluster_product Product Ab_N3 Azide-Modified Antibody (Ab-N3) Conjugate Biotinylated Antibody (Stable Triazole Linkage) Ab_N3->Conjugate Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free Click Chemistry) DBCO_Biotin This compound DBCO_Biotin->Conjugate

Caption: SPAAC reaction between an azide-modified antibody and DBCO-biotin.

Experimental Workflow

The overall process from antibody preparation to final characterization follows a logical sequence of steps to ensure a high-quality conjugate.

G A 1. Prepare Azide-Modified Antibody (Buffer Exchange, Purity Check) C 3. Conjugation Reaction (Mix Ab + DBCO-Biotin, Incubate) A->C B 2. Prepare this compound (10 mM in DMSO, Fresh) B->C D 4. Purification (Remove excess DBCO-Biotin via Desalting Column / SEC) C->D Reaction Mixture E 5. Characterization (Measure Protein Conc. & DOL) D->E Purified Conjugate F 6. Storage (4°C or -20°C) E->F

Caption: Workflow for biotinylating antibodies using this compound.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-Sulfo-Link-Biotin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and optimize their experiments involving this compound for efficient biomolecule labeling.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue in bioconjugation experiments. The following guide provides a systematic approach to identifying and resolving the root causes of suboptimal labeling with this compound.

Issue 1: Suboptimal Reaction Conditions

The efficiency of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction is highly dependent on the reaction environment.

Question: My labeling efficiency is low. Could my reaction buffer be the problem?

Answer: Yes, the composition and pH of your reaction buffer can significantly impact the reaction.[1] Here are some key considerations:

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or azides.[2][3] Primary amines can compete with the intended reaction, while free azides will react with the DBCO group.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, MES, and borate (B1201080) buffers are generally compatible.[4][5] Interestingly, studies have shown that HEPES buffer may result in higher reaction rates compared to PBS.[4][5][6]

  • pH: The optimal pH range for the SPAAC reaction is typically between 7 and 9.[7] Higher pH values can generally increase reaction rates, though this can be buffer-dependent.[4][6]

Question: What is the optimal molar ratio of this compound to my azide-modified molecule?

Answer: The ideal molar ratio is crucial for maximizing labeling while minimizing potential issues like protein aggregation.[1]

  • Starting Recommendation: A common starting point is a 1.5 to 3-fold molar excess of this compound to the azide-containing protein.[3]

  • Optimization: It is often necessary to perform a titration to find the optimal ratio for your specific molecule. Ratios from 2:1 to 8:1 (DBCO:azide-molecule) have been explored.[1] For labeling antibodies, a 10- to 40-fold molar excess of a similar DBCO crosslinker has been recommended.[2]

Question: How long should I incubate the reaction, and at what temperature?

Answer: Reaction time and temperature are key parameters to optimize.

  • Time: While SPAAC reactions are generally fast, typical incubation times are less than 12 hours.[3] For some protocols, incubation for 4-12 hours at room temperature is suggested.[2] Longer incubation times can sometimes improve efficiency.[3]

  • Temperature: Reactions are often performed at temperatures ranging from 4°C to 37°C.[3] Performing the reaction at 37°C may help optimize conjugation.[2]

Troubleshooting Workflow for Suboptimal Reaction Conditions

G cluster_start Start: Low Labeling Efficiency cluster_buffer Step 1: Evaluate Reaction Buffer cluster_ratio Step 2: Optimize Molar Ratio cluster_time_temp Step 3: Adjust Incubation Time & Temperature cluster_end Resolution start Low Labeling Efficiency Detected check_buffer Is the buffer free of primary amines (Tris, glycine) and azides? start->check_buffer buffer_ok Buffer is appropriate (e.g., PBS, HEPES) check_buffer->buffer_ok Yes buffer_bad Action: Exchange into a compatible buffer (PBS, HEPES) check_buffer->buffer_bad No check_ratio Is the molar excess of this compound optimized? buffer_ok->check_ratio buffer_bad->check_ratio ratio_ok Ratio is likely optimal check_ratio->ratio_ok Yes ratio_bad Action: Perform a titration of this compound (e.g., 2:1 to 8:1) check_ratio->ratio_bad No check_time_temp Are incubation conditions optimal? ratio_ok->check_time_temp ratio_bad->check_time_temp time_temp_ok Conditions are likely optimal check_time_temp->time_temp_ok Yes time_temp_bad Action: Increase incubation time (e.g., up to 12h) or temperature (e.g., 37°C) check_time_temp->time_temp_bad No end Labeling Efficiency Improved time_temp_ok->end time_temp_bad->end

Caption: Troubleshooting workflow for suboptimal reaction conditions.

Issue 2: Reagent Quality and Handling

The stability and purity of this compound and the azide-modified molecule are critical for a successful reaction.

Question: I prepared a stock solution of this compound. Could it have degraded?

Answer: Yes, improper storage and handling can lead to reagent degradation.

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[8] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[8]

  • Moisture Sensitivity: DBCO reagents can be moisture-sensitive.[2] It is important to allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][9]

  • Stock Solutions: Prepare stock solutions fresh whenever possible. If you need to store them, aliquot to avoid repeated freeze-thaw cycles.[8]

Question: How can I be sure my azide-modified protein is suitable for labeling?

Answer: The successful incorporation and accessibility of the azide (B81097) group are prerequisites for labeling.

  • Confirmation of Azide Incorporation: Ensure that the metabolic labeling or chemical modification to introduce the azide group was successful. This can be verified by methods such as mass spectrometry.

  • Steric Hindrance: The azide group must be accessible for the DBCO reagent to react. If the azide is buried within the protein's structure, the reaction efficiency will be low.[10] The use of a DBCO reagent with a PEG linker can sometimes help overcome steric hindrance by increasing the distance between the DBCO group and the biomolecule.[5][6]

Issue 3: Post-Labeling Complications

Problems can also arise after the labeling reaction, such as protein precipitation.

Question: My protein precipitates after adding this compound. What can I do?

Answer: Protein precipitation can occur due to changes in the protein's properties upon biotinylation.

  • Over-modification: Attaching too many biotin (B1667282) molecules can alter the protein's isoelectric point and solubility, leading to precipitation.[11][12] To address this, try reducing the molar excess of the this compound in the reaction.[11]

  • Hydrophobicity: Biotin is a relatively hydrophobic molecule. Its addition can increase the overall hydrophobicity of the protein, causing it to precipitate.[13] Using this compound is advantageous as the sulfo group enhances water solubility.[1] If precipitation is still an issue, consider adjusting the salt concentration of the buffer.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between this compound and an azide-modified molecule?

A1: The reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The high ring strain of the dibenzocyclooctyne (DBCO) group allows it to react selectively and efficiently with an azide group to form a stable triazole linkage without the need for a toxic copper catalyst.[1][3] This makes it ideal for use in biological systems.[1]

SPAAC Reaction Mechanism

G DBCO This compound (Strained Alkyne) Transition + DBCO->Transition Azide Azide-Modified Molecule (R-N3) Azide->Transition Product Stable Triazole Linkage (Biotinylated Molecule) Transition->Product Copper-Free Click Chemistry

Caption: The reaction of DBCO with an azide to form a stable conjugate.

Q2: How can I quantify the amount of biotin incorporated into my protein?

A2: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating biotin incorporation.[14]

  • Principle: The HABA dye binds to avidin (B1170675), producing a color that can be measured at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[14][15] The change in absorbance is proportional to the amount of biotin in the sample.[15]

  • Important Consideration: Before performing the HABA assay, it is crucial to remove all non-reacted and hydrolyzed this compound from the labeled protein sample, for example, by using desalting columns or dialysis.[14][15]

Q3: Is this compound cell-permeable?

A3: No, this compound is not membrane-permeable due to its negatively charged sulfonate (sulfo) group, which increases its water solubility.[16] This property makes it ideal for specifically labeling cell surface molecules.[1]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Prepare the Azide-Modified Protein:

    • Ensure the protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 0.5-5 mg/mL.[2]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.[7]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[2][9]

    • Immediately before use, dissolve the this compound in an appropriate solvent like DMSO or water to a desired stock concentration (e.g., 10 mM).[8]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound solution to the azide-modified protein solution. A 1.5 to 3-fold molar excess is a good starting point.[3]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[2][3]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column or dialysis.[2]

  • Quantification (Optional):

    • Determine the degree of biotinylation using the HABA assay.

Protocol for HABA Assay to Quantify Biotin Incorporation
  • Prepare HABA/Avidin Solution:

    • Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions. The absorbance of this solution at 500 nm should be between 0.9 and 1.3.[9][15]

  • Measure Baseline Absorbance:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[14]

  • Measure Sample Absorbance:

    • Add 100 µL of your purified biotinylated protein sample to the cuvette. Mix well.[14]

    • Measure the absorbance at 500 nm until the reading is stable (A₅₀₀ HABA/Avidin/Biotin Sample).[14]

  • Calculate Biotin Concentration:

    • The concentration of biotin can be calculated using the Beer-Lambert law, where the change in absorbance is proportional to the concentration of the displaced HABA. The extinction coefficient for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[14]

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Labeling

ParameterRecommendationNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 8:1Titration is recommended for optimal results.[1][3]
Reaction Buffer PBS, HEPES, MES, BorateAvoid buffers with primary amines or azides.[2][3][4][5]
pH 7.0 - 9.0Higher pH within this range can increase reaction rate.[4][6][7]
Temperature 4°C - 37°CHigher temperatures can increase reaction rate.[2][3]
Incubation Time 4 - 12 hoursCan be extended to overnight, especially at 4°C.[2][3]

Table 2: Troubleshooting Summary for Low Labeling Efficiency

SymptomPossible CauseRecommended Action
Low or no labelingIncompatible reaction bufferExchange into a recommended buffer like PBS or HEPES.[1][2]
Suboptimal molar ratioPerform a titration to determine the optimal molar excess of this compound.[1]
Insufficient reaction time/temperatureIncrease incubation time or temperature.[2][3]
Degraded this compoundUse a fresh vial of the reagent and handle it properly to avoid moisture.[2][8]
Inefficient azide incorporation or steric hindranceConfirm azide incorporation and consider using a DBCO reagent with a PEG linker.[5][6]
Protein precipitationOver-modification of the proteinReduce the molar excess of this compound.[11][12]
Increased hydrophobicityEnsure you are using the sulfo- version of the DBCO-biotin for better solubility. Adjust buffer salt concentration.[1][13]

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-Sulfo-Link-Biotin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, membrane-impermeable biotinylation reagent used for labeling molecules containing azide (B81097) groups through a copper-free click chemistry reaction.[1][2] The DBCO (dibenzocyclooctyne) group reacts specifically with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC), while the biotin (B1667282) moiety allows for subsequent detection or purification using streptavidin-based methods.[1][3] The "Sulfo" group enhances its water solubility, making it ideal for use in aqueous biological buffers.[1]

Q2: What causes non-specific binding in my experiments using this compound?

Non-specific binding can arise from several factors:

  • Hydrophobic and Ionic Interactions: Molecules can non-specifically adhere to surfaces (e.g., microplates, beads) or other proteins through hydrophobic or electrostatic interactions.[4][5][6]

  • Endogenous Biotin: Many cells and tissues contain endogenous biotin, which can bind to streptavidin and cause high background signals.[6][7][8]

  • Unreacted DBCO Moieties: The DBCO group itself can sometimes exhibit non-specific reactivity, particularly towards sulfhydryl groups (cysteines) on proteins.[9]

  • Streptavidin Properties: While streptavidin generally shows less non-specific binding than avidin, it can still interact non-specifically with certain molecules.[8][10]

Q3: How can I be sure that my labeling reaction with this compound has worked?

To confirm successful biotinylation, you can perform a dot blot or a Western blot using a streptavidin-HRP conjugate for detection. Comparing a labeled sample to an unlabeled control will show the specific incorporation of biotin. Additionally, you can quantify the degree of biotinylation using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, though this can be less accurate and consume more of your sample.[11]

Troubleshooting Guide: Reducing Non-Specific Binding

High background signal is a common issue that can obscure your results. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding.

Initial Checks
  • Confirm Reagent Quality: Ensure your this compound and other reagents are not expired and have been stored correctly. DBCO reagents can be sensitive to light and temperature.

  • Validate Your Assay Setup: Run appropriate controls, including:

    • No this compound control: To assess background from other reagents and endogenous biotin.

    • No azide control: To check for non-specific reactivity of the DBCO reagent.

    • Beads/surface only control: To evaluate non-specific binding to your solid support.

Systematic Troubleshooting Steps
ProblemPossible CauseRecommended Solution
High background in all wells/samples, including controls Inadequate blockingOptimize blocking conditions. Increase the concentration of the blocking agent, extend the incubation time, or try a different blocking agent. See Table 1 for a comparison of common blocking agents.
Endogenous biotinPre-treat your samples with an avidin/streptavidin blocking step followed by a free biotin blocking step to saturate endogenous biotin.[7][12]
Insufficient washingIncrease the number and/or duration of wash steps. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers to help disrupt non-specific interactions.[5]
High background only in samples treated with this compound Excess this compoundOptimize the molar ratio of this compound to your azide-containing molecule. Excess reagent can lead to non-specific interactions.
Non-specific reactivity of DBCOIf your protein of interest has exposed cysteine residues, consider pre-treating your sample with a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide) to block free sulfhydryl groups.[9]
High background on solid supports (e.g., beads, plates) Hydrophobic/ionic interactions with the surfacePre-block the solid support with a suitable blocking agent. Consider using a different type of support with lower non-specific binding properties. For streptavidin beads, pre-saturating with BSA or a non-ionic detergent can be effective.[13]
Non-specific binding of streptavidinIf using streptavidin for detection, ensure that the streptavidin conjugate is diluted in a buffer containing a blocking agent.

Data Presentation: Comparison of Common Blocking Agents

Choosing the right blocking agent is crucial for minimizing background. The effectiveness of a blocking agent can be context-dependent, so empirical testing is often necessary.

Table 1: Quantitative Comparison of Common Blocking Agents

Blocking AgentTypical Working ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, cost-effective, effective at blocking hydrophobic interactions.[5]Can contain endogenous biotin, fatty acid content can vary and affect performance.[14][15]
Non-fat Dry Milk / Casein 2-5% (w/v)Inexpensive, highly effective at blocking.[16][17]Contains endogenous biotin, which can interfere with biotin-streptavidin assays.[15] Not recommended for biotin-based detection.
Fish Skin Gelatin 0.1-1% (w/v)Remains liquid at 4°C, good blocking activity.[16]Can be less effective than casein in some applications.[16]
Normal Serum 5-10% (v/v)Effective at blocking non-specific antibody binding.Must not be from the same species as the primary antibody. Can contain endogenous biotin.
Commercial Protein-Free Blockers Varies by manufacturerNo endogenous biotin, consistent performance.Can be more expensive than protein-based blockers.

Experimental Protocols

Protocol 1: General Procedure for Reducing Non-Specific Binding in Cell Surface Labeling

This protocol provides a general workflow for labeling cell surface molecules with this compound and subsequent detection, incorporating steps to minimize non-specific binding.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash cells twice with ice-cold PBS to remove media components.

  • Azide Labeling (if applicable):

    • If metabolically labeling, incubate cells with an azide-modified precursor (e.g., Ac4ManNAz for glycans) for the desired time.

    • Wash cells three times with ice-cold PBS.

  • Blocking Endogenous Biotin (Optional but Recommended):

    • Incubate cells with a streptavidin solution (e.g., 0.1 mg/mL in PBS) for 15 minutes at room temperature.[7]

    • Wash cells three times with PBS.

    • Incubate cells with a free biotin solution (e.g., 0.5 mg/mL in PBS) for 30-60 minutes at room temperature.[7]

    • Wash cells three times with PBS.

  • Copper-Free Click Chemistry Reaction:

    • Prepare a fresh solution of this compound in PBS at the desired concentration (e.g., 10-100 µM).

    • Incubate cells with the this compound solution for 30-60 minutes at room temperature or 4°C to minimize internalization.

    • Wash cells three times with PBS containing 0.1% BSA to remove excess reagent.

  • Blocking Non-Specific Binding Sites:

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Streptavidin Incubation:

    • Dilute your streptavidin conjugate (e.g., streptavidin-fluorophore) in blocking buffer.

    • Incubate cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light if using a fluorescent conjugate.

  • Final Washes:

    • Wash cells three to five times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Analysis:

    • Proceed with your downstream analysis (e.g., flow cytometry, microscopy, or cell lysis for Western blot).

Visualizations

Logical Relationship for Troubleshooting Non-Specific Binding

G cluster_solutions1 General Solutions cluster_solutions2 DBCO-Specific Solutions A High Non-Specific Binding Observed B Are appropriate controls included? (no DBCO, no azide, beads only) A->B C Incorporate proper controls to isolate the source of NSB B->C No D Is background high in all samples, including controls? B->D Yes E Optimize Blocking and Washing D->E Yes G Is background high only in DBCO-treated samples? D->G No J Problem Resolved E->J K Problem Persists E->K F Consider Endogenous Biotin F->J F->K H Optimize DBCO Reagent Concentration G->H Yes G->K No H->J H->K I Address Non-Specific DBCO Reactivity I->J I->K

Caption: Troubleshooting decision tree for high non-specific binding.

Experimental Workflow for Reducing Non-Specific Binding

G start Start: Azide-Labeled Sample block_biotin Step 1: Block Endogenous Biotin (Streptavidin then free Biotin) start->block_biotin wash1 Wash block_biotin->wash1 click_reaction Step 2: Copper-Free Click Reaction with this compound wash1->click_reaction wash2 Wash click_reaction->wash2 block_nsb Step 3: Block Non-Specific Sites (e.g., 1% BSA) wash2->block_nsb strep_incubation Step 4: Incubate with Streptavidin Conjugate block_nsb->strep_incubation wash3 Final Washes (with detergent) strep_incubation->wash3 analysis Downstream Analysis wash3->analysis

Caption: Optimized experimental workflow to minimize non-specific binding.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of excess DBCO-Sulfo-Link-Biotin in experimental workflows. It is intended for researchers, scientists, and drug development professionals using this reagent for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is quenching excess reagent important?

This compound is a biotinylation reagent used in copper-free click chemistry. It contains three key components:

  • A Dibenzocyclooctyne (DBCO) group, which reacts specifically with azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3]

  • A Biotin (B1667282) moiety, which allows for high-affinity binding to streptavidin and avidin (B1170675) for detection or purification.[3]

  • A Sulfonate (Sulfo) group, which increases the water solubility of the reagent, making it suitable for use in aqueous biological buffers.[1][3]

The "Link" part of the name can vary between suppliers. In many cases, this reagent includes a reactive group, such as an N-hydroxysuccinimide (NHS) ester, to first conjugate the DBCO-biotin to a biomolecule (e.g., a protein).[4] In other contexts, the DBCO group itself is the reactive partner for an azide-tagged molecule.

Quenching is a critical step to stop the reaction and neutralize any unreacted this compound. Failure to quench can lead to several issues:

  • Non-specific labeling: Residual reactive reagent can label unintended molecules in subsequent experimental steps.

  • Inaccurate quantification: Unreacted biotin can interfere with assays that rely on biotin-streptavidin interactions.

  • Increased background signal: Excess reagent can lead to high background in detection assays.

Q2: How do I quench excess this compound?

The appropriate quenching strategy depends on the reactive group you are targeting.

  • Case 1: Quenching an NHS ester. If you are using a this compound that has an NHS ester to label a primary amine (like on a protein), you need to quench the unreacted NHS ester. The most common method is to add a primary amine-containing buffer.[5][6]

  • Case 2: Quenching the DBCO group. If you have already labeled your molecule with DBCO-biotin and want to neutralize the unreacted DBCO group before adding it to a system containing azides, you can use a small molecule with an azide (B81097) group as a scavenger.

Q3: What are the recommended quenching reagents and conditions?

The choice of quenching reagent and the reaction conditions are crucial for efficient quenching without compromising your sample.

Quenching ScenarioReagentConcentrationIncubation TimeIncubation Temperature
Quenching NHS ester Tris buffer20-100 mM15-30 minutesRoom Temperature
Glycine100 mM15-30 minutesRoom Temperature
Lysine20-50 mM15-30 minutesRoom Temperature
Quenching DBCO group Azide-containing small molecule (e.g., Azido-PEG)2-4 fold molar excess over DBCO2-4 hoursRoom Temperature

Q4: Can I use the same buffer for my reaction and for quenching?

No, if you are performing a reaction with an NHS ester, you must avoid buffers that contain primary amines, such as Tris and glycine, as they will compete with your target molecule.[5][6] These buffers should only be added after the labeling reaction is complete to quench the excess reagent. Recommended buffers for NHS ester reactions include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5.[5]

Q5: My downstream application is showing high background. What could be the cause?

High background can be caused by several factors related to the quenching step:

  • Incomplete quenching: The concentration of the quenching reagent or the incubation time may have been insufficient.

  • Hydrolyzed reagent: The this compound, particularly if it has an NHS ester, is sensitive to moisture and can hydrolyze, becoming unreactive. Always use fresh solutions of the reagent.

  • Excess unreacted reagent not removed: After quenching, it is important to remove the quenched reagent and byproducts, for example, by using a desalting column.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low labeling efficiency Hydrolyzed this compound (NHS ester version)Prepare the reagent solution immediately before use. Ensure solvents like DMSO or DMF are anhydrous.
Suboptimal pH for NHS ester reactionEnsure the reaction buffer pH is between 7.2 and 8.5.[5]
Competing primary amines in the bufferUse a buffer that does not contain primary amines, such as PBS, HEPES, or borate.[5][6]
High background in downstream assays Incomplete quenching of excess reagentIncrease the concentration of the quenching reagent or the incubation time.
Failure to remove quenched reagent and byproductsUse a desalting column or dialysis to remove excess reagent after quenching.[7]
Variability between experiments Inconsistent quenching procedureStandardize the quenching protocol, including reagent concentrations, incubation times, and temperature.

Experimental Protocols

Protocol 1: Quenching Excess this compound with an NHS Ester

This protocol is for quenching the unreacted NHS ester after labeling a protein.

  • Perform the labeling reaction: Incubate your protein with the desired molar excess of this compound (with NHS ester) in an amine-free buffer (e.g., PBS, pH 7.4) for 30-60 minutes at room temperature or 2 hours on ice.

  • Prepare the quenching solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Quench the reaction: Add the Tris-HCl stock solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature.

  • Purification: Remove the excess quenched reagent and byproducts using a desalting column or dialysis.

Protocol 2: Quenching Excess DBCO Groups

This protocol is for quenching unreacted DBCO groups after your molecule of interest has been labeled.

  • Prepare the quenching reagent: Dissolve a small, azide-containing molecule (e.g., a short Azido-PEG) in the reaction buffer.

  • Add the quencher: Add a 2-4 fold molar excess of the azide quencher to the solution containing your DBCO-labeled molecule.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Purify your biotinylated molecule from the excess quencher and the newly formed triazole product, if necessary for your downstream application.

Visualizing the Workflow

Quenching_Workflow General Workflow for Quenching Excess this compound cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification Start Start with Target Molecule Add_Reagent Add this compound Start->Add_Reagent Incubate_Labeling Incubate (e.g., 30-60 min at RT) Add_Reagent->Incubate_Labeling Add_Quencher Add Quenching Reagent (e.g., Tris for NHS ester or Azide for DBCO) Incubate_Labeling->Add_Quencher Incubate_Quenching Incubate (e.g., 15 min at RT) Add_Quencher->Incubate_Quenching Purify Remove Excess Reagent and Byproducts (e.g., Desalting Column) Incubate_Quenching->Purify End Purified Biotinylated Molecule Purify->End

Caption: Experimental workflow for labeling, quenching, and purification.

Signaling_Pathway Quenching Logic for this compound Start Identify the reactive group on your This compound NHS_Ester NHS Ester (for labeling primary amines) Start->NHS_Ester DBCO_Group DBCO Group (for labeling azides) Start->DBCO_Group Quench_NHS Quench with a primary amine (e.g., Tris, Glycine) NHS_Ester->Quench_NHS Quench_DBCO Quench with a small azide molecule DBCO_Group->Quench_DBCO

Caption: Decision logic for selecting the appropriate quenching strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when labeling proteins with DBCO-Sulfo-Link-Biotin, with a primary focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a biotinylation reagent used in copper-free click chemistry.[1][2] It contains a dibenzocyclooctyne (DBCO) group that specifically reacts with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The "Sulfo" group is a sulfonate group that increases the water solubility of the reagent, making it ideal for use in aqueous biological buffers. The biotin (B1667282) moiety allows for strong and specific binding to streptavidin or avidin (B1170675) for detection or purification purposes.

Q2: Why is my protein aggregating after I add the this compound reagent?

A2: Protein aggregation during labeling with DBCO reagents is a common issue that can stem from several factors:

  • Hydrophobicity of the DBCO group: The DBCO group itself is hydrophobic. Attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity, leading to intermolecular attractive forces and aggregation.[3]

  • High Molar Excess of Reagent: Using a large molar excess of the DBCO reagent can lead to over-labeling of the protein, which can alter its surface charge and solubility, causing it to aggregate.[3][4] In some cases, a molar ratio of DBCO to antibody above 5 has resulted in protein and/or DBCO precipitation.[3]

  • Suboptimal Buffer Conditions: Proteins are sensitive to their environment. Incorrect pH, low ionic strength, or the absence of stabilizing additives in the reaction buffer can lead to protein instability and aggregation even before the addition of the labeling reagent.[3][5]

  • High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the proximity of protein molecules to each other, which can facilitate aggregation.[3][6]

  • Presence of Impurities: Small amounts of aggregated protein or other contaminants in the initial protein sample can act as seeds, promoting further aggregation.[7]

  • Physical Stress: Agitation, vigorous vortexing, or repeated freeze-thaw cycles can denature proteins and lead to aggregation.[7]

Troubleshooting Guide

Issue: Visible precipitation or cloudiness in the reaction tube.

This is a strong indicator of significant protein aggregation.[7]

Immediate Actions & Optimization Strategies:

  • Optimize Labeling Stoichiometry: Reduce the molar excess of the this compound reagent. A lower degree of labeling is less likely to alter the protein's physicochemical properties.[4][7]

  • Lower Protein Concentration: Decrease the protein concentration during the labeling reaction.[3][7] If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein.

  • Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the aggregation process, though it may require a longer incubation time.[7]

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is optimal for your protein's stability, typically between 7.2 and 8.5 for NHS ester reactions.[4] For pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary.[4]

    • Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to shield electrostatic interactions.[5][7]

    • Additives: Incorporate stabilizing additives into your reaction and storage buffers.

Quantitative Recommendations for Reaction Optimization

The following tables provide recommended starting conditions that can be optimized for your specific protein and experimental needs.

Table 1: Reaction Condition Optimization

ParameterRecommended RangeRationale
Molar Excess of this compound 5 to 20-foldA lower molar excess minimizes the risk of over-labeling and subsequent aggregation. Titration may be necessary to find the optimal ratio.[4][8]
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction kinetics but also increase the risk of aggregation.[3][4] If aggregation occurs, try reducing the concentration.
Reaction pH 7.2 - 8.5NHS ester reactions are more efficient at a slightly alkaline pH. However, the optimal pH will depend on the stability of your specific protein.[4]
Reaction Temperature 4°C to Room Temperature (18-25°C)Lower temperatures can help reduce aggregation but may require longer incubation times.[3][4]
Incubation Time 1 - 4 hoursShorter incubation times at room temperature or longer times at 4°C can be tested.[3][4]

Table 2: Buffer Additives to Prevent Aggregation

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.[6]
Sucrose 0.25 - 1 MAnother osmolyte that favors the native, less aggregation-prone state of the protein.[6]
Arginine 50 - 500 mMCan increase protein solubility by binding to charged and hydrophobic regions.[6]
Non-denaturing detergents (e.g., Tween-20, CHAPS) 0.01 - 0.1% (w/v)Can help solubilize hydrophobic patches on the protein surface that may lead to aggregation.
TCEP (tris(2-carboxyethyl)phosphine) 0.1 - 1 mMA reducing agent that can prevent the formation of intermolecular disulfide bonds if your protein has surface-exposed cysteines.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Dialyze or buffer exchange your purified protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.[4]

    • Adjust the protein concentration to 1-5 mg/mL.[3][4]

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[4]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[4] Add the reagent slowly with gentle mixing to avoid localized high concentrations.[4]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[4]

  • Quenching (Optional):

    • To stop the reaction, you can add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.[4][8]

Protocol 2: Assessment of Protein Aggregation

It is crucial to assess the aggregation state of your protein before and after labeling.

A. Dynamic Light Scattering (DLS):

DLS is a non-invasive technique that measures the size distribution of particles in a solution and is excellent for detecting aggregates.[7]

  • Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust.[7]

  • Measurement: Analyze the sample according to the DLS instrument manufacturer's instructions.

  • Analysis: Compare the size distribution profiles of the unlabeled and labeled protein. An increase in the population of larger particles in the labeled sample indicates aggregation.

B. Size-Exclusion Chromatography (SEC):

SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.

  • Column Equilibration: Equilibrate an appropriate SEC column with a suitable, filtered, and degassed buffer.

  • Sample Injection: Inject a known concentration of your unlabeled and labeled protein onto the column.

  • Analysis: Monitor the elution profile at 280 nm. The appearance of a new peak in the void volume or at an earlier elution time for the labeled protein is indicative of aggregation.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) labeling Incubate Protein with this compound protein_prep->labeling reagent_prep Reagent Preparation (Dissolve this compound in DMSO) reagent_prep->labeling quenching Quench Reaction (Optional) labeling->quenching purify Remove Excess Reagent (Desalting Column or Dialysis) quenching->purify assess_aggregation Assess Aggregation (DLS or SEC) purify->assess_aggregation assess_labeling Determine Degree of Labeling purify->assess_labeling

Caption: A flowchart of the experimental workflow for labeling proteins with this compound.

troubleshooting_workflow Troubleshooting Protein Aggregation start Protein Aggregation Observed check_reagent Reduce Molar Excess of DBCO Reagent start->check_reagent check_protein_conc Lower Protein Concentration check_reagent->check_protein_conc Still Aggregates assess_again Re-assess Aggregation check_reagent->assess_again Resolved check_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_protein_conc->check_buffer Still Aggregates check_protein_conc->assess_again Resolved add_stabilizers Add Stabilizing Agents (Glycerol, Arginine, etc.) check_buffer->add_stabilizers Still Aggregates check_buffer->assess_again Resolved check_temp Lower Reaction Temperature add_stabilizers->check_temp Still Aggregates add_stabilizers->assess_again Resolved check_temp->assess_again

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DBCO-Sulfo-Link-Biotin while minimizing background interference from endogenous biotin (B1667282).

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin and why does it cause background signal?

A1: Endogenous biotin, also known as Vitamin B7, is a naturally occurring cofactor for several carboxylase enzymes essential for metabolism.[1][2][3] It is present in various tissues and cell types, with particularly high levels in the liver, kidney, spleen, and adipose tissue.[2][3][4] In biotin-based detection systems that rely on the high-affinity interaction between biotin and streptavidin (or avidin), the presence of endogenous biotin can lead to non-specific binding of streptavidin conjugates, resulting in high background signal and false positives.[1][2][5]

Q2: What is this compound and how does it work?

A2: this compound is a biotinylation reagent used in copper-free click chemistry.[6][7] It contains a dibenzocyclooctyne (DBCO) group that specifically reacts with azide-modified molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[6][7] The "Sulfo" group enhances its water solubility, making it suitable for use in aqueous biological samples.[8][9] This reagent allows for the specific attachment of a biotin tag to a target molecule that has been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.

Q3: Does the use of this compound eliminate the problem of endogenous biotin?

A3: No. While this compound provides highly specific labeling of azide-containing targets, the subsequent detection step typically involves streptavidin conjugates.[7] If the sample contains endogenous biotin, the streptavidin conjugate will bind to both the this compound-labeled target and the endogenous biotin, leading to background signal.[2][3] Therefore, blocking endogenous biotin is still a critical step.

Q4: When should I perform an endogenous biotin blocking step?

A4: An endogenous biotin blocking step should be performed before the addition of any streptavidin-based detection reagent.[4] For immunohistochemistry (IHC) or immunofluorescence (IF), this is typically done after permeabilization and before incubation with the primary antibody or streptavidin conjugate.[4] For western blotting, it is performed after transferring the proteins to the membrane and before incubation with the streptavidin conjugate.[1]

Troubleshooting Guide

Problem: High background staining across the entire sample.

  • Possible Cause 1: Incomplete blocking of endogenous biotin.

    • Solution: Ensure that the endogenous biotin blocking protocol is performed correctly and with reagents at the optimal concentrations. Increase the incubation time with the streptavidin and subsequent biotin solutions if necessary. Verify the activity of your blocking reagents.

  • Possible Cause 2: Non-specific binding of the streptavidin conjugate.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in your blocking buffer and antibody/streptavidin dilution buffers.[10][11] Optimize the concentration of the streptavidin conjugate; using too high a concentration can lead to increased background.[11] Increase the number and duration of wash steps after streptavidin conjugate incubation.[11]

  • Possible Cause 3: Presence of endogenous avidin-binding activity.

    • Solution: While less common, some tissues may contain endogenous avidin-binding substances. Using a streptavidin-based detection system is generally preferred over avidin (B1170675) to minimize this type of background.

Problem: No or weak signal from my target molecule.

  • Possible Cause 1: Inefficient azide labeling of the target molecule.

    • Solution: Verify the efficiency of azide incorporation into your target molecule using an independent method if possible. Optimize the concentration of the azide-containing precursor and the labeling time.

  • Possible Cause 2: Inefficient this compound reaction.

    • Solution: Ensure the this compound reagent is not degraded. Prepare fresh solutions before use. Optimize the concentration of the this compound and the reaction time. Ensure the reaction buffer is at the optimal pH (typically pH 7.0-8.5).

  • Possible Cause 3: Steric hindrance.

    • Solution: The biotin molecule might be inaccessible to the streptavidin conjugate due to the local protein environment. Consider using a DBCO-PEG-Biotin reagent with a longer polyethylene (B3416737) glycol (PEG) spacer arm to increase the distance between the target and the biotin moiety.

Problem: Inconsistent results between experiments.

  • Possible Cause 1: Variability in endogenous biotin levels.

    • Solution: Endogenous biotin levels can vary between different samples or even different preparations of the same sample. It is crucial to perform the endogenous biotin blocking step consistently for all samples, including controls.

  • Possible Cause 2: Reagent instability.

    • Solution: this compound and streptavidin conjugates can be sensitive to storage conditions and freeze-thaw cycles. Aliquot reagents upon receipt and store them as recommended by the manufacturer. Prepare working solutions fresh for each experiment.

Data Presentation

Table 1: Expected Outcome of Endogenous Biotin Blocking

ConditionExpected Background SignalExpected Target SignalInterpretation
No Azide, No BlockingHighNoneIndicates high levels of endogenous biotin.
No Azide, With BlockingLow/NoneNoneSuccessful blocking of endogenous biotin.
With Azide, No BlockingHighHighTarget is labeled, but background is unacceptable.
With Azide, With BlockingLow/NoneHighIdeal result: specific target detection with minimal background.

Experimental Protocols

Protocol 1: General Workflow for Labeling and Detection with Endogenous Biotin Blocking

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific application.

1. Sample Preparation and Azide Labeling:

  • Prepare your cells or tissues of interest.
  • Introduce the azide group into your target molecule using an appropriate metabolic, enzymatic, or chemical labeling method.

2. This compound Labeling:

  • Wash the azide-labeled sample with an appropriate buffer (e.g., PBS).
  • Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS) at a concentration typically ranging from 10-100 µM.
  • Incubate the sample with the this compound solution for 30-60 minutes at room temperature or 37°C.
  • Wash the sample three times with buffer to remove unreacted this compound.

3. Endogenous Biotin Blocking:

  • Incubate the sample with a solution of streptavidin (e.g., 100 µg/mL in PBS) for 15-30 minutes at room temperature.[1]
  • Wash the sample three times with PBS.[1]
  • Incubate the sample with a solution of free biotin (e.g., 10-100 µM in PBS) for 15-30 minutes at room temperature.[1] This step blocks the remaining biotin-binding sites on the streptavidin molecules used for blocking.
  • Wash the sample three times with PBS.[1]

4. Detection:

  • Incubate the sample with a fluorescently-labeled or enzyme-conjugated streptavidin diluted in a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes at room temperature.
  • Wash the sample three to five times with buffer to remove unbound streptavidin conjugate.
  • Proceed with imaging or signal development.

Visualizations

cluster_Target Target Molecule cluster_Reagent Biotinylation Reagent cluster_Reaction Copper-Free Click Chemistry (SPAAC) cluster_Product Labeled Target Target Protein-N3 Reaction Stable Triazole Linkage Target->Reaction Azide Group DBCO_Biotin This compound DBCO_Biotin->Reaction DBCO Group Labeled_Target Protein-Biotin Reaction->Labeled_Target

Caption: Reaction between an azide-modified target and this compound.

Start Start: Azide-Labeled Sample Step1 Incubate with This compound Start->Step1 Wash1 Wash Step1->Wash1 Step2 Block Endogenous Biotin: 1. Streptavidin 2. Wash 3. Biotin 4. Wash Wash1->Step2 Step3 Incubate with Streptavidin Conjugate Step2->Step3 Wash2 Wash Step3->Wash2 End Detection & Analysis Wash2->End

Caption: Experimental workflow for biotinylation and detection.

Start High Background Observed? Cause1 Incomplete Endogenous Biotin Blocking? Start->Cause1 Yes Cause3 Other Issues? Start->Cause3 No Solution1 Optimize Blocking Protocol: - Check reagent concentrations - Increase incubation times Cause1->Solution1 Yes Cause2 Non-specific Streptavidin Binding? Cause1->Cause2 No Solution2 Optimize Detection Step: - Increase blocker in buffer - Titrate streptavidin conjugate - Increase washes Cause2->Solution2 Yes Cause2->Cause3 No Solution3 Contact Technical Support Cause3->Solution3

Caption: Troubleshooting decision tree for high background.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-Sulfo-Link-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use, stability, and handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation, specifically for copper-free click chemistry reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azide-functionalized molecules without the need for a copper catalyst.

  • Sulfo Group: A sulfonate group that imparts high water solubility to the reagent, making it ideal for reactions in aqueous biological buffers. This also makes the reagent membrane-impermeable.[1]

  • Biotin: A vitamin with a very high affinity for streptavidin and avidin, enabling strong affinity-based purification or detection of labeled molecules.

It is commonly used to label proteins, antibodies, and other biomolecules on the cell surface that have been modified to contain an azide (B81097) group.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the reactivity of the DBCO moiety.

  • Solid Form: Store desiccated at -20°C for long-term stability (months to years).[2] For short-term storage, 0-4°C is acceptable for days to weeks.[2]

  • Stock Solutions: It is highly recommended to prepare stock solutions fresh before each use. If storage is necessary, store in an anhydrous solvent like DMSO at -20°C for no more than 1-3 months or at -80°C for up to 6 months.[3][4] Avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with this compound?

This compound is soluble in water and other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] Due to the sulfo group, it has good aqueous solubility, which is advantageous for biological applications.[1][5]

Q4: What buffer conditions are optimal for SPAAC reactions using this reagent?

  • pH: A near-neutral to slightly alkaline pH of 7-9 is generally recommended for efficient conjugation to primary amines.[6] Specifically for SPAAC reactions, a pH range of 7.5-8.5 can increase the reaction rate.[2]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended reaction if you are targeting amine groups for initial modification.[7] Phosphate-buffered saline (PBS) and HEPES are commonly used.[2] Also, crucially, avoid buffers containing sodium azide , as the azide will react with the DBCO group, quenching your reagent.

Troubleshooting Guide

Low yield or failed conjugation is a common issue. This guide will help you troubleshoot potential problems in your experimental workflow.

Problem: Low or No Biotinylation Signal

This is the most frequent issue and can arise from several factors. Follow this logical troubleshooting workflow to identify the cause.

TroubleshootingWorkflow cluster_B Reagent Integrity Checks cluster_C Azide Labeling Verification cluster_D Reaction Condition Optimization cluster_E Purification & Detection Checks A Start: Low/No Biotinylation Signal B 1. Check Reagent Integrity A->B B1 Was the reagent stored properly? (Solid at -20°C, desiccated) B->B1 If yes C 2. Verify Azide Labeling C1 Confirm azide incorporation into your biomolecule. C->C1 If yes D 3. Optimize Reaction Conditions D1 Check molar ratio. (Typically 1.5-20x excess of DBCO reagent) D->D1 If yes E 4. Review Purification & Detection E1 Was the purification method appropriate? (e.g., SEC, dialysis to remove excess reagent) E->E1 If yes F Success! B2 Was the stock solution fresh? (If not, how old and how stored?) B1->B2 B3 Potential DBCO degradation. Consider a new vial of reagent. B1->B3 If no B2->C If yes B2->B3 If no B3->B C2 Use an independent method: - Mass Spectrometry - Azide-reactive fluorescent probe C1->C2 C3 Re-optimize azide labeling protocol if necessary. C1->C3 If no C2->D If confirmed C2->C3 If not confirmed C3->C D1->D If no, adjust D2 Verify buffer pH and composition. (pH 7.5-8.5, no competing amines or azides) D1->D2 D3 Adjust incubation time and temperature. (Try RT for 4-12h or 4°C overnight) D2->D3 D3->E If optimized E1->E If no, revise E2 Is the streptavidin/avidin conjugate active? E1->E2 E3 Review detection protocol parameters. E2->E3 E3->F If all checks pass

Figure 1. Troubleshooting workflow for low biotinylation signal.
Quantitative Factors Influencing Reaction Success

The efficiency of the SPAAC reaction can be influenced by several quantitative parameters.

ParameterRecommendationRationale
Molar Ratio (DBCO:Azide) 1.5:1 to 20:1A molar excess of the DBCO reagent can help drive the reaction to completion, especially if the azide-labeled biomolecule is precious or at a low concentration. Optimal ratios should be determined empirically.
Protein Concentration 1-10 mg/mLHigher concentrations of reactants can increase the reaction rate. For dilute protein solutions (<2 mg/mL), a higher molar excess of the DBCO reagent is often required.
Reaction Temperature 4°C to 37°CWhile the reaction can proceed at 4°C, incubation at room temperature (~25°C) or 37°C can significantly increase the reaction rate.[2]
Reaction Time 1-12 hoursTypical reaction times are between 1 to 12 hours at room temperature.[8] For reactions at 4°C or with dilute reactants, overnight incubation may be necessary to achieve a higher yield.[9]
pH 7.5 - 8.5Slightly alkaline conditions can enhance the rate of SPAAC reactions.[2]

Reagent Degradation and Prevention

Q5: How does this compound degrade?

The primary point of degradation is the strained alkyne (DBCO) moiety. The DBCO group can lose its reactivity over time, particularly when in aqueous solution. The two main degradation pathways are believed to be:

  • Oxidation: The triple bond can be oxidized, leading to a loss of reactivity towards azides.

  • Hydration: Addition of water across the triple bond can also occur, rendering the DBCO group inactive.

A DBCO-functionalized antibody stored at 4°C or -20°C may lose 3-5% of its reactivity towards azides over a period of four weeks.[5]

DegradationPathway Active Active this compound Degraded Inactive/Degraded Product Active->Degraded leads to Oxidation Oxidation (e.g., exposure to air) Hydration Hydration (presence of water) Time Prolonged Storage (especially in solution)

Figure 2. Simplified degradation pathway of the DBCO moiety.

Q6: How can I prevent the degradation of my this compound reagent?

  • Proper Storage: Always store the solid reagent under desiccated conditions at -20°C.

  • Fresh Solutions: Prepare aqueous solutions of the reagent immediately before use. Avoid storing the reagent in aqueous buffers.

  • Anhydrous Solvents for Stocks: If a stock solution is necessary, use an anhydrous grade of aprotic solvent like DMSO or DMF.

  • Minimize Exposure to Air and Moisture: When handling the solid reagent, allow the vial to come to room temperature before opening to prevent condensation. Purging the vial with an inert gas (e.g., argon or nitrogen) before sealing for storage can also help.

  • Avoid Contaminants: Ensure that buffers and other reaction components are free from azides and strong reducing or oxidizing agents.

Experimental Protocols

Protocol: Quality Control Check for DBCO Reagent Activity

This protocol allows you to test the reactivity of your this compound before committing to a large-scale experiment with a precious sample.

Materials:

  • This compound

  • A simple, readily available azide-containing small molecule (e.g., Benzyl Azide or an azide-functionalized fluorescent dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Analytical instrument (e.g., LC-MS or Fluorometer/plate reader if using a fluorescent azide)

Procedure:

  • Prepare a fresh solution of your this compound in the reaction buffer (e.g., 1 mM).

  • Prepare a solution of the azide-containing small molecule in the same buffer (e.g., 1.5 mM).

  • Mix the two solutions in a 1:1.5 molar ratio (DBCO:Azide).

  • Incubate at room temperature for 1-2 hours.

  • Analyze the reaction mixture.

    • LC-MS Analysis: Look for the appearance of a new peak corresponding to the mass of the expected triazole product and the disappearance of the starting material peaks.

    • Fluorescence Analysis: If using an azide-dye, you can potentially see a shift in fluorescence or confirm conjugation by running the sample on a TLC plate or through a size-exclusion spin column to separate the larger biotinylated product from the unreacted dye.

Interpretation:

  • Successful Reaction: If the control reaction works, your DBCO reagent is likely active, and any issues with your main experiment may lie with your biomolecule's azide labeling or other reaction conditions.

  • Failed Reaction: If the control reaction fails, your DBCO reagent has likely degraded, and you should use a fresh vial.

References

Technical Support Center: Optimizing SPAAC Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of reactant concentrations on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of reactants affect the rate of my SPAAC reaction?

The rate of a SPAAC reaction is directly influenced by the concentration of both the azide (B81097) and the cyclooctyne-containing molecules, a principle rooted in the law of mass action.[1][2] Increasing the concentration of either or both reactants will lead to a faster reaction rate due to more frequent molecular collisions.[3][4][5] If you are experiencing slow or incomplete reactions, increasing the reactant concentrations is a primary troubleshooting step.[1][6]

Q2: What are typical concentration ranges for SPAAC labeling in live cells?

For live-cell labeling, it is crucial to balance reaction efficiency with potential cytotoxicity. Optimal concentrations can vary depending on the specific cell type, cyclooctyne (B158145) reagent, and the abundance of the target molecule. However, a common starting point for cyclooctyne-fluorophore conjugates is in the range of 20-50 µM.[7][8] For metabolic labeling with azide-modified sugars like Ac₄ManNAz, concentrations around 25 µM to 100 µM are often used.[2][8] It is always recommended to perform a titration to determine the optimal concentration for your specific system, aiming for the lowest effective concentration to minimize potential off-target effects.[2]

Q3: Can the presence of sodium azide (NaN₃) in my buffers interfere with the SPAAC reaction?

Yes, absolutely. Sodium azide, often used as a preservative in buffers and commercial antibody solutions, can significantly interfere with SPAAC reactions.[9][10] The azide anion (N₃⁻) from sodium azide will react with the cyclooctyne, effectively quenching it and reducing the efficiency of your intended labeling reaction.[9][10] SPAAC is highly sensitive to even low concentrations of inorganic azide.[9] Therefore, it is critical to ensure all buffers and reagents are free of sodium azide.[1]

Q4: I'm observing low labeling efficiency despite using high reactant concentrations. What else could be the issue?

While reactant concentration is a key factor, several other parameters can impact SPAAC efficiency:

  • Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down the reaction.[1][11]

  • Reagent Instability: Some strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.[11]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[11][12]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[11]

  • Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly influence reaction kinetics.[13][14][15]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction Low Reactant Concentration: Insufficient concentration of azide or cyclooctyne.Increase the concentration of one or both reactants.[6] Consider strategies to increase the local concentration if solubility is a limiting factor.[1]
Suboptimal Cyclooctyne Choice: The cyclooctyne may not be reactive enough.Switch to a more reactive cyclooctyne, such as a BCN derivative if you are using a less reactive one.[13]
Unfavorable Reaction Conditions: The pH, buffer, or temperature may not be optimal.Screen a range of pH values (e.g., 6.5-8.5) and consider trying different buffer systems (e.g., PBS vs. HEPES).[13] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, provided the biomolecules are stable.[1][6]
Low Labeling Yield Presence of Sodium Azide: Contamination of buffers with sodium azide.Ensure all buffers and solutions are freshly prepared and free of sodium azide.[1]
Steric Hindrance: Bulky groups near the reaction sites.If possible, redesign the linker or labeling strategy to increase the accessibility of the azide and cyclooctyne moieties. Incorporating a PEG spacer can help.[1][15]
Reagent Degradation: The cyclooctyne reagent may have degraded.Use fresh reagents and store them properly according to the manufacturer's instructions.
Non-Specific Labeling Reaction with Cysteine Residues: DBCO reagents have been reported to exhibit some non-specific reaction with cysteine residues.[1][9]While the rate of this thiol-yne addition is significantly lower than SPAAC, it can be a source of background.[16] Consider performing control experiments with a non-azide containing sample to assess the level of non-specific labeling.

Quantitative Data

Table 1: Impact of Sodium Azide (NaN₃) on SPAAC Labeling Efficiency

The following data illustrates the inhibitory effect of sodium azide on the degree of labeling (DOL) of an azide-modified protein with a sulfo-Cyanine3 DBCO conjugate.

SampleNaN₃ Content (wt%)NaN₃ Concentration (mM)Degree of Labeling (DOL)
Positive Control0%00.841
Sample 10.03%4.60.460
Sample 20.3%460.111
Sample 33%4600.125
Negative Control0%00.103

Data adapted from Lumiprobe.[9]

As the data indicates, even low concentrations of sodium azide (4.6 mM) can dramatically reduce the labeling efficiency of the SPAAC reaction.[9]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES), pH 7.2-7.5. Crucially, ensure the buffer is free of sodium azide. [1]

  • Cyclooctyne reagent (e.g., DBCO, BCN) dissolved in a compatible organic solvent (e.g., DMSO).

  • Quenching reagent (optional, e.g., an excess of a small molecule azide).

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the cyclooctyne reagent in DMSO.

    • Ensure the azide-modified biomolecule is at a suitable concentration in the reaction buffer. For antibody labeling, a starting concentration of 1 mg/mL is often recommended.[1]

  • SPAAC Reaction:

    • Add the desired molar excess of the cyclooctyne stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should typically be kept low (<10-15%) to avoid precipitation of biomolecules.[1]

    • Incubate the reaction mixture. Common incubation conditions are room temperature (25°C) for 4-12 hours or 4°C overnight (at least 12 hours).[1] For faster kinetics, the temperature can be increased to 37°C, provided the biomolecules are stable.[1][17]

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess cyclooctyne.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove unreacted reagents.

Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the characteristic absorbance of some cyclooctynes (e.g., DBCO at ~309 nm).

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Azide-containing molecule

  • DBCO-containing molecule

  • Reaction buffer (azide-free)

Procedure:

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at the λmax of the cyclooctyne (e.g., 309 nm for DBCO).[1]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately start monitoring the absorbance at the specified wavelength over time.[1] The decrease in absorbance corresponds to the consumption of the cyclooctyne.

Visualizations

SPAAC_Troubleshooting_Workflow cluster_start cluster_checks cluster_solutions cluster_advanced_troubleshooting cluster_end start Low SPAAC Labeling Efficiency check_conc Are reactant concentrations optimal? start->check_conc check_nan3 Is the buffer free of NaN3? check_conc->check_nan3 Yes increase_conc Increase reactant concentrations check_conc->increase_conc No check_reagents Are reagents fresh and stored correctly? check_nan3->check_reagents Yes prepare_fresh_buffer Prepare fresh, NaN3-free buffer check_nan3->prepare_fresh_buffer No use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No optimize_conditions Optimize pH, temperature, and buffer system check_reagents->optimize_conditions Yes end_goal Improved Labeling Efficiency increase_conc->end_goal prepare_fresh_buffer->end_goal use_fresh_reagents->end_goal check_sterics Evaluate for steric hindrance optimize_conditions->check_sterics check_sterics->end_goal

Caption: A troubleshooting workflow for low SPAAC labeling efficiency.

SPAAC_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azide-Modified Biomolecule mix Mix Reactants (keep DMSO < 15%) prep_azide->mix prep_alkyne Prepare Cyclooctyne Stock Solution (in DMSO) prep_alkyne->mix incubate Incubate (e.g., 25°C for 4-12h or 37°C) mix->incubate quench Optional: Quench Excess Cyclooctyne incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify If no quenching quench->purify analyze Analyze Product purify->analyze

Caption: A general experimental workflow for SPAAC bioconjugation.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, confirming the successful labeling of target proteins is a critical step. This guide provides a comprehensive comparison of methods to validate DBCO-Sulfo-Link-Biotin labeling, with a primary focus on Western blot analysis. We will explore the experimental workflow, compare alternative biotinylation reagents, and provide detailed protocols to ensure confidence in your conjugation results.

This compound is a water-soluble, membrane-impermeable biotinylation reagent that utilizes copper-free click chemistry for covalent labeling of azide-modified molecules.[1] Its validation is essential to confirm the efficiency of the labeling reaction before proceeding with downstream applications.

Comparative Analysis of Biotinylation Reagents

While this compound is tailored for click chemistry applications, it is important to understand its characteristics in the context of other commonly used biotinylation reagents. The choice of reagent can impact labeling efficiency, solubility, and the potential for steric hindrance.

ReagentReactive GroupTarget MoietySpacer Arm LengthCleavableSolubilityKey Features
This compound Dibenzocyclooctyne (DBCO)Azide (B81097)LongNoWater-solubleIdeal for copper-free click chemistry; sulfonate group enhances water solubility and makes it membrane-impermeable.[1]
Sulfo-NHS-Biotin N-hydroxysuccinimide (NHS) esterPrimary amines (-NH2)13.5 ÅNoWater-solubleReacts with lysine (B10760008) residues and N-termini of proteins; sulfo-group prevents it from crossing cell membranes.[2]
Sulfo-NHS-LC-Biotin N-hydroxysuccinimide (NHS) esterPrimary amines (-NH2)22.4 ÅNoWater-solubleLonger spacer arm can reduce steric hindrance in biotin-avidin binding.[3]
Sulfo-NHS-SS-Biotin N-hydroxysuccinimide (NHS) esterPrimary amines (-NH2)24.3 ÅYes (Disulfide bond)Water-solubleContains a cleavable disulfide bond, allowing for the release of the biotinylated molecule from streptavidin.[4][5]
NHS-PEG4-Biotin N-hydroxysuccinimide (NHS) esterPrimary amines (-NH2)29.0 ÅNoWater-solubleFeatures a PEG spacer to enhance solubility and reduce aggregation.[6]

Experimental Workflow for Western Blot Validation

The validation of this compound labeling by Western blot involves a straightforward workflow. The fundamental principle is to detect the biotin (B1667282) moiety on the protein of interest using a streptavidin-conjugate.

Western_Blot_Validation cluster_labeling Protein Labeling cluster_western Western Blot Azide_Protein Azide-Modified Protein Labeled_Protein Biotinylated Protein Azide_Protein->Labeled_Protein Click Chemistry DBCO_Biotin This compound DBCO_Biotin->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Streptavidin_HRP Streptavidin-HRP Incubation Blocking->Streptavidin_HRP Detection Chemiluminescent Detection Streptavidin_HRP->Detection

Figure 1. Workflow for Western blot validation of this compound labeling.

Detailed Experimental Protocol

This protocol outlines the key steps for validating the biotinylation of an azide-modified protein with this compound using Western blot.

1. Protein Labeling with this compound:

  • Reaction Setup: Dissolve your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of this compound in an appropriate solvent like DMSO.

  • Molar Ratio: The optimal molar excess of the biotinylation reagent should be determined empirically, but a starting point of 20-fold molar excess is often effective.[4]

  • Incubation: Mix the protein and this compound and incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule azide to consume excess DBCO reagent.

  • Removal of Excess Biotin: It is crucial to remove unreacted biotin to prevent high background in the Western blot. This can be achieved through dialysis, desalting columns, or spin columns.[4]

2. SDS-PAGE and Western Blot:

  • Sample Preparation: Mix the biotinylated protein with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by molecular weight. Include a non-biotinylated protein as a negative control.[4]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Avoid using milk as a blocking agent as it contains endogenous biotin, which can lead to high background.[7][8]

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature. A typical dilution is 1:1000 to 1:20,000.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using a CCD imager or X-ray film.[9] A successful biotinylation will result in a band at the expected molecular weight of the target protein.

Alternative Validation Methods

While Western blot is a robust method for qualitative validation, other techniques can provide quantitative data on labeling efficiency.

MethodPrincipleAdvantagesDisadvantages
HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method that measures the displacement of HABA from avidin (B1170675) by biotin.Quantitative, rapid, and does not require protein separation.[10][11]Can be less accurate for complex protein mixtures.
ELISA Enzyme-Linked Immunosorbent Assay can be adapted to detect biotinylated proteins immobilized on a plate.High-throughput and quantitative.[4]May require optimization of coating conditions.
Mass Spectrometry Can directly detect the mass shift corresponding to the addition of the biotin moiety.Provides precise confirmation of labeling and can identify labeling sites.[11][12]Requires specialized equipment and expertise.

Logical Flow for Method Selection

The choice of validation method depends on the specific experimental needs, available resources, and the desired level of detail.

Method_Selection Start Need to Validate Biotin Labeling Qualitative Qualitative Confirmation? Start->Qualitative Quantitative Quantitative Analysis? Qualitative->Quantitative No Western_Blot Western Blot Qualitative->Western_Blot Yes High_Throughput High-Throughput? Quantitative->High_Throughput No HABA_Assay HABA Assay Quantitative->HABA_Assay Yes, quick Precise_Confirmation Precise Confirmation & Site Identification? High_Throughput->Precise_Confirmation No ELISA ELISA High_Throughput->ELISA Yes Mass_Spec Mass Spectrometry Precise_Confirmation->Mass_Spec Yes

Figure 2. Decision tree for selecting a biotin labeling validation method.

By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently validate their this compound labeling experiments and ensure the reliability of their subsequent findings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the precise and efficient labeling of proteins is a critical first step for successful mass spectrometry (MS) analysis. This guide provides a comprehensive comparison of DBCO-Sulfo-Link-Biotin, a popular reagent for copper-free click chemistry, with other widely used protein labeling methods. We will delve into their chemistries, compare their performance based on available experimental data, and provide detailed protocols to assist in selecting the optimal strategy for your research needs.

At the heart of many proteomics experiments lies the ability to selectively tag and enrich proteins of interest from complex biological samples. Biotinylation, the process of attaching biotin (B1667282) to a protein, has long been a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. This interaction allows for the efficient capture and subsequent identification of labeled proteins by mass spectrometry.

This guide will focus on this compound and its place among other prominent labeling reagents, including the traditional amine-reactive NHS-esters and the innovative proximity-labeling technique, BioID.

A Head-to-Head Comparison of Protein Labeling Chemistries

The choice of a protein labeling reagent significantly influences the specificity, efficiency, and overall success of a mass spectrometry experiment. Below is a comparative overview of three major classes of biotinylation reagents.

FeatureThis compound (Copper-Free Click Chemistry)Sulfo-NHS-Ester Biotin (Amine-Reactive Labeling)Proximity Ligation (e.g., BioID, TurboID)
Target Moiety Azide-modified proteinsPrimary amines (Lysine residues, N-terminus)Proximal proteins within a ~10-15 nm radius
Specificity High: Bioorthogonal reaction with azide-tagged molecules.[1]Moderate: Reacts with any accessible primary amine.[2]High: Labels proteins in the immediate vicinity of a bait protein.[3]
Labeling Control High: Labeling site is determined by the position of the incorporated azide (B81097).Low: Multiple lysines can be labeled, leading to heterogeneous products.[2]High: Spatially controlled by the localization of the bait-enzyme fusion.
Reaction Conditions Mild: Occurs in aqueous buffers, no catalyst required.[1]Mild: pH 7-9 buffer.[4]In vivo or in living cells.[3]
Workflow Complexity Two-step: Requires introduction of an azide handle into the protein first.One-step: Direct labeling of the protein.[4]Multi-step: Involves genetic modification, cell culture, and biotin incubation.[3]
Key Advantage High specificity and bioorthogonality.[1]Simplicity and cost-effectiveness.Enables the study of protein-protein interactions in a native cellular context.[3]
Key Disadvantage Requires metabolic or enzymatic incorporation of an azide.Potential for protein inactivation due to labeling of critical lysines.[2]Can lead to the labeling of non-interacting but proximal proteins.

Enhancing Detection: The DiDBiT Workflow for Biotinylated Peptides

A significant advancement in the mass spectrometry analysis of biotinylated proteins is the "Direct Detection of Biotin-containing Tags" (DiDBiT) workflow. Unlike traditional methods that enrich for intact biotinylated proteins, DiDBiT enriches for biotinylated peptides after protein digestion. This approach has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies. The key advantage of DiDBiT is the reduction of sample complexity, which leads to a higher yield of enriched biotinylated peptides and simplifies the discrimination of true "hits" from contaminants.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments discussed in this guide.

Protocol 1: Labeling of Cell Surface Proteins with Sulfo-NHS-SS-Biotin

This protocol is adapted for the specific labeling of proteins on the surface of living cells, as the charged sulfo-group prevents the reagent from crossing the cell membrane.[5] The disulfide bond in the linker allows for cleavage and elution of the labeled proteins from streptavidin beads.[6]

Materials:

  • Cells in culture

  • Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

  • EZ-Link™ Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin agarose (B213101) beads

Procedure:

  • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

  • Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.

  • Immediately before use, dissolve Sulfo-NHS-SS-Biotin in water or DMSO and add to the cell suspension to a final concentration of 0.5-1 mg/mL.

  • Incubate for 30 minutes at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching solution and incubate for 10-15 minutes at 4°C.

  • Wash the cells three times with ice-cold PBS to remove excess biotin reagent.

  • Lyse the cells using an appropriate lysis buffer.

  • Incubate the cell lysate with streptavidin agarose beads to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins by incubating the beads with a reducing agent (e.g., DTT) to cleave the disulfide bond.

  • Proceed with protein digestion and mass spectrometry analysis.

Protocol 2: Proximity-Dependent Biotinylation using BioID

This protocol outlines the general workflow for identifying protein-protein interactions using the BioID method.[7]

Materials:

  • Expression vector containing the bait protein fused to a promiscuous biotin ligase (e.g., BirA* or TurboID)

  • Mammalian cell line of interest

  • Cell culture medium supplemented with and without biotin

  • Lysis buffer

  • Streptavidin beads

Procedure:

  • Generate a stable cell line expressing the bait-biotin ligase fusion protein.

  • Culture the cells in standard medium.

  • Induce biotinylation by supplementing the culture medium with a final concentration of 50 µM biotin for a defined period (e.g., 10 minutes for TurboID, 16-24 hours for BioID).

  • Harvest and lyse the cells.

  • Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.

  • Perform extensive washes to remove non-specific binders.

  • Elute the bound proteins or perform on-bead digestion.

  • Analyze the samples by mass spectrometry to identify the proximal and interacting proteins.

Protocol 3: DiDBiT Workflow for Enrichment of Biotinylated Peptides

This protocol details the steps for the DiDBiT method to enhance the detection of biotinylated peptides.

Materials:

  • Biotinylated protein sample

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Trifluoroacetic acid (TFA)

  • Streptavidin or NeutrAvidin beads

  • Elution buffer (e.g., 80% acetonitrile, 0.1% TFA)

Procedure:

  • Denature the protein sample in 8 M urea.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

  • Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight.

  • Acidify the peptide mixture with TFA.

  • Incubate the peptide solution with streptavidin or NeutrAvidin beads to capture biotinylated peptides.

  • Wash the beads thoroughly to remove non-biotinylated peptides.

  • Elute the biotinylated peptides from the beads using an elution buffer.

  • Dry the eluted peptides and resuspend in a buffer compatible with LC-MS/MS analysis.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental processes and their applications, the following diagrams were generated using the DOT language.

G cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis MS Analysis p Protein Sample reagent Biotinylation Reagent p->reagent Incubation labeled_p Biotinylated Protein reagent->labeled_p digest Proteolytic Digestion labeled_p->digest beads Streptavidin Beads digest->beads Capture enriched Enriched Biotinylated Peptides/Proteins beads->enriched Elution lcms LC-MS/MS enriched->lcms data Data Analysis lcms->data results Protein Identification data->results

Caption: General workflow for mass spectrometry analysis of biotinylated proteins.

G cluster_cell Cellular Processes cluster_lab Laboratory Workflow Bait Bait-BirA* Fusion (e.g., EGFR-BirA*) Biotin Exogenous Biotin Proximal Proximal Proteins Bait->Proximal Proximity Biotinylated Biotinylated Proteins Bait->Biotinylated Biotinylation Biotin->Biotinylated Biotinylation Lysis Cell Lysis Biotinylated->Lysis Enrichment Streptavidin Enrichment Lysis->Enrichment MS Mass Spectrometry Enrichment->MS Identification Protein Identification MS->Identification

Caption: Experimental workflow for proximity-dependent biotinylation (BioID).

G EGF EGF EGFR EGFR EGF->EGFR Binding pEGFR pEGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a critical step in a multitude of applications, from affinity purification and immunoassays to sophisticated cell imaging and drug targeting. The choice of biotinylation reagent can significantly impact the specificity, yield, and reproducibility of these experiments. This guide provides an objective comparison of DBCO-Sulfo-Link-Biotin with other common biotinylation alternatives, supported by experimental data and detailed protocols to inform your selection process.

At the forefront of modern bioconjugation, this compound utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry," to attach biotin (B1667282) to azide-modified molecules. This approach offers distinct advantages in terms of specificity and biocompatibility over traditional methods. This guide will delve into a quantitative comparison of this compound with two other widely used classes of biotinylation reagents: a traditional amine-reactive N-hydroxysuccinimide (NHS) ester (Sulfo-NHS-LC-Biotin) and another bioorthogonal reagent, TCO-PEG4-Biotin, which participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.

Quantitative Comparison of Biotinylation Chemistries

The efficiency of a biotinylation reaction can be assessed by several parameters, most notably the second-order rate constant (k₂), which provides a measure of the intrinsic reactivity of the coupling partners. The stability of the resulting linkage is also a crucial factor for the reliability of downstream applications.

FeatureThis compound (SPAAC)Sulfo-NHS-LC-Biotin (Amine-reactive)TCO-PEG4-Biotin (IEDDA)
Target Moiety Azide (B81097) (-N₃)Primary Amines (-NH₂)Tetrazine
Reaction Type Strain-Promoted Azide-Alkyne CycloadditionNucleophilic Acyl SubstitutionInverse-Electron-Demand Diels-Alder
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.1 - 1.0[1][2][3]Generally slower and pH-dependent; influenced by the pKa of the target amine.[4][5]Up to 10⁶[6]
Specificity High: Reacts specifically with azide groups, which are bioorthogonal.Moderate: Reacts with all accessible primary amines (lysine side chains and N-terminus), which can lead to a heterogeneous product.[7]Very High: Reacts specifically with tetrazine groups, which are bioorthogonal.
Biocompatibility Excellent: Copper-free click chemistry is well-suited for live cell and in vivo applications.[8]Good: Generally well-tolerated, but the lack of specificity can potentially modify functionally important lysine (B10760008) residues.Excellent: Catalyst-free reaction is highly biocompatible.[9]
Linkage Stability Very High: The resulting triazole linkage is highly stable to hydrolysis and enzymatic degradation.[10][11][12]High: The amide bond is generally stable but can be susceptible to enzymatic cleavage by proteases.[13]High: Forms a stable dihydropyridazine (B8628806) bond.
Reaction Conditions Physiological pH, aqueous buffers, room temperature.pH 7.2-8.5 for optimal reactivity.[14]Physiological pH, aqueous buffers, room temperature.

Visualizing the Workflow: Biotinylation via SPAAC

The experimental workflow for biotinylating an azide-modified protein with this compound is a straightforward process, as illustrated below.

experimental_workflow cluster_prep Protein Preparation cluster_reagent Reagent Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification azide_protein Azide-Modified Protein reaction_mix Reaction Mixture azide_protein->reaction_mix dbco_biotin This compound Solution dbco_biotin->reaction_mix incubation Incubate at RT reaction_mix->incubation purification Size-Exclusion Chromatography incubation->purification biotinylated_protein Purified Biotinylated Protein purification->biotinylated_protein

Biotinylation of an azide-modified protein using this compound via SPAAC.

Signaling Pathway Example: EGFR Signaling

Biotinylation is a key technique for studying protein interactions and signaling pathways. For instance, cell surface proteins in a pathway like the Epidermal Growth Factor Receptor (EGFR) signaling cascade can be metabolically labeled with azides and subsequently biotinylated for enrichment and analysis.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates

Simplified EGFR signaling pathway, a target for biotinylation-based studies.

Detailed Experimental Protocols

Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars (Ac₄ManNAz)

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, which can then be biotinylated using this compound.[15]

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Culture cells to the desired confluency in their appropriate complete culture medium.

  • Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 10 mM).

  • Supplement the culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.[16]

  • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for metabolic incorporation of the azido sugar into glycoproteins.[16]

  • After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for biotinylation.

Biotinylation of Azide-Modified Proteins with this compound

This protocol outlines the procedure for labeling azide-modified proteins (from metabolic labeling or other methods) with this compound.[8][17][18]

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • To the solution of azide-modified protein (typically 1-10 mg/mL), add the this compound stock solution to achieve a 1.5 to 3-fold molar excess of the DBCO reagent over the protein.[17]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[18]

  • Purify the biotinylated protein from excess, unreacted this compound using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Collect the protein-containing fractions and determine the protein concentration.

Biotinylation of Proteins using Sulfo-NHS-LC-Biotin

This protocol describes a general method for biotinylating proteins on primary amines using a water-soluble NHS ester.[19][20][21][22]

Materials:

  • Protein to be biotinylated (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS-LC-Biotin

  • Ultrapure water

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening.

  • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ultrapure water.[19][21]

  • Add a 20-fold molar excess of the 10 mM Sulfo-NHS-LC-Biotin solution to the protein solution.[20]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[20]

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

  • Remove excess, non-reacted biotinylation reagent and quenching buffer by size-exclusion chromatography.

  • Collect the protein-containing fractions.

Quantification of Biotinylation: The HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[23][24][25][26][27][28]

Materials:

  • Biotinylated protein sample (desalted)

  • HABA/Avidin (B1170675) solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure (Cuvette Format):

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[23][27]

  • Measure the absorbance at 500 nm (A₅₀₀). This is the A₅₀₀ of the HABA/Avidin solution.[23][27]

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[23][27]

  • Measure the absorbance at 500 nm again once the reading has stabilized. This is the A₅₀₀ of the HABA/Avidin/Biotin sample.[23][27]

  • Calculate the moles of biotin per mole of protein using the change in absorbance and the Beer-Lambert law, with an extinction coefficient for the HABA/avidin complex of 34,000 M⁻¹cm⁻¹.[23]

Quantification of Biotinylation: Fluorescence-Based Assay

Fluorescence-based assays offer higher sensitivity than the HABA assay for quantifying biotinylation.[29][30][31][32] This protocol is a general guide based on the principle of a fluorescent reporter being displaced from avidin by biotin.[29][30][31][32]

Materials:

  • Biotinylated protein sample (desalted)

  • Fluorescent biotin quantitation kit (containing a fluorescent avidin/reporter solution and biotin standards)

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of biotin standards according to the kit manufacturer's instructions.[29][31]

  • Dilute the biotinylated protein sample to fall within the dynamic range of the standard curve.

  • Pipette the standards and diluted samples into the wells of a black 96-well microplate.

  • Add the fluorescent avidin/reporter solution to each well.[29]

  • Incubate for a short period at room temperature, protected from light.[29]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore used in the kit.

  • Generate a standard curve by plotting fluorescence intensity versus the amount of biotin.

  • Determine the amount of biotin in the protein sample by interpolating its fluorescence reading on the standard curve.[29]

  • Calculate the moles of biotin per mole of protein.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing copper-free click chemistry, rigorous experimental design is paramount to ensure the specificity and validity of their findings. This guide provides a comparative overview of essential control experiments for DBCO-Sulfo-Link-Biotin labeling, complete with detailed protocols and data presentation to aid in the accurate interpretation of results.

This compound is a key reagent in bioorthogonal chemistry, enabling the specific biotinylation of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][] The sulfonate group renders the molecule water-soluble and membrane-impermeable, making it ideal for labeling cell surface proteins.[3][4] To ensure that the observed biotin (B1667282) signal is a direct result of the specific reaction between the DBCO group and the azide-tagged molecule of interest, a series of well-designed control experiments are indispensable.

Understanding the Labeling Pathway

The this compound labeling strategy relies on a two-step process. First, a biomolecule of interest is metabolically or enzymatically labeled with an azide (B81097) group. Subsequently, the azide-tagged molecule is reacted with this compound. The high ring strain of the DBCO group drives a highly specific and efficient reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[5]

cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Biotinylation (SPAAC) Azide-modified precursor Azide-modified precursor Cellular machinery Cellular machinery Azide-modified precursor->Cellular machinery Incorporation Azide-tagged biomolecule Azide-tagged biomolecule Cellular machinery->Azide-tagged biomolecule Biotinylated biomolecule Biotinylated biomolecule Azide-tagged biomolecule->Biotinylated biomolecule This compound This compound This compound->Biotinylated biomolecule Copper-free click chemistry

This compound Labeling Workflow.

Essential Control Experiments: A Comparative Overview

To validate the specificity of this compound labeling, a panel of negative and positive controls should be included in every experiment. The following table summarizes the key controls, their purpose, and expected outcomes.

Control Type Description Purpose Expected Outcome
Negative Control 1 Cells or protein lysate not treated with the azide-containing metabolic precursor (e.g., Ac4ManNAz, AHA) but incubated with this compound.[6][7]To demonstrate the specificity of the DBCO-azide reaction and rule out non-specific binding of the DBCO reagent.No or minimal biotin signal.
Negative Control 2 Azide-labeled cells or protein lysate incubated without this compound.To check for the presence of endogenously biotinylated proteins that could lead to false-positive signals.[8]No or minimal biotin signal.
Negative Control 3 Azide-labeled cells or protein lysate treated with a non-reactive alkyne (e.g., a quenched or hydrolyzed DBCO reagent) instead of this compound.To further confirm that the signal is due to the specific SPAAC reaction.No or minimal biotin signal.
Positive Control 1 A known azide-containing protein or cell line labeled with this compound.[9]To confirm that the this compound reagent and the subsequent detection steps are working correctly.Strong biotin signal.
Positive Control 2 Cells or protein lysate labeled with a non-specific biotinylation reagent, such as NHS-Sulfo-Biotin, which targets primary amines.[3]To validate the detection method (e.g., streptavidin-HRP and substrate) independently of the click chemistry reaction.Strong and widespread biotin signal, as it labels many proteins non-specifically.

Experimental Protocols

Below are detailed protocols for performing this compound labeling and the associated control experiments, followed by a standard western blot protocol for detection.

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azide Sugars
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Metabolic Labeling:

    • For the experimental and positive control groups, replace the culture medium with a fresh medium containing an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), at a final concentration of 25-50 µM.

    • For the negative control group (Negative Control 1), culture the cells in a medium without the azide-modified sugar.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[3]

  • Cell Harvesting: Gently wash the cells three times with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for biotinylation.

Protocol 2: this compound Labeling of Azide-Modified Cells
  • Reagent Preparation: Prepare a 1 mM stock solution of this compound in sterile PBS.

  • Labeling Reaction:

    • For the experimental and negative control groups, incubate the azide-labeled (or unlabeled for the negative control) cells with 100 µM this compound in PBS for 30-60 minutes at room temperature or 4°C to minimize endocytosis.

    • For Negative Control 2, incubate the azide-labeled cells with PBS only.

  • Quenching and Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Protocol 3: Western Blot Detection of Biotinylated Proteins
  • SDS-PAGE: Separate equal amounts of protein from each experimental and control group on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.[10][11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: Add a chemiluminescent HRP substrate and visualize the biotinylated proteins using an imaging system.

cluster_0 Sample Preparation cluster_1 Western Blot Metabolic Labeling Metabolic Labeling DBCO-Biotin Labeling DBCO-Biotin Labeling Metabolic Labeling->DBCO-Biotin Labeling Cell Lysis Cell Lysis DBCO-Biotin Labeling->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Streptavidin-HRP Streptavidin-HRP Blocking->Streptavidin-HRP Detection Detection Streptavidin-HRP->Detection

Detection Workflow.

Alternative Biotinylation Reagents: A Comparison

While this compound offers high specificity for azide-tagged molecules, other biotinylation reagents are available that target different functional groups. Understanding their mechanisms is crucial for designing comprehensive control experiments.

Reagent Target Functional Group Reaction Chemistry Specificity Key Advantage
This compound AzideStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)High (Bioorthogonal)Labels only specifically tagged molecules.[3]
NHS-Sulfo-Biotin Primary Amine (e.g., Lysine)Amine acylationLow (General)Labels all surface proteins with exposed amines.[3]
Maleimide-Biotin Sulfhydryl (e.g., Cysteine)Michael additionModerateTargets less abundant sulfhydryl groups.

The use of NHS-Sulfo-Biotin as a positive control for the detection step is particularly valuable. A strong signal with this reagent confirms that the streptavidin-HRP and substrate are functioning correctly, thereby isolating any potential issues to the click chemistry step if the experimental sample shows a weak or no signal.

By implementing this comprehensive set of control experiments, researchers can confidently validate the specificity of their this compound labeling and generate reliable, publication-quality data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful labeling of target molecules with DBCO-Sulfo-Link-Biotin is a critical step in a multitude of applications, from targeted drug delivery to sophisticated cellular imaging. This guide provides an objective comparison of fluorescence microscopy for the confirmation of biotinylation against other widely used analytical methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation technique for your research needs.

Data Presentation: A Comparative Analysis of Biotinylation Confirmation Methods

The choice of a confirmation method for this compound labeling depends on a variety of factors, including the required sensitivity, the need for quantification, and the experimental context. Below is a summary of quantitative data for commonly employed techniques.

Method Principle Detection Range Throughput Key Advantages Key Disadvantages
Fluorescence Microscopy Visualization of biotinylated molecules using fluorescently labeled streptavidin or avidin (B1170675).Picomolar to nanomolarLow to MediumProvides spatial localization of labeled molecules within cells or tissues. High signal amplification potential.[1][2][3]Semi-quantitative, susceptible to photobleaching and background fluorescence.[4] Requires specialized imaging equipment.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Colorimetric assay where biotin (B1667282) displaces HABA from avidin, causing a measurable change in absorbance at 500 nm.[5][6]2 nmol - 10 nmolHighSimple, rapid, and does not require specialized equipment beyond a spectrophotometer.Lower sensitivity compared to fluorescent methods.[7][8] Can be affected by interfering substances.[6][9]
Fluorescence-Based Quantitation Kits (e.g., FluoReporter™, DyLight™) Based on the displacement of a fluorescent dye or quencher from avidin by biotin, leading to a change in fluorescence intensity.[9][10][11]4 pmol - 100 pmolHighHigh sensitivity and suitable for high-throughput screening in a microplate format.[8][10]Requires a fluorescence plate reader. Can be affected by autofluorescence from samples.
Quant*Tag™ Biotin Quantification Kit A chemical method that modifies biotin to produce a colored product, which is then quantified spectrophotometrically.[7]0.1 nmol - 5 nmolMediumGood dynamic range and not susceptible to steric hindrance issues that can affect avidin-based assays.[6][7]May require more hands-on time compared to simple displacement assays.
Mass Spectrometry (e.g., DiDBiT, BioSITe) Direct detection and quantification of biotinylated peptides or proteins, often after enrichment.[12]Femtomolar to picomolarLowProvides precise localization of biotinylation sites on a protein.[12][13] Highly sensitive and accurate.Requires sophisticated instrumentation and expertise in data analysis. Complex workflow.

Experimental Protocols

Fluorescence Microscopy Protocol for Confirmation of this compound Labeling on the Cell Surface

This protocol outlines the steps for labeling cell surface proteins that have been metabolically engineered to express azide (B81097) groups, followed by detection with a fluorescent streptavidin conjugate.

Materials:

  • Cells cultured on glass coverslips with azide-modified sugars (e.g., Ac4ManNAz)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor™ 488)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation: Wash the cells grown on coverslips three times with ice-cold PBS to remove any residual media.

  • DBCO-Biotin Labeling: Incubate the cells with a solution of this compound (typically 10-100 µM in PBS) for 1 hour at room temperature or 4°C to label the azide-containing proteins on the cell surface via a copper-free click chemistry reaction.[14]

  • Washing: Gently wash the cells three times with cold PBS to remove any unreacted this compound.

  • Blocking: To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Streptavidin Staining: Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., 1-5 µg/mL in blocking buffer) for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove unbound streptavidin.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for DAPI and the chosen fluorophore on the streptavidin. Successful labeling will be indicated by fluorescence on the cell surface.

HABA Assay Protocol for Quantifying Biotinylation

This protocol provides a method to quantify the amount of biotin incorporated into a protein sample.

Materials:

  • HABA/Avidin solution

  • Biotin standards

  • Biotinylated protein sample (with free biotin removed by dialysis or desalting)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare Standards: Prepare a dilution series of biotin standards to generate a standard curve.

  • Sample Preparation: Ensure your biotinylated protein sample is in a buffer compatible with the assay and at a known concentration.

  • Assay:

    • In a cuvette or microplate well, add the HABA/Avidin solution.

    • Measure the initial absorbance at 500 nm.

    • Add a known volume of your biotinylated sample or biotin standard to the HABA/Avidin solution and mix.

    • Incubate for a short period (as per the kit manufacturer's instructions) to allow the biotin to displace the HABA.

    • Measure the final absorbance at 500 nm.[5]

  • Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin concentration in your sample by comparing the change in absorbance to the standard curve.

Mandatory Visualization

Experimental Workflow for Fluorescence Microscopy Confirmation

The following diagram illustrates the key steps in confirming this compound labeling using fluorescence microscopy.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_detection Detection cluster_imaging Imaging cell_culture Culture cells with azide-modified sugars wash1 Wash with PBS cell_culture->wash1 dbco_biotin Incubate with This compound wash1->dbco_biotin wash2 Wash to remove unreacted biotin dbco_biotin->wash2 blocking Block with BSA wash2->blocking streptavidin Incubate with fluorescent streptavidin blocking->streptavidin wash3 Wash to remove unbound streptavidin streptavidin->wash3 fixation Fix with PFA wash3->fixation mounting Mount with DAPI fixation->mounting microscopy Fluorescence Microscopy mounting->microscopy GPCR_Trafficking cluster_membrane Plasma Membrane cluster_internalization Internalization cluster_fate Receptor Fate GPCR GPCR (Biotinylated) Endosome Early Endosome GPCR->Endosome Endocytosis Ligand Ligand Ligand->GPCR Binding Recycling Recycling to Plasma Membrane Endosome->Recycling Sorting Degradation Lysosomal Degradation Endosome->Degradation Sorting Recycling->GPCR

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DBCO-Sulfo-Link-Biotin and BCN-Biotin for Bioorthogonal Labeling

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is critical for experimental success. In the realm of copper-free click chemistry, DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) derivatives are prominent reagents for labeling azide-modified biomolecules. This guide provides an objective, data-driven comparison of two widely used biotinylation reagents: this compound and BCN-Biotin, focusing on their reactivity, stability, and practical applications.

The core reaction for both reagents is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal process that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has led to its extensive use in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1] While both DBCO and BCN react with azides to form a stable triazole linkage, they possess distinct chemical properties that influence their performance.[1][3]

Reactivity: A Tale of Two Alkynes

The reactivity, or kinetic rate, of a SPAAC reaction is a determining factor, especially in experiments with low reactant concentrations or where rapid labeling is required. Generally, DBCO exhibits faster reaction kinetics than BCN due to its higher ring strain.[1][4] However, the specific reaction rate is highly dependent on the electronic properties of the azide (B81097) reaction partner.[1][5]

DBCO reacts more rapidly with aliphatic azides (e.g., benzyl (B1604629) azide), while BCN can exhibit significantly faster kinetics with electron-deficient aromatic azides.[1][6] This highlights the importance of matching the cyclooctyne (B158145) to the specific azide being used in an experiment. The inclusion of a sulfo group in this compound enhances its aqueous solubility, a crucial feature for reactions in physiological buffers, but does not fundamentally alter the core reactivity of the DBCO moiety.[7]

Table 1: Comparative Reaction Kinetics of DBCO and BCN

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Observation
DBCO Benzyl Azide~0.24 - 1.0Faster with aliphatic azides.[1][5][8]
BCN Benzyl Azide~0.06 - 0.1Slower with aliphatic azides.[8]
DBCO Phenyl Azide (Aromatic)~0.033Slower with simple aromatic azides.[1]
BCN Phenyl Azide (Aromatic)~0.2Faster with simple aromatic azides.[1]

Note: Reaction rates are compiled from multiple sources and can vary based on solvent, temperature, and the specific molecular context of the reactants.[1][5][6][8]

Stability: The Critical Factor for Experimental Integrity

The stability of the biotinylation reagent is paramount for ensuring that the conjugate remains intact throughout the duration of an experiment, particularly in the complex intracellular environment. While both linkers are generally stable in aqueous buffers, they show marked differences in their susceptibility to reducing agents and thiols.[9]

BCN demonstrates significantly greater stability in the presence of common biological reducing agents like glutathione (B108866) (GSH) and the phosphine-based reducing agent TCEP.[1][9] DBCO, by contrast, is less stable under these conditions.[1][9] This makes BCN a superior choice for long-term intracellular studies or for protocols that require the use of reducing agents to maintain protein function (e.g., for antibodies).[6][9]

Table 2: Comparative Stability of DBCO and BCN Linkers

ConditionDBCO StabilityBCN StabilityKey Observation
Glutathione (GSH) Less stable (half-life ~71 min)More stable (half-life ~6 h)BCN is substantially more robust in the presence of this key intracellular antioxidant.[1][6][9]
TCEP Unstable over 24 hoursMore stableBCN is the preferred reagent when reducing conditions are necessary.[1][9]
Aqueous Buffers (e.g., PBS) Generally stableGenerally stableBoth linkers are suitable for typical bioconjugation reactions in physiological buffers.[1]

Physicochemical Properties

Beyond reactivity and stability, other properties influence the choice of reagent.

  • Solubility: The sulfonate group on this compound renders it highly water-soluble and membrane-impermeable.[7][10] This is advantageous for labeling cell surface proteins without labeling intracellular components.[10] Standard BCN-biotin is less hydrophilic.

  • Size and Lipophilicity: BCN is smaller and typically less lipophilic than the bulky, aromatic DBCO structure.[6][11] This can be beneficial for improving the solubility of the final conjugate and minimizing steric hindrance.[11]

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow for protein biotinylation.

SPAAC_Mechanism cluster_reactants Reactants cluster_products Product Azide Azide-Modified Biomolecule (R-N₃) Triazole Stable Triazole Linkage (Biotinylated Biomolecule) Azide->Triazole + Alkyne Cyclooctyne-Biotin (DBCO or BCN) Alkyne->Triazole caption Figure 1. SPAAC Reaction Mechanism.

Figure 1. SPAAC Reaction Mechanism.

Experimental_Workflow P1 1. Introduce Azide Handle (e.g., via metabolic labeling with Azido-sugar or unnatural amino acid) P2 2. Isolate Azide-Modified Target (e.g., Protein, Cell) P1->P2 P3 3. SPAAC Reaction Incubate with DBCO- or BCN-Biotin P2->P3 P4 4. Removal of Excess Reagent (e.g., via dialysis, SEC, or washing cells) P3->P4 P5 5. Downstream Application (e.g., Streptavidin pull-down, fluorescent imaging, Western blot) P4->P5 caption Figure 2. General Biotinylation Workflow.

Figure 2. General Biotinylation Workflow.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Protein in Solution

This protocol provides a general guideline for labeling a protein containing an azide group (e.g., introduced via an unnatural amino acid like p-azido-L-phenylalanine, p-AzF).[12]

  • Reagent Preparation:

    • Prepare a stock solution of 10 mM this compound or BCN-Biotin in an appropriate solvent (e.g., DMSO or DMF).[12]

    • Prepare the azide-modified protein in a suitable buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4, at a concentration of 50-100 µM.[12]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the biotin (B1667282) reagent stock solution to the protein solution.[12]

    • Incubate the reaction mixture. The incubation time depends on the reagent:

      • For this compound: Incubate for 2-4 hours at room temperature or overnight at 4°C.[12]

      • For BCN-Biotin: A longer incubation may be required due to slower kinetics. An overnight incubation at 4°C or an extended room temperature incubation (4-8 hours) is recommended. Optimization may be necessary.

  • Purification:

    • Remove excess, unreacted biotin reagent using a desalting column (e.g., spin column) or through dialysis against PBS.[12]

  • Validation:

    • Confirm successful biotinylation via methods such as a Western blot using streptavidin-HRP or a gel-shift assay.

Protocol 2: Cell Surface Protein Labeling

This protocol is designed for specifically labeling cell surface proteins on live cells that have been metabolically engineered to express azide groups on their glycans.

  • Cell Preparation:

    • Culture cells in media supplemented with an azide-containing sugar (e.g., Ac₄ManNAz) for 2-3 days to allow metabolic incorporation into cell surface glycans.

    • Harvest the cells and wash them three times with ice-cold, azide-free PBS to remove unincorporated sugar and media components.[13]

  • Biotinylation Reaction:

    • Resuspend the cell pellet in ice-cold PBS containing the biotinylation reagent.

      • For this compound: Use a final concentration of 50-100 µM. The sulfo group ensures the reagent remains extracellular.[10]

      • For BCN-Biotin: Use a similar concentration, but ensure the specific BCN derivative is membrane-impermeable if surface-only labeling is desired.

    • Incubate the cells for 30-60 minutes at 4°C on a rocker to label the surface proteins.[13]

  • Quenching and Washing:

    • Quench any unreacted reagent by washing the cells with a quenching buffer (e.g., PBS containing 50 mM glycine (B1666218) or Tris).[13]

    • Wash the cells three more times with ice-cold PBS to remove all traces of unreacted reagent and quenching buffer.

  • Downstream Analysis:

    • The biotinylated cells are now ready for lysis and subsequent analysis, such as streptavidin affinity purification followed by mass spectrometry to identify surface proteins.

Summary and Recommendations

The choice between this compound and BCN-Biotin is application-dependent and requires careful consideration of the experimental context.

FeatureThis compoundBCN-BiotinRecommendation
Reactivity Very High (with aliphatic azides)Moderate to High (tunable with azide choice)Choose DBCO for rapid labeling at low concentrations.[1][8]
Stability Lower (sensitive to thiols/TCEP)Higher (robust in reducing environments)Choose BCN for long-term intracellular studies or when reducing agents are present.[6][9]
Solubility High (due to Sulfo group)Lower (can be improved with PEG linkers)Choose DBCO-Sulfo for aqueous reactions and cell-surface labeling.[7][10]
Size Larger, bulkierSmaller, less sterically hinderingChoose BCN when minimal perturbation of the biomolecule is critical.[11]

References

Author: BenchChem Technical Support Team. Date: December 2025

DBCO-Sulfo-Link-Biotin is a specialized chemical tool designed for the targeted biotinylation of biomolecules through a highly specific and biocompatible reaction known as copper-free click chemistry.[1] Its unique structure, combining a dibenzocyclooctyne (DBCO) group, a water-soluble sulfo group, and a high-affinity biotin (B1667282) tag, makes it an invaluable reagent for researchers in proteomics, cell biology, and drug development.[1][2] This guide provides an objective comparison of its performance against other reagents, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal tool for their bioconjugation needs.

Core Components and Mechanism of Action

The functionality of this compound stems from its three key components:

  • Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide (B81097) groups.[1] It enables the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a type of "click chemistry" that proceeds efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[1][3] This bioorthogonality means the reaction does not interfere with native biological processes, making it ideal for use in living systems.[1][4]

  • Sulfo Group: A negatively charged sulfonate group imparts high water solubility to the molecule.[1][5] This feature is critical for reactions in aqueous biological buffers and renders the reagent membrane-impermeable, ensuring that labeling is confined to the cell surface when working with live cells.[2][6]

  • Biotin: This vitamin acts as a powerful affinity tag due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins.[1] This allows for the straightforward detection, purification, and immobilization of biotinylated biomolecules.[1][7]

  • Linker: A spacer arm connects these components, which helps to overcome steric hindrance and improve the accessibility of the biotin tag to the binding pocket of streptavidin.[1]

The core reaction involves the DBCO group on the biotin reagent rapidly and covalently linking with an azide group that has been metabolically, enzymatically, or chemically incorporated into a target biomolecule, such as a protein, glycan, or nucleic acid.[1]

SPAAC_Mechanism Biomolecule Azide-Modified Biomolecule (Protein, Glycan, etc.) -N₃ Conjugate Stable Triazole Linkage Biotinylated Biomolecule Biomolecule->Conjugate SPAAC Reaction (Copper-Free) DBCO_Biotin This compound DBCO_Biotin->Conjugate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.